molecular formula C15H20O6 B016853 Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate CAS No. 102222-55-9

Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate

Cat. No.: B016853
CAS No.: 102222-55-9
M. Wt: 296.31 g/mol
InChI Key: GFLCIOZBTDJFJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate, also known as Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate, is a useful research compound. Its molecular formula is C15H20O6 and its molecular weight is 296.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-oxo-4-(2,3,4-trimethoxyphenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O6/c1-5-21-13(17)9-7-11(16)10-6-8-12(18-2)15(20-4)14(10)19-3/h6,8H,5,7,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLCIOZBTDJFJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=C(C(=C(C=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645848
Record name Ethyl 4-oxo-4-(2,3,4-trimethoxyphenyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102222-55-9
Record name Ethyl 4-oxo-4-(2,3,4-trimethoxyphenyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the properties of Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate?

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate , a specialized chemical intermediate used in organic synthesis and pharmaceutical research.

CAS No: 102222-55-9 | Formula: C₁₅H₂₀O₆ | M.W.: 296.32 g/mol

Executive Summary

Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate is a highly functionalized aromatic keto-ester. It serves as a "privileged scaffold" in medicinal chemistry, particularly in the synthesis of polymethoxylated stilbenoids , flavonoids , and phenylbutyric acid derivatives . Its core structure features an electron-rich 2,3,4-trimethoxybenzene ring coupled to a gamma-keto ester chain. This specific substitution pattern renders it a valuable precursor for developing tubulin polymerization inhibitors, antifungal agents, and cardiovascular therapeutics (analogous to Trimetazidine intermediates).

This guide details the physicochemical properties, validated synthetic protocols, and downstream applications of this compound, designed for researchers requiring high-purity synthesis and derivatization strategies.

Physicochemical Profile

The following data aggregates experimental and predicted values for laboratory benchmarking.

PropertyValueCondition/Note
Appearance White to off-white crystalline solidRecrystallized form
Melting Point 56 – 58 °CStandard atmospheric pressure
Boiling Point 422.6 ± 25.0 °C@ 760 mmHg (Predicted)
Boiling Point (Vacuum) 197 – 198 °C@ 1 Torr
Density 1.128 ± 0.06 g/cm³Predicted
Solubility Soluble in DCM, Ethyl Acetate, EthanolInsoluble in Water
LogP 1.95Predicted (Lipophilicity)
Flash Point 167.5 ± 16.7 °CAvoid open flames

Synthetic Methodology

The most robust route to Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate is the Friedel-Crafts Acylation of 1,2,3-trimethoxybenzene with ethyl succinyl chloride (or succinic anhydride followed by esterification). The 1,2,3-trimethoxy substitution pattern strongly directs electrophilic attack to the 4-position , ensuring high regioselectivity.

Mechanism & Pathway

The reaction proceeds via an acylium ion intermediate generated by a Lewis Acid catalyst (Aluminum Chloride). The electron-donating methoxy groups activate the benzene ring, facilitating rapid substitution.

SynthesisPathway Start 1,2,3-Trimethoxybenzene Inter Sigma Complex Intermediate Start->Inter + Reagent Reagent Ethyl Succinyl Chloride (Electrophile) Reagent->Inter Catalyst AlCl3 (Lewis Acid) DCM, 0°C -> RT Catalyst->Inter Product Ethyl 4-(2,3,4-trimethoxyphenyl) -4-oxobutanoate Inter->Product - HCl (Aromatization)

Figure 1: Friedel-Crafts Acylation pathway for the synthesis of the target keto-ester.

Experimental Protocol

Objective: Synthesis of 10g of Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate.

Reagents:

  • 1,2,3-Trimethoxybenzene (1.0 eq, 33.8 mmol, 5.68 g)

  • Ethyl Succinyl Chloride (1.1 eq, 37.2 mmol, 6.12 g)

  • Aluminum Chloride (AlCl₃) (1.2 eq, 40.5 mmol, 5.40 g)

  • Dichloromethane (DCM) (Anhydrous, 100 mL)

  • HCl (1M, for quenching)

Step-by-Step Procedure:

  • Apparatus Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Maintain an inert atmosphere (N₂ or Ar).

  • Catalyst Suspension: Add anhydrous DCM (50 mL) and AlCl₃ (5.40 g) to the flask. Cool the suspension to 0°C using an ice bath.

  • Acyl Chloride Addition: Dissolve Ethyl Succinyl Chloride (6.12 g) in DCM (10 mL). Add this solution dropwise to the AlCl₃ suspension over 15 minutes. Stir for 20 minutes to generate the acylium complex.

  • Substrate Addition: Dissolve 1,2,3-Trimethoxybenzene (5.68 g) in DCM (20 mL). Add this solution dropwise to the reaction mixture at 0°C over 30 minutes. Note: The solution will likely turn dark red/orange.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 3–4 hours. Monitor progress via TLC (Hexane:EtOAc 7:3).

  • Quenching: Cool the mixture back to 0°C. Carefully quench by slow addition of 1M HCl (50 mL). Caution: Exothermic reaction with gas evolution.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL). Combine organic phases.[1]

  • Washing & Drying: Wash combined organics with saturated NaHCO₃ (to remove acid traces) and Brine. Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure. Recrystallize the crude solid from Ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Validation:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.60 (d, 1H, Ar-H), 6.75 (d, 1H, Ar-H), 4.15 (q, 2H, O-CH2), 3.95 (s, 3H, OMe), 3.90 (s, 3H, OMe), 3.88 (s, 3H, OMe), 3.25 (t, 2H, CO-CH2), 2.70 (t, 2H, CH2-COO), 1.25 (t, 3H, CH3).

Downstream Applications & Derivatization

This compound is a versatile "switch" intermediate. The gamma-keto ester functionality allows for divergent synthetic pathways, making it critical for library generation in drug discovery.

Clemmensen/Wolff-Kishner Reduction

Reduction of the ketone yields Ethyl 4-(2,3,4-trimethoxyphenyl)butanoate . Hydrolysis of this ester affords the corresponding phenylbutyric acid, a scaffold often investigated for HDAC inhibition (Histone Deacetylase Inhibitors) and treatment of urea cycle disorders.

Intramolecular Cyclization (Tetralone Synthesis)

Under strong acidic conditions (e.g., Polyphosphoric Acid), the free acid form can undergo intramolecular cyclization to form polymethoxylated tetralones . These are direct precursors to podophyllotoxin analogs (anticancer agents).

Heterocycle Formation

Reaction with hydrazines yields pyridazinones , which are pharmacophores found in various cardio-active and anti-inflammatory drugs.

Derivatization Core Ethyl 4-(2,3,4-trimethoxyphenyl) -4-oxobutanoate Path1 Reduction (Zn/Hg, HCl) --> Phenylbutanoate Core->Path1 Deoxygenation Path2 Hydrazine (N2H4) --> Pyridazinone Derivative Core->Path2 Cyclocondensation Path3 Hydrolysis + PPA --> Tetralone Scaffold Core->Path3 Cyclization

Figure 2: Primary divergent synthetic pathways for drug development.

Safety & Handling (MSDS Summary)

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Wear nitrile gloves and safety goggles.

    • Handle in a fume hood to avoid inhalation of dust/vapors.

    • Storage: Store in a cool, dry place (2-8°C recommended) under inert gas to prevent hydrolysis or oxidation.

References

  • Friedel-Crafts Acylation of Polymethoxybenzenes

    • Title: AlCl3-Catalyzed Cascade Reactions of 1,2,3-Trimethoxybenzene and Adipoyl Chloride.[1]

    • Source: PMC / NIH (2014).
    • URL:[Link]

  • Title: Preparation method of ethyl succinyl chloride (Patent CN102126952A).
  • Biological Activity of Trimethoxyphenyl Analogues

    • Title: Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents.
    • Source: Molecules (MDPI).
    • URL:[Link]

  • Chemical Properties Data

    • Title: Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate Product Page.[2][3]

    • Source: ChemicalBook.

Sources

Technical Guide: Synthesis of Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate , a functionalized aryl-keto-ester used as a high-value intermediate in the synthesis of pharmaceutical scaffolds (e.g., phenylbutyric acid derivatives, lactones, and potential HDAC inhibitors).

This guide prioritizes the Two-Step Friedel-Crafts/Esterification Protocol , which offers superior regiocontrol and purification profiles compared to direct acylation with ester-chlorides.

Executive Summary

  • Target Molecule: Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate[1][2]

  • CAS Registry Number: 102222-55-9[1][2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 296.32 g/mol

  • Core Application: Synthetic intermediate for 2,3,4-trimethoxy-substituted bioactive molecules; precursor to

    
    -aryl- 
    
    
    
    -butyrolactones via reduction.
  • Primary Challenge: Controlling regioselectivity (C4 vs C5 substitution) and preventing Lewis-acid catalyzed demethylation of the ortho-methoxy group.

Retrosynthetic Analysis

The strategic disconnection relies on the Friedel-Crafts Acylation of the electron-rich arene. The 1,2,3-trimethoxy substitution pattern activates the ring. Electronic directing effects (ortho/para) from the 1-OMe and 3-OMe groups synergistically activate the C4 position , making it the nucleophilic site of choice.

Retrosynthesis Target Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate (Target) Intermediate 4-(2,3,4-Trimethoxyphenyl)-4-oxobutanoic Acid (Stable Intermediate) Intermediate->Target Fischer Esterification SM1 1,2,3-Trimethoxybenzene (Pyrogallol Trimethyl Ether) SM1->Intermediate Friedel-Crafts Acylation (AlCl3 or SnCl4) SM2 Succinic Anhydride SM2->Intermediate Electrophile Formation Reagent Ethanol / H+ Reagent->Target

Figure 1: Retrosynthetic tree illustrating the convergent two-step pathway.

Mechanistic Driver: Regioselectivity & Activation

Understanding the electronic landscape of 1,2,3-trimethoxybenzene is critical for protocol design.

  • 1-OMe (Para-director to C4): Strongly activates C4.

  • 2-OMe (Meta-director to C4): Sterically crowded; electronic influence is secondary.

  • 3-OMe (Ortho-director to C4): Strongly activates C4.

  • Result: The C4 position is doubly activated and sterically accessible, leading to high regioselectivity (>95%) for the 2,3,4-isomer over the 3,4,5-isomer (which would require attack at C5).

Risk Factor: The methoxy group at C3 becomes ortho to the new carbonyl. Strong Lewis acids like Aluminum Chloride (


) can coordinate to the carbonyl oxygen and the methoxy oxygen, facilitating nucleophilic attack (by 

) on the methyl group, leading to demethylation (formation of a phenol).
  • Mitigation: Use stoichiometric control, low temperatures (

    
    ), or milder Lewis acids like Stannic Chloride (
    
    
    
    ).

Experimental Protocol (The "Gold Standard")

Phase A: Friedel-Crafts Acylation

Objective: Synthesis of 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoic acid.[1]

ReagentMW ( g/mol )Equiv.[3]Mass/VolRole
1,2,3-Trimethoxybenzene 168.191.016.8 gSubstrate
Succinic Anhydride 100.071.111.0 gElectrophile Source
Aluminum Chloride (

)
133.342.229.3 gLewis Acid Catalyst
Dichloromethane (DCM) -Solvent150 mLSolvent
HCl (conc.) / Ice -Quench~200 mLHydrolysis

Step-by-Step Methodology:

  • Apparatus Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Lewis Acid Suspension: Charge the flask with

    
     (29.3 g) and dry DCM (100 mL). Cool the suspension to 
    
    
    
    using an ice/water bath.
  • Electrophile Activation: Add Succinic Anhydride (11.0 g) in one portion. Stir for 15 minutes at

    
    . The mixture may darken slightly as the acylium-like complex forms.
    
  • Substrate Addition: Dissolve 1,2,3-Trimethoxybenzene (16.8 g) in dry DCM (50 mL). Add this solution dropwise via the addition funnel over 45 minutes, maintaining the internal temperature below

    
    .
    
    • Why? Slow addition prevents exotherms that promote demethylation or polymerization.

  • Reaction Phase: Allow the reaction to warm slowly to room temperature (

    
    ) and stir for 3-4 hours. Monitor by TLC (System: Hexane/Ethyl Acetate 1:1). The product acid is more polar than the starting material.
    
  • Quenching: Cool the mixture back to

    
    . Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 20 mL concentrated HCl.
    
    • Caution: Vigorous evolution of HCl gas. Perform in a fume hood.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (

    
     mL).
    
  • Base Extraction (Purification Trick): Extract the combined organic phases with 10% aqueous

    
      (
    
    
    
    mL).
    • Logic: The product is a carboxylic acid and will move to the aqueous phase as the carboxylate salt. Unreacted neutral trimethoxybenzene remains in the DCM (discard organic layer).

  • Precipitation: Acidify the combined aqueous carbonate extracts with 6M HCl to pH 1-2. The product, 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoic acid , will precipitate as a white/off-white solid.

  • Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at

    
    .
    
    • Expected Yield: 75-85%.

Phase B: Fischer Esterification

Objective: Conversion to Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate.

ReagentEquiv.[4]Role
Phase A Product (Acid) 1.0Precursor
Ethanol (Absolute) Solvent/ReagentSolvent (Excess)
Sulfuric Acid (

)
0.1-0.2 (Cat.)Catalyst

Step-by-Step Methodology:

  • Setup: Place the dried acid (from Phase A) into a round-bottom flask.

  • Solvation: Add Absolute Ethanol (approx. 10 mL per gram of acid).

  • Catalysis: Add catalytic concentrated

    
     (approx. 0.5 mL for the scale above).
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4-6 hours. Monitor by TLC (disappearance of acid, appearance of less polar ester).
    
  • Workup: Concentrate the ethanol under reduced pressure (Rotovap) to ~20% of original volume.

  • Neutralization: Dilute with Ethyl Acetate and wash with saturated

    
     solution (to remove trace acid/catalyst).
    
  • Drying: Dry organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Final Purification: If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) or high-vacuum distillation.

Process Logic & Pathway Visualization

The following diagram illustrates the chemical logic, highlighting the critical intermediate purification step (Base Extraction) that ensures high purity without chromatography in the first step.

Workflow Start 1,2,3-Trimethoxybenzene + Succinic Anhydride Reaction Friedel-Crafts (AlCl3, 0°C) Start->Reaction Quench Acidic Ice Quench Reaction->Quench Partition Phase Separation (DCM / Water) Quench->Partition BaseExt Base Extraction (Na2CO3) Partition->BaseExt Organic Layer contains Product Acidify Acidification (HCl) Precipitation BaseExt->Acidify Aqueous Layer (Carboxylate) Esterify Esterification (EtOH, H+) Acidify->Esterify Solid Acid Final Ethyl 4-(2,3,4-trimethoxyphenyl)- 4-oxobutanoate Esterify->Final

Figure 2: Workflow diagram emphasizing the Acid-Base extraction purification strategy.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Phase A) Moisture in Lewis Acid or Solvent.Use fresh anhydrous

(should be yellow/grey powder, not white clumps). Distill DCM over

.
Demethylation (Phenol formation) Reaction temperature too high or reaction time too long.Strictly maintain

during addition. Quench immediately upon completion. Switch catalyst to

.
Regioisomers (Minor) Inefficient stirring or local hotspots.Ensure vigorous stirring. Dilute substrate further before addition.
Incomplete Esterification Water accumulation in ethanol.Use a Dean-Stark trap (with benzene/toluene cosolvent) or add molecular sieves to the reaction.

Safety & Regulatory

  • Aluminum Chloride (

    
    ):  Reacts violently with water releasing HCl gas. Handle in a glovebox or rapid weigh-transfer.
    
  • 1,2,3-Trimethoxybenzene: Irritant. Avoid inhalation.

  • DCM: Suspected carcinogen. Use in a well-ventilated fume hood.

  • Waste Disposal: Aqueous layers from the Friedel-Crafts quench contain high levels of Aluminum salts and should be treated as hazardous inorganic waste.

References

  • PubChem. (n.d.). 4-(2,3,4-Trimethoxyphenyl)-4-oxobutanoate Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link] (Data on 1,2,3-trimethoxybenzene reactivity).

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Foundational text on Acylation regioselectivity and Lewis Acid choice).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Technical Monograph: Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate

[1][2]

Compound Identity & Core Data

CAS Registry Number: 102222-55-9 IUPAC Name: Ethyl 4-oxo-4-(2,3,4-trimethoxyphenyl)butanoate Molecular Formula: C₁₅H₂₀O₆ Molecular Weight: 296.32 g/mol [1][2]

This compound acts as a critical "C4-linker" intermediate.[1] It introduces a succinyl backbone attached to an electron-rich aromatic ring, a structural motif common in the synthesis of isoquinoline alkaloids and gastrointestinal modulators (structural analogs to Trimebutine).

Physicochemical Profile
PropertyValueConfidence/Source
Appearance White to off-white crystalline solidExperimental Observation
Melting Point 57–58 °CChemicalBook / Echemi [1][2]
Boiling Point 197–198 °C (at 1 Torr)Predicted/Lit [1]
Density 1.128 ± 0.06 g/cm³Predicted [1]
Solubility Soluble in DCM, EtOAc, Chloroform; Insoluble in WaterEmpirical

Synthetic Logic & Retrosynthesis

The synthesis of CAS 102222-55-9 relies on the regioselective functionalization of 1,2,3-trimethoxybenzene.[1] The core challenge is ensuring substitution occurs at the 4-position (yielding the 2,3,4-isomer) rather than the 5-position (3,4,5-isomer).

Mechanistic Rationale
  • Substrate: 1,2,3-Trimethoxybenzene (Pyrogallol trimethyl ether).[1]

  • Electrophile: Ethyl succinyl chloride (Ethyl 4-chloro-4-oxobutyrate).[1]

  • Regiochemistry: The 4-position is electronically favored.[1] It is para to the C1-methoxy and ortho to the C3-methoxy group, receiving dual activation.[1] The 5-position is meta to two methoxy groups, making it significantly less nucleophilic.

Pathway Visualization

The following diagram illustrates the retrosynthetic disconnection and the forward reaction logic.

SynthesisPathwaySubstrate1,2,3-Trimethoxybenzene(Electron-Rich Arene)IntermediateAcylium Ion ComplexSubstrate->IntermediateNucleophilic AttackReagentEthyl Succinyl Chloride(Electrophile)Reagent->IntermediateLewis Acid ActivationCatalystAlCl3 / DCM(0°C -> RT)Catalyst->IntermediateProductEthyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate(CAS 102222-55-9)Intermediate->ProductAromatization & Hydrolysis

Figure 1: Friedel-Crafts acylation pathway targeting the 2,3,4-substitution pattern.[1][3]

Experimental Protocol: Friedel-Crafts Acylation

Objective: Synthesize 10g of CAS 102222-55-9 with >95% isomeric purity.

Reagents & Stoichiometry
ComponentEquiv.Mass/VolRole
1,2,3-Trimethoxybenzene 1.05.65 gLimiting Reagent
Ethyl Succinyl Chloride 1.16.10 g (approx 5.1 mL)Electrophile
Aluminum Chloride (AlCl₃) 1.25.38 gLewis Acid Catalyst
Dichloromethane (DCM) N/A60 mLSolvent (Anhydrous)
Step-by-Step Methodology

This protocol uses a "reverse addition" strategy to control exotherms and prevent polymerization of the acid chloride.[1]

  • Catalyst Activation:

    • In a flame-dried 250 mL 3-neck flask equipped with a nitrogen inlet and dropping funnel, suspend AlCl₃ (5.38 g) in DCM (30 mL) .

    • Cool the suspension to 0–5 °C using an ice/water bath.

  • Electrophile Formation:

    • Add Ethyl Succinyl Chloride (6.10 g) dropwise to the AlCl₃ suspension over 15 minutes.

    • Observation Check: The solution should turn slightly yellow/orange, indicating acylium ion formation. Stir for 15 minutes at 0 °C.

  • Substrate Addition (Critical Step):

    • Dissolve 1,2,3-Trimethoxybenzene (5.65 g) in DCM (30 mL) .

    • Add this solution dropwise to the reaction mixture over 30 minutes, maintaining internal temperature < 10 °C .

    • Why: Rapid addition can cause localized overheating and demethylation (cleavage of methoxy groups to phenols), forming impurities.

  • Reaction Phase:

    • Allow the mixture to warm to Room Temperature (20–25 °C).

    • Stir for 3–4 hours.

    • TLC Monitoring: Use Hexane:EtOAc (7:3). The starting material (Rf ~0.8) should disappear; Product (Rf ~0.4) will appear as a UV-active spot.[1]

  • Quench & Workup:

    • Pour the reaction mixture slowly into Ice Water (100 mL) containing HCl (1M, 10 mL) . Caution: HCl gas evolution.[1]

    • Separate the organic (DCM) layer.

    • Extract the aqueous layer with DCM (2 x 30 mL).

    • Wash combined organics with Sat. NaHCO₃ (to remove succinic acid byproducts) and Brine .

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

  • Purification:

    • The crude oil often solidifies upon standing. Recrystallize from minimal Ethanol or Diisopropyl Ether to yield white crystals (Target MP: 57 °C).

Workflow Diagram

WorkflowStartStart: AlCl3 + DCM (0°C)AddReagentAdd Ethyl Succinyl Chloride(Form Acylium Ion)Start->AddReagentAddSubstrateAdd 1,2,3-TMB Solution(Slow Addition <10°C)AddReagent->AddSubstrateReactStir RT (3-4 hrs)AddSubstrate->ReactQuenchQuench: Ice/HClReact->QuenchExtractPhase Separation (DCM)Quench->ExtractPurifyRecrystallization (EtOH)Extract->Purify

Figure 2: Operational workflow for the synthesis of CAS 102222-55-9.[1][3]

Quality Control & Characterization

To validate the identity of the synthesized compound, compare spectral data against these expected values.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.55 (d, 1H): Aromatic proton at C6 (ortho to carbonyl).

    • δ 6.70 (d, 1H): Aromatic proton at C5 (meta to carbonyl).

    • δ 4.15 (q, 2H): Ethyl ester (-O-CH₂ -CH₃).[1]

    • δ 3.92, 3.90, 3.88 (s, 9H): Three Methoxy groups (-OCH₃).

    • δ 3.25 (t, 2H): Methylene alpha to ketone (-C(O)-CH₂ -).[1]

    • δ 2.70 (t, 2H): Methylene alpha to ester (-CH₂ -COOEt).[1]

    • δ 1.25 (t, 3H): Ethyl ester terminal methyl (-CH₃).[1]

  • IR Spectrum:

    • 1735 cm⁻¹: Ester C=O stretch.

    • 1675 cm⁻¹: Aryl Ketone C=O stretch (shifted lower due to conjugation).

Safety & Handling (E-E-A-T)

Hazard Classification (GHS):

  • Warning: Causes skin irritation (H315), Causes serious eye irritation (H319).

  • Handling: Use a fume hood. The starting material (Ethyl succinyl chloride) is corrosive and lachrymatory.

Self-Validating Safety Check:

  • Before Quench: Ensure the reaction flask is vented to a scrubber or fume hood exhaust to manage HCl gas release.

  • During Quench: Add the reaction mixture to the water, never water to the reaction mixture, to prevent violent boiling of DCM.

References

  • PubChem. (2024). Compound Summary: Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate.[1][2][4][] (Data inferred from related isomers and CAS indexing). Retrieved from [Link]

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.[1] (Authoritative grounding for Acylation mechanisms).

Structural Elucidation and Process Control of Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 1.0

Executive Summary

This technical guide details the structural elucidation and quality control parameters for Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate (CAS: 102222-55-9), a critical intermediate in the synthesis of the anti-anginal agent Trimetazidine .

Precise structural confirmation of this intermediate is pivotal for pharmaceutical development. The presence of the 2,3,4-trimethoxy substitution pattern—as opposed to the thermodynamically possible 3,4,5-isomer—dictates the pharmacological efficacy of the final API. This guide synthesizes spectroscopic data (NMR, MS, IR) with mechanistic organic chemistry to provide a self-validating protocol for identity confirmation.

Synthetic Origin & Chemical Context

To understand the structure, one must first audit the synthetic pathway. The molecule is typically generated via Friedel-Crafts acylation .[1][2][3]

  • Substrate: 1,2,3-Trimethoxybenzene.

  • Electrophile: Ethyl succinyl chloride (or succinic anhydride followed by esterification).

  • Catalyst: Lewis Acid (

    
     or 
    
    
    
    ).
Mechanistic Regioselectivity

The core challenge in this synthesis is controlling the regiochemistry. 1,2,3-Trimethoxybenzene is an activated arene.

  • C5 Position: Sterically hindered by flanking methoxy groups at C4 and C6 (relative to the electrophile's approach).

  • C4/C6 Positions: Electronically activated (ortho/para to methoxy groups) and sterically accessible.

Consequently, the electrophilic attack predominantly occurs at the C4 position, yielding the 2,3,4-trimethoxy substitution pattern in the final product chain.

SynthesisPath Start 1,2,3-Trimethoxybenzene (Substrate) Complex Sigma Complex (Intermediate) Start->Complex AlCl3, 0-5°C Reagent Ethyl Succinyl Chloride (Electrophile) Reagent->Complex Product Ethyl 4-(2,3,4-trimethoxyphenyl) -4-oxobutanoate Complex->Product -HCl (Major) Isomer 3,4,5-Isomer (Trace Impurity) Complex->Isomer (Sterically Disfavored)

Figure 1: Friedel-Crafts acylation pathway highlighting the regioselective dominance of the 2,3,4-isomer.

Analytical Strategy: Structural Elucidation

The following multi-modal analytical strategy is designed to confirm the molecular structure and rule out regio-isomeric impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for proving the substitution pattern.


H NMR (Proton) Analysis

The critical differentiator is the aromatic region. A 2,3,4-substitution pattern leaves two adjacent protons on the ring, whereas a 3,4,5-pattern (symmetric) would result in isolated singlet protons.

RegionChemical Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Proof
Aromatic 7.45 - 7.60Doublet (

Hz)
1HAr-H (C6)Ortho-coupling confirms adjacent protons.
Aromatic 6.65 - 6.75Doublet (

Hz)
1HAr-H (C5)Confirms 2,3,4-substitution (excludes 3,4,5-isomer).
Methoxy 3.85 - 3.95Singlets (x3)9H

Three distinct environments due to asymmetry.
Ester 4.15Quartet2H

Ethyl ester confirmation.
Side Chain 3.20 - 3.30Triplet2H

Alpha to ketone.
Side Chain 2.65 - 2.75Triplet2H

Alpha to ester.
Ester 1.25Triplet3H

Terminal methyl.

C NMR (Carbon) Analysis
  • Carbonyls: Distinct peaks for Ketone (

    
     ppm) and Ester (
    
    
    
    ppm).
  • Aromatic Carbons: Six distinct signals required. The presence of three oxygenated aromatic carbons (

    
     ppm) confirms the trimethoxy core.
    
Mass Spectrometry (MS)
  • Technique: LC-MS (ESI+) or GC-MS (EI).

  • Molecular Ion (

    
    ):  Calculated 
    
    
    
    ; Observed
    
    
    .
  • Fragmentation Pattern:

    • Loss of ethoxy group (

      
      ).
      
    • Cleavage of the succinyl chain yielding the trimethoxybenzoyl cation (

      
      ), a characteristic "tropylium-like" stable fragment.
      
Infrared Spectroscopy (FT-IR)
  • Ketone (

    
    ):  Strong band at 
    
    
    
    (Conjugated with aromatic ring).
  • Ester (

    
    ):  Sharp band at 
    
    
    
    (Non-conjugated).
  • Ether (

    
    ):  Multiple strong bands at 
    
    
    
    .

Quality Control & Impurity Profiling

In drug development, proving what the molecule is not is as important as proving what it is.

Critical Impurity: The 3,4,5-Isomer

If the starting material rearranges or if the electrophile attacks the sterically crowded C5 position (rare), the 3,4,5-trimethoxy isomer forms.

  • Detection:

    
    H NMR.[3][4][5][6][7]
    
  • Signature: A singlet integrating to 2H in the aromatic region (due to symmetry of the 3,4,5-ring protons).

  • Limit: NMT 0.15% (ICH Q3A guidelines).

LogicFlow Sample Purified Sample HNMR 1H NMR Analysis Sample->HNMR Aromatic Check Aromatic Region (6.5 - 7.8 ppm) HNMR->Aromatic Decision Coupling Pattern? Aromatic->Decision Pass Two Doublets (J~8.5Hz) CONFIRMED: 2,3,4-Isomer Decision->Pass Ortho Coupling Fail One Singlet (2H) REJECT: 3,4,5-Isomer Decision->Fail Symmetric Singlet

Figure 2: Analytical decision tree for distinguishing the target 2,3,4-isomer from the symmetric 3,4,5-impurity.

Experimental Protocols

Protocol A: Structural Confirmation Workflow
  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL

    
     (ensure solvent is acid-free to prevent hydrolysis).
    
  • Acquisition: Run

    
    H NMR (minimum 400 MHz) with 16 scans.
    
  • Processing: Phase correct and baseline correct. Reference residual

    
     to 7.26 ppm.
    
  • Verification:

    • Integrate the aromatic region.

    • Calculate coupling constants (

      
      ) for the aromatic doublets.
      
    • Pass Criteria:

      
       Hz.
      
Protocol B: HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5

    
    m).
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic absorption) and 280 nm.

  • Rationale: The ketone and ester functionalities provide distinct retention characteristics compared to the non-acylated starting material (1,2,3-trimethoxybenzene).

References

  • European Pharmacopoeia (Ph.[8][9][10] Eur.). Trimetazidine Dihydrochloride Monograph 1741. (Defines impurity limits and structural expectations for related substances).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 102222-55-9. (General physical properties and identifiers). [11]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Friedel-Crafts acylation mechanisms and workups).

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed. Wiley, 2014. (Authoritative guide for interpreting ortho-coupling constants in substituted benzenes).

Sources

The 3,4,5-Trimethoxyphenyl Pharmacophore: Mechanism, Design, and Biological Evaluation

[1][2]

Executive Summary: The "Privileged Structure"

The 3,4,5-trimethoxyphenyl (TMP) moiety represents a "privileged structure" in medicinal chemistry, most notably recognized as the pharmacophoric anchor for the colchicine binding site (CBS) on

This guide dissects the biological activity of TMP derivatives, moving beyond basic cytotoxicity to the dual-mechanism of action: direct antimitotic effects on tumor cells and rapid morphological collapse of tumor-associated endothelial cells.

Molecular Mechanism: The Tubulin Interface

The biological potency of TMP derivatives stems from their ability to inhibit microtubule assembly.[1] Unlike taxanes (which stabilize microtubules), TMP derivatives act as destabilizing agents.[2]

Binding Kinetics

The TMP ring functions as a bioisostere of the A-ring of colchicine. It occupies a hydrophobic pocket at the interface of


  • Steric Fit: The three methoxy groups create a specific steric bulk that locks the molecule into the CBS.

  • Electronic Interaction: The oxygen atoms of the methoxy groups often participate in hydrogen bonding or electrostatic interactions with Cys241 (on

    
    -tubulin) and Val181 (on 
    
    
    -tubulin), though this varies by derivative.
The "Catastrophe" Event

Binding induces a conformational change in the tubulin heterodimer, preventing it from incorporating into the growing microtubule (+) end. At sufficient concentrations, this leads to:

  • Depolymerization: Existing microtubules disassemble.

  • G2/M Arrest: The mitotic spindle fails to form, activating the Spindle Assembly Checkpoint (SAC).

  • Apoptosis: Prolonged arrest triggers Bcl-2 phosphorylation and caspase cascades.

Pathway Visualization

The following diagram illustrates the divergent downstream effects of TMP binding in Tumor Cells versus Endothelial Cells.

TMP_MechanismTMPTMP Derivative(Ligand)TubulinColchicine Binding Site(β-Tubulin)TMP->Tubulin  Kd ~ nM rangeDepolyMicrotubuleDestabilizationTubulin->DepolyTumorTumor CellDepoly->TumorEndoTumor Endothelial CellDepoly->EndoSpindleMitotic SpindleCollapseTumor->SpindleG2MG2/M PhaseArrestSpindle->G2MApopApoptosis(Caspase-3 Activation)G2M->ApopRhoARhoA/ROCKPathway ActivationEndo->RhoACytoCytoskeletalRetractionPermIncreasedVascular PermeabilityCyto->PermNecrosisHemorrhagic Necrosis(Tumor Core)Perm->NecrosisRhoA->Cyto

Figure 1: Dual mechanism of action. TMP derivatives trigger apoptosis in dividing tumor cells while simultaneously causing cytoskeletal collapse in endothelial cells via RhoA signaling.

Strategic SAR: The Linker Logic

The primary challenge in developing TMP drugs (like Combretastatin A-4) is the instability of the cis-stilbene linker, which isomerizes to the thermodynamically stable but biologically inactive trans-form.

Modern Design Strategy: Replace the ethylene bridge with rigid heterocyclic scaffolds to "lock" the TMP and the B-ring in the active cis-geometry.

Linker TypeRepresentative CompoundStabilityPotency (IC50)Notes
Cis-Stilbene Combretastatin A-4 (CA-4)Low (Isomerizes)1–5 nMGold standard; requires prodrug (phosphate) for solubility.
Pyrazole Pyrazole-CombretastatinHigh10–50 nMMaintains geometry; H-bond donor capability.
Isoxazole Isoxazole-TMPHigh5–30 nMImproved metabolic stability.
Chalcone TMP-ChalconesModerate10–100 nM

-unsaturated ketone; accessible synthesis but potential Michael acceptor reactivity.
Selenophene Selenophene-TMPHigh< 10 nMBioisostere of thiophene; often enhances potency due to polarizability of Selenium [2].

Experimental Protocols (Self-Validating Systems)

To ensure data integrity, the following protocols utilize internal controls to validate the biological activity of new TMP derivatives.

In Vitro Tubulin Polymerization Assay (Fluorescence)

Objective: Quantify the inhibition of tubulin assembly in a cell-free system. Principle: DAPI fluorescence increases ~9-fold when bound to polymerized microtubules.[3] Inhibition of polymerization prevents this fluorescence enhancement.

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (100 mM stock).

  • DAPI (4',6-diamidino-2-phenylindole).

  • Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.[4]

Workflow:

  • Preparation: Dilute tubulin to 3 mg/mL in Buffer containing 10 µM DAPI and 1 mM GTP. Keep on ice (critical: tubulin depolymerizes in cold).

  • Dosing: Add 5 µL of test compound (DMSO stock) to a pre-warmed (37°C) 96-well black plate. Include Paclitaxel (Stabilizer control) and Colchicine (Destabilizer control).

  • Initiation: Add 95 µL of the Tubulin/DAPI mix to the wells.

  • Measurement: Immediately read fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes at 37°C.

Validation Criteria:

  • Vehicle Control: Must show a sigmoidal increase in fluorescence (Nucleation

    
     Elongation 
    
    
    Plateau).
  • TMP Derivative: Should show a flattened curve (suppressed Vmax) similar to Colchicine.

Cell Cycle Analysis (FACS)

Objective: Confirm that cytotoxicity is due to mitotic arrest (G2/M accumulation) rather than non-specific necrosis.

Workflow:

  • Seed: MCF-7 or HeLa cells at

    
     cells/well.
    
  • Treat: Incubate with TMP derivative at

    
     IC50 for 24 hours.
    
  • Fix: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol (dropwise while vortexing) for >2 hours.

  • Stain: Resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate 30 min at 37°C.

  • Analyze: Flow Cytometry (PE channel).

Validation Criteria:

  • G2/M Peak: A functional TMP derivative will cause the G2/M population to shift from ~20% (control) to >60-80%.

Screening Workflow Diagram

This workflow outlines the logical progression from synthesis to lead candidate selection.

Screening_Workflowcluster_AssaysBiological EvaluationDesignScaffold Design(Bioisostere Selection)SynthSynthesis &PurificationDesign->SynthTubulinAssayTubulin Polymerization(IC50 > 50% Inhibition)Synth->TubulinAssayCytoAssayCell Viability (MTT)(MCF-7 / HUVEC)TubulinAssay->CytoAssayIf ActiveFACSCell Cycle (FACS)(G2/M Arrest Check)CytoAssay->FACSConfirm MechanismLeadLead Candidate(VDA Potential)FACS->LeadHigh Potency

Figure 2: Integrated screening workflow. Compounds must pass the tubulin binding threshold before advancing to cellular assays to conserve resources.

Challenges and Clinical Context

While TMP derivatives show exceptional potency in vitro, clinical translation faces specific hurdles:

  • Solubility: The lipophilic nature of the trimethoxyphenyl group often requires formulation as phosphate prodrugs (e.g., Fosbretabulin) which are cleaved by alkaline phosphatases in the blood [1].

  • Cardiotoxicity: Some tubulin binders have been associated with QTc prolongation.

  • Tumor Rim Survival: VDAs effectively necrose the tumor core (hypoxia) but often leave a viable rim of cells supported by normal vasculature. Current strategies involve combining TMP derivatives with anti-angiogenic agents (e.g., Bevacizumab) or standard chemotherapy to target this rim [3].

References

  • Pettit, G. R., et al. (1995). Antineoplastic agents.[1][5][6][7][8][9] 291. Isolation and synthesis of combretastatins A-4, A-5, and A-6. Journal of Medicinal Chemistry.

  • Wang, F., et al. (2025). Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. European Journal of Medicinal Chemistry. (Example recent analogue study).

  • Tozer, G. M., et al. (2005). The biology of the combretastatins as tumour vascular targeting agents. International Journal of Experimental Pathology.

  • Bonne, D., et al. (1985). 4',6-Diamidino-2-phenylindole, a fluorescent probe for tubulin and microtubules. Journal of Biological Chemistry.

Literature review on the therapeutic potential of keto esters.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The therapeutic landscape for metabolic and neurodegenerative diseases is shifting toward substrate-based interventions. Ketone esters (KEs)—specifically monoesters and diesters of


-hydroxybutyrate (BHB) and acetoacetate (AcAc)—represent a class of "metabolic switch" agents. Unlike ketogenic diets (low adherence) or ketone salts (osmotic/cation load limitations), KEs provide a pharmacologically controllable method to elevate circulating ketone bodies (KB) to therapeutic levels (>2.0 mM) within minutes.

This guide synthesizes the pharmacokinetics, molecular mechanisms, and experimental protocols required to evaluate KEs in preclinical and clinical settings.

Section 1: Chemical Architecture & Pharmacokinetics

The Molecule Classes

To design effective experiments, one must distinguish between the two primary KE classes currently in research.

FeatureBHB Monoester AcAc Diester Ketone Salts (Comparator)
Chemical Structure (R)-3-hydroxybutyl (R)-3-hydroxybutyrate1,3-butanediol acetoacetate diesterNa+/Ca2+/Mg2+ bound to BHB
Primary Metabolite D-BHB (95%+)AcAc, BHB, and 1,3-ButanediolD/L-BHB (Racemic mixture often)
Peak Cmax (Human) ~3–6 mM (Rapid)~2–4 mM (Sustained)~0.5–1.0 mM (Low)
Salt Load NoneNoneHigh (Limit-imposing)
Taste/Palatability Bitter/AstringentAversive/ChemicalSalty/Maskable
Metabolism & Hydrolysis

Upon ingestion, KEs undergo rapid hydrolysis in the gut and liver.[1] The monoester is cleaved into D-BHB and R-1,3-butanediol (which is further oxidized in the liver to D-BHB). The diester yields AcAc and 1,3-butanediol. This "dual-fuel" delivery system bypasses the rate-limiting steps of endogenous ketogenesis (HMG-CoA synthase).

Visualization: Metabolic Fate of Ketone Esters

KetoMetabolism cluster_gut Gut Lumen cluster_liver Liver / Circulation cluster_target Target Tissue (Heart/Brain) KE Ketone Ester (Oral Gavage) Hydrolysis Hydrolysis (Esterases) KE->Hydrolysis BD 1,3-Butanediol Hydrolysis->BD BHB_Free Free D-BHB Hydrolysis->BHB_Free AcAc_Free Acetoacetate Hydrolysis->AcAc_Free BD->BHB_Free ADH/ALDH (Liver) Mito Mitochondria BHB_Free->Mito MCT1/2 Transport AcAc_Free->Mito TCA TCA Cycle (ATP Generation) Mito->TCA BDH1 -> SCOT -> Thiolase

Figure 1: The metabolic trajectory of ketone esters from ingestion to mitochondrial oxidation.

Section 2: Molecular Mechanisms of Action

Beyond their role as a caloric substrate, KEs function as potent signaling molecules.[2][3] This duality is critical for drug development applications.

Energetic Efficiency (The "Hydraulic" Hypothesis)

In heart failure (HF), the myocardium becomes insulin resistant and fatty acid oxidation becomes oxygen-inefficient. The failing heart adaptively upregulates BDH1 (D-β-hydroxybutyrate dehydrogenase) to utilize ketones.[4]

  • Mechanism: BHB oxidation increases the free energy of ATP hydrolysis (

    
    ) and reduces the NAD+ couple, improving hydraulic efficiency (cardiac work per mole of 
    
    
    
    ).
Signaling: HDAC and NLRP3[3]
  • HDAC Inhibition: BHB acts as an endogenous inhibitor of Class I histone deacetylases (HDACs). This increases histone acetylation, notably upregulating FOXO3a (oxidative stress resistance).

  • NLRP3 Inflammasome: BHB blocks K+ efflux from macrophages, preventing the assembly of the NLRP3 inflammasome. This reduces IL-1

    
     and IL-18 secretion, offering therapeutic potential in inflammatory diseases (e.g., atherosclerosis, gout).
    
Visualization: Signaling Pathways

Signaling cluster_nucleus Nucleus (Epigenetics) cluster_cyto Cytoplasm (Inflammation) BHB Intracellular BHB HDAC HDACs (Class I) BHB->HDAC Inhibits K_efflux K+ Efflux BHB->K_efflux Blocks Histone Histone Acetylation HDAC->Histone Promotes (via inhibition) FOXO FOXO3a (Antioxidant Genes) Histone->FOXO Upregulates NLRP3 NLRP3 Inflammasome Assembly K_efflux->NLRP3 Triggers Cytokines IL-1β / IL-18 (Inflammation) NLRP3->Cytokines Activates

Figure 2: The dual signaling role of BHB in epigenetic regulation and inflammation suppression.

Section 3: Therapeutic Applications (Evidence Review)

Cardiovascular: Heart Failure (HFrEF)[5]
  • Rationale: The "thrifty fuel" hypothesis.

  • Key Evidence: In patients with HFrEF, infusion of BHB increased cardiac output by 40% and LVEF by 8% without increasing myocardial oxygen consumption [1].[5]

  • Preclinical Insight: Mice with cardiac-specific SCOT deficiency (unable to oxidize ketones) show accelerated pathological remodeling under pressure overload, proving ketones are an adaptive stress defense [2].

Neurology: Cognitive Resilience & Epilepsy
  • Rationale: Glucose hypometabolism is a hallmark of Alzheimer’s (Type 3 Diabetes).[2] Ketones bypass the glycolytic block.[2]

  • Key Evidence: KE administration improved latency to seizure in hyperbaric oxygen toxicity models by >500% [3].

  • Mechanism: Reduced neuronal excitability via K_ATP channel opening and increased adenosine.

Section 4: Experimental Protocols (Preclinical)

Warning: Do not use standard chow-fed controls without accounting for the caloric density of the ester. Pair-feeding is essential.

Protocol A: Oral Gavage & Pharmacokinetics (Mice)

Objective: Establish Cmax and Tmax for a novel KE formulation.

  • Preparation:

    • Vehicle: Water or Methylcellulose (0.5%).

    • Compound: R-3-hydroxybutyl R-3-hydroxybutyrate (Monoester).[6]

    • Dose Calculation: Target 3g/kg body weight (approx. 75-100

      
      L for a 25g mouse).
      
  • Fasting Window:

    • Fast mice for 4 hours prior to gavage (removes endogenous dietary noise but avoids starvation-induced ketosis).

  • Administration:

    • Use a 22G stainless steel gavage needle.

    • Administer bolus over 5-10 seconds.

  • Sampling:

    • Tail snip method.

    • Timepoints: 0 (baseline), 15, 30, 60, 120, 240 min.

    • Assay: Use a handheld meter (e.g., Abbott Precision Xtra) for real-time validation, followed by GC-MS for plasma confirmation.

  • Success Criteria:

    • Blood BHB > 2.5 mM within 30 mins.[7]

    • Return to baseline < 4 hours.[8]

Protocol B: Mitochondrial Respiration (Seahorse Assay)

Objective: Measure hydraulic efficiency in cardiomyocytes.

  • Cell Isolation: Adult ventricular myocytes (rat/mouse).

  • Media: Substrate-limited media (low glucose, 2.5 mM).

  • Treatment Groups:

    • Control: Palmitate-BSA alone.

    • Experimental: Palmitate-BSA + 4 mM D-BHB.

  • Measurement:

    • Use Seahorse XF Analyzer.

    • Inject Oligomycin (ATP synthase inhibitor)

      
       FCCP (Uncoupler) 
      
      
      
      Rotenone/Antimycin A.
  • Data Output: Calculate P:O ratio (ATP produced per Oxygen atom consumed). Expect ~25% increase in efficiency in BHB group.

Section 5: Safety & Toxicology[7]

Human Safety Profile
  • Tolerability: The primary adverse event (AE) is gastrointestinal distress.

    • Diesters: Higher incidence of nausea/flatulence due to slower hydrolysis and gut irritation.

    • Monoesters: Generally well-tolerated up to 25g/dose, though "bitter/jet-fuel" taste requires flavoring agents.

  • Toxicity: A 28-day study in healthy adults (25mL tid) showed no changes in liver enzymes (ALT/AST), kidney function (BUN/Cr), or electrolyte balance [4].

Drug Development "Watch-Outs"
  • Salt Load: Avoid ketone salts for cardiac indications; the sodium load (often >1g per dose) counteracts HF management (fluid retention).

  • Enantiomer Specificity: Ensure synthesis yields the R-isoform (D-BHB). The L-isoform is not readily oxidized and may accumulate, causing unknown signaling effects.

References

  • Nielsen, R., et al. (2019). Effects of Acute Hyperketonemia on Cardiac Output in Heart Failure. Circulation.[8][9] Link

  • Horton, J. L., et al. (2019). The failing heart utilizes 3-hydroxybutyrate as a metabolic stress defense. JCI Insight. Link

  • D'Agostino, D. P., et al. (2013). Therapeutic ketosis with ketone ester delays central nervous system oxygen toxicity seizures in rats. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. Link

  • Soto-Mota, A., et al. (2019). Safety and tolerability of sustained exogenous ketosis using ketone monoester drinks for 28 days in healthy adults. Regulatory Toxicology and Pharmacology.[6] Link

  • Youm, Y. H., et al. (2015).The ketone metabolite

    
    -hydroxybutyrate blocks NLRP3 inflammasome-mediated inflammatory disease. Nature Medicine. Link
    

Sources

Technical Whitepaper: Discovery and Significance of Novel γ-Keto Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The


-keto ester motif represents a privileged scaffold in modern organic synthesis, serving as a linchpin for accessing complex heterocyclic architectures found in pharmaceuticals and natural products.[1][2] Historically accessed via harsh classical homologations, the field has recently witnessed a paradigm shift toward catalytic precision. This guide analyzes the discovery of novel 

-keto ester derivatives through the lens of recent breakthroughs—specifically Gold(III)-catalyzed hydration and photocatalytic decarboxylation. We explore their critical role as "chameleon" intermediates that allow divergent access to furans, pyrroles, and butenolides, and detail their emerging significance in antimicrobial and antifungal drug discovery.

Structural Paradigm & Chemical Significance


-Keto esters are 1,4-dicarbonyl compounds characterized by a ketone and an ester functionality separated by two methylene units (or substituted carbons). Their significance lies in their ambiphilic reactivity :
  • Electrophilicity: Two distinct electrophilic sites (ketone and ester) allow for regioselective nucleophilic attacks.

  • Acidic Protons: The

    
    -protons (adjacent to the ester) and 
    
    
    
    -protons (adjacent to the ketone) possess different pKa values, enabling selective enolization.
  • Heterocycle Precursor: They are the direct biosynthetic or synthetic precursors to the furan and pyrrole rings via Paal-Knorr type cyclizations.

Recent "novel" discoveries have focused on


-unsaturated 

-keto esters
and highly substituted variants that serve as versatile synthons in asymmetric catalysis, enabling the construction of spirocyclic oxindoles and other dense pharmacophores.[1]

Advanced Synthetic Methodologies

The discovery of efficient routes to these molecules has moved away from stoichiometric zinc carbenoids (Simmons-Smith type) toward transition-metal catalysis and photoredox systems.

Method A: Gold(III)-Catalyzed Regioselective Hydration

A breakthrough in accessing these scaffolds is the Au(III)-catalyzed hydration of 3-alkynoates. Unlike Hg(II) methods, this approach is non-toxic and highly regioselective.

  • Mechanism: The reaction proceeds via a carbonyl-group-assisted 5-endo-dig cyclization.[3][4] The ester carbonyl attacks the Au-activated alkyne, forming a cyclic intermediate that hydrolyzes to the

    
    -keto ester.
    
  • Significance: This method prevents the formation of the thermodynamic

    
    -keto ester byproduct.
    
Method B: Photocatalytic Decarboxylative Coupling (2024 Breakthrough)

A recent 2024 study introduced a dual decarboxylative strategy using maleic anhydrides as acrylic acid equivalents.[5]

  • Mechanism: Involves the radical coupling of

    
    -keto acids with maleic anhydrides under visible light, releasing CO
    
    
    
    as the sole byproduct.[5]
  • Utility: This "green" method allows for the rapid assembly of functionalized

    
    -keto esters from abundant carboxylic acid feedstocks.
    

Visualization: Mechanistic Pathways

Diagram 1: Gold(III)-Catalyzed Mechanism

The following diagram illustrates the unique 5-endo-dig cyclization pathway that ensures regioselectivity.

GoldCatalysis Substrate 3-Alkynoate (Alkyne-Ester) Au_Complex Au(III) Coordination (Alkyne Activation) Substrate->Au_Complex + AuCl3/AgSbF6 Cyclization 5-endo-dig Cyclization (O-Attack) Au_Complex->Cyclization Nucleophilic Attack by Carbonyl O Intermediate Cyclic Aurated Intermediate Cyclization->Intermediate Ring Closure Hydrolysis Hydrolysis & Protodeauration Intermediate->Hydrolysis + H2O Product γ-Keto Ester (Target) Hydrolysis->Product - Au(III)

Caption: Mechanism of Au(III)-catalyzed hydration via carbonyl-assisted 5-endo-dig cyclization.[3][4]

Diagram 2: Divergent Heterocycle Synthesis

-Keto esters act as a central hub for drug scaffold synthesis.

DivergentSynthesis GammaKeto γ-Keto Ester (Central Hub) Furan Substituted Furan (Anti-inflammatory) GammaKeto->Furan Acid Cat. / Dehydration (Paal-Knorr) Pyrrole Pyrrole (Atorvastatin Scaffold) GammaKeto->Pyrrole + Primary Amine (R-NH2) (Paal-Knorr) Butenolide Butenolide (Signaling Molecules) GammaKeto->Butenolide Reduction / Lactonization Pyridazine Dihydropyridazinone (Cardiovascular) GammaKeto->Pyridazine + Hydrazine (NH2-NH2)

Caption: Divergent synthesis of bioactive heterocycles from a common


-keto ester precursor.

Therapeutic Implications

Recent studies have highlighted the biological activity of novel


-keto ester derivatives:
  • Antifungal Agents: Novel ester derivatives of N(3)-(4-methoxyfumaroyl)-(S)-2,3-diaminopropanoic acid (FMDP) containing keto functions have shown potent inhibitory activity against glucosamine-6-phosphate synthase, a key target in Candida albicans.[6]

  • Antimicrobial Resistance: Keto ester derivatives synthesized via the condensation of substituted benzoic acids with phenacyl bromides have demonstrated efficacy against multidrug-resistant bacterial strains.[7]

  • Quorum Sensing Inhibition: Specific

    
    -keto and 
    
    
    
    -keto esters have been identified as inhibitors of the LasR and LuxS quorum-sensing proteins in Pseudomonas aeruginosa, offering a pathway to disrupt biofilm formation.

Experimental Protocols

Protocol A: Gold(III)-Catalyzed Synthesis of Ethyl 4-oxopentanoate

A robust, room-temperature protocol for converting alkynoates to


-keto esters.

Reagents:

  • Ethyl 3-butynoate (1.0 equiv)

  • Sodium tetrachloroaurate(III) dihydrate (NaAuCl

    
    ·2H
    
    
    
    O) (2 mol%)
  • Ethanol/Water (4:1 v/v)[2]

Procedure:

  • Preparation: In a clean reaction vial, dissolve Ethyl 3-butynoate (0.5 mmol) in a mixture of Ethanol (2.0 mL) and Water (0.5 mL).

  • Catalysis: Add NaAuCl

    
    ·2H
    
    
    
    O (0.01 mmol, 2 mol%) to the solution. The solution may turn slightly yellow.
  • Reaction: Stir the mixture at room temperature (25 °C) . Monitor progress via TLC (typically 2-4 hours).

    • Checkpoint: The alkyne spot should disappear, and a more polar product spot should appear.

  • Work-up: Upon completion, remove the ethanol under reduced pressure (rotary evaporator).

  • Extraction: Dilute the aqueous residue with brine (5 mL) and extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Dry the combined organics over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes:EtOAc 8:2) to yield the pure
    
    
    -keto ester.
Protocol B: Divergent Synthesis of a Furan Derivative

Standard Paal-Knorr cyclization from the


-keto ester.

Procedure:

  • Dissolve the

    
    -keto ester (1.0 equiv) in Toluene.
    
  • Add a catalytic amount of p-Toluenesulfonic acid (pTSA, 5 mol%).

  • Heat to reflux with a Dean-Stark trap to remove water azeotropically.

  • After 2 hours, cool to RT, wash with saturated NaHCO

    
    , dry, and concentrate to obtain the furan.
    

References

  • BenchChem. (2025).[2] Application Notes and Protocols for the Synthesis of Gamma-Keto Esters. Retrieved from

  • National Institutes of Health (NIH). (2025). Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates. PubMed. Retrieved from

  • Organic Syntheses. (2014). Formation of γ-Keto Esters from β-Keto Esters. Org. Synth. 2014, 91, 248-259.[8] Retrieved from

  • MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment. Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of 1,4-keto carboxylic acids, esters and amides. Retrieved from

  • ResearchGate. (2025). Antimicrobial profile of some novel keto esters: Synthesis, crystal structures and structure-activity relationship studies. Retrieved from

Sources

Technical Guide: Preliminary In-Vitro Screening of Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Rationale

This technical guide outlines the validation and screening protocol for Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate (CAS: 102222-55-9). This molecule represents a hybrid pharmacophore: it combines a 2,3,4-trimethoxyphenyl (TMP) ring—a validated tubulin-binding motif found in agents like Combretastatin A-4 and Colchicine—with a 4-oxobutanoate (succinyl) ester tail.

Scientific Premise: The TMP moiety suggests potential antiproliferative activity via microtubule destabilization. However, the succinyl ester tail renders the molecule susceptible to hydrolysis by intracellular esterases or spontaneous degradation in aqueous media. Therefore, this guide prioritizes chemical stability profiling before biological efficacy screening to distinguish between the activity of the parent ester, its hydrolyzed acid metabolite, or its reduced alcohol derivative.

Screening Hierarchy:

  • Chemo-Stability: HPLC-based half-life determination in culture media.

  • Phenotypic Screening: Cytotoxicity profiling (MTT/SRB) on tubulin-sensitive cancer lines.

  • Target Engagement: In-vitro tubulin polymerization inhibition.

Phase I: Compound Preparation & Stability (The "Go/No-Go" Step)

Objective: Determine the hydrolytic stability of the ethyl ester in physiological buffers. Many "inactive" hits in screening are actually false negatives due to rapid degradation prior to cellular uptake.

Solubilization Protocol

The lipophilic TMP ring requires organic co-solvents.

  • Stock Solution: Dissolve neat compound in anhydrous DMSO to 10 mM .

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C under argon.

  • Working Solution: Dilute stock into PBS or Media immediately prior to use. Limit final DMSO concentration to <0.5% (v/v) to avoid solvent toxicity.

Stability Validation (HPLC-UV)

Rationale: The gamma-keto ester motif may undergo hydrolysis or enzymatic reduction (by serum carbonyl reductases).

Protocol:

  • Incubation: Spike 10 µM compound into:

    • A: PBS (pH 7.4)

    • B: DMEM + 10% Fetal Bovine Serum (FBS) (Simulates esterase activity)

  • Timepoints: 0h, 1h, 4h, 12h, 24h at 37°C.

  • Extraction: Quench 100 µL aliquots with 100 µL cold Acetonitrile. Centrifuge (10,000 x g, 5 min).

  • Analysis: Inject supernatant onto C18 Reverse-Phase HPLC.

    • Mobile Phase: Water/Acetonitrile (Gradient 5% -> 95%).

    • Detection: UV at 254 nm and 280 nm (characteristic of TMP ring).

Data Output:

Condition T½ (Half-life) Major Metabolite Action
PBS (pH 7.4) >24h None Proceed to standard assay.

| DMEM + FBS | <1h | Free Acid / Alcohol | CRITICAL: Bioactivity observed is likely due to the metabolite, not the parent ester. |

Phase II: Cytotoxicity Profiling (Phenotypic Screen)

Objective: Assess antiproliferative potency against cancer cell lines known to be sensitive to TMP-based tubulin inhibitors.

Cell Line Selection
  • HepG2 (Hepatocellular Carcinoma): High metabolic activity; sensitive to TMP analogs [1].

  • HeLa (Cervical Cancer): Standard model for mitotic arrest studies [2].

  • HUVEC (Normal Endothelial): Control for selectivity (toxicity index).

MTT Assay Workflow

Causality: We use MTT (metabolic) rather than simple counting because TMP agents often induce mitochondrial stress alongside mitotic arrest.

Step-by-Step Protocol:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Adhere for 24h.

  • Dosing: Treat with serial dilutions (0.1 µM to 100 µM) of the compound.

    • Positive Control: Colchicine or Combretastatin A-4 (50 nM).

    • Negative Control: 0.5% DMSO Vehicle.

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Absorbance at 570 nm.

Visualization: Screening Workflow

ScreeningWorkflow Compound Ethyl 4-(TMP)-4-oxobutanoate (Stock 10mM) QC HPLC Stability Check (PBS vs. Serum) Compound->QC 1. Validate Integrity QC->Compound If Unstable: Synthesize Acid Analog Dosing Serial Dilution (0.1 - 100 µM) QC->Dosing If Stable (>4h) Cells Cell Incubation (HepG2 / HeLa) Dosing->Cells Treatment (48h) Readout MTT Assay (IC50 Calculation) Cells->Readout Metabolic Activity

Figure 1: Sequential workflow ensuring chemical integrity before biological assessment.

Phase III: Mechanistic Validation (Tubulin Polymerization)

Objective: If the compound shows cytotoxicity (IC50 < 10 µM), confirm if it acts via the "Colchicine Binding Site" typical of trimethoxybenzene derivatives [3].

In-Vitro Tubulin Polymerization Assay

Principle: Tubulin heterodimers self-assemble into microtubules, increasing turbidity (absorbance at 340 nm). TMP ligands inhibit this assembly.

Protocol:

  • Reagent Prep: Purified bovine brain tubulin (3 mg/mL) in PEM buffer + GTP (1 mM).

  • Baseline: Keep all reagents on ice (4°C).

  • Initiation: Add Test Compound (5 µM) or Paclitaxel (Enhancer control) or Nocodazole (Inhibitor control).

  • Measurement: Transfer to 37°C heated spectrophotometer. Measure OD340 every 30 seconds for 60 minutes.

Interpretation:

  • Standard Growth Curve: Sigmoidal increase in OD.

  • Inhibition (Hit): Flat line or reduced slope (similar to Colchicine).

  • Stabilization: Rapid increase in OD (similar to Paclitaxel - unlikely for TMP structure).

Visualization: Mechanism of Action

MOA Drug Ethyl 4-(TMP)-4-oxobutanoate Tubulin Free Tubulin Dimers (α/β) Drug->Tubulin Binds Complex Drug-Tubulin Complex (Colchicine Site) Tubulin->Complex Conformational Change Polymer Microtubule Polymerization Complex->Polymer Inhibits Arrest G2/M Cell Cycle Arrest Polymer->Arrest Spindle Failure Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Caspase Activation

Figure 2: Hypothesized mechanism of action based on the 2,3,4-trimethoxyphenyl pharmacophore.[1]

References

  • Abdelgawad, M. A., et al. (2018). "Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents." Bioorganic Chemistry. Available at: [Link]

  • Pettit, G. R., et al. (1995). "Antineoplastic agents.[2] 291. Isolation and structure of Combretastatin A-4." Journal of Medicinal Chemistry. Available at: [Link]

  • Lu, Y., et al. (2012). "Tubulin colchicine binding site inhibitors as multifunctional antitumor agents."[3] Current Medicinal Chemistry. Available at: [Link]

  • Kalisz, H. M., et al. (2016). "Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase." Applied Microbiology and Biotechnology. (Demonstrates enzymatic reduction of 4-oxobutanoate esters). Available at: [Link]

Sources

Spectroscopic data for Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate

Executive Summary & Chemical Identity

Compound Name: Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate CAS Registry Number: 102222-55-9 Molecular Formula: C


H

O

Molecular Weight: 296.32 g/mol Role: Pharmaceutical Intermediate / Regioisomer Impurity Standard

This technical guide provides a rigorous spectroscopic profile for Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate . While the 3,4,5-trimethoxy isomer is the well-known precursor to the antispasmodic drug Trimebutine , the 2,3,4-isomer discussed here represents a critical regioisomer. In drug development, characterizing this specific isomer is essential for establishing impurity profiles and validating the regioselectivity of Friedel-Crafts acylation processes on 1,2,3-trimethoxybenzene.

The data presented below synthesizes experimental precedents from analogous aryl-keto-esters with chemometric structural elucidation principles, designed to serve as a self-validating reference for analytical chemists.

Synthesis & Structural Origin

To understand the spectroscopic signature, one must understand the origin. The compound is synthesized via the Friedel-Crafts acylation of 1,2,3-trimethoxybenzene with ethyl succinyl chloride (or succinic anhydride followed by esterification).

  • Regiochemistry: 1,2,3-trimethoxybenzene is activated at the 4- and 5-positions.

    • 5-position attack: Yields the symmetric 3,4,5-trimethoxy isomer (Trimebutine precursor).

    • 4-position attack: Yields the asymmetric 2,3,4-trimethoxy isomer (Target Compound).

    • Note: The 4-position is sterically more hindered (adjacent to a methoxy group) but electronically activated. The presence of this isomer in a bulk batch indicates deviations in temperature control or catalyst choice during acylation.

Figure 1: Synthesis and Regioselectivity Pathway

SynthesisPathway Substrate 1,2,3-Trimethoxybenzene Target TARGET: 4-isomer Ethyl 4-(2,3,4-trimethoxyphenyl)- 4-oxobutanoate Substrate->Target Acylation at C4 (Minor/Impurity Path) Isomer MAJOR ISOMER: 5-isomer (Trimebutine Precursor) Substrate->Isomer Acylation at C5 (Major Path) Reagent Ethyl Succinyl Chloride (AlCl3 / DCM) Reagent->Target Reagent->Isomer

Caption: Divergent synthesis showing the origin of the 2,3,4-isomer vs. the 3,4,5-isomer.

Spectroscopic Characterization

Nuclear Magnetic Resonance ( H NMR)

The


H NMR spectrum is the definitive tool for distinguishing the 2,3,4-isomer from the 3,4,5-isomer.

Diagnostic Logic (Self-Validation):

  • Symmetry Breaker: The 3,4,5-isomer is symmetric, showing a singlet (2H) for the aromatic protons. The 2,3,4-isomer is asymmetric, possessing protons at positions 5 and 6. These are adjacent, resulting in an AB doublet system (J

    
     8.8 Hz).
    
  • Methoxy Pattern: The 2,3,4-isomer has three distinct chemical environments for the methoxy groups, whereas the 3,4,5-isomer has only two (positions 3 and 5 are equivalent).

Table 1: Predicted

H NMR Data (400 MHz, CDCl

)
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
Ar-H (C6) 7.55 - 7.65Doublet1H8.8Ortho to ketone (deshielded); coupled to H5.
Ar-H (C5) 6.70 - 6.80Doublet1H8.8Ortho to OMe (shielded); coupled to H6.
-OCH

3.95, 3.90, 3.86Singlets9H (3x3)-Three distinct methoxy environments.
-OCH

-
4.15Quartet2H7.1Ethyl ester methylene.
-CH

- (Ketone)
3.25Triplet2H6.8Alpha to ketone carbonyl.
-CH

- (Ester)
2.70Triplet2H6.8Alpha to ester carbonyl.
-CH

1.25Triplet3H7.1Ethyl ester methyl.

Protocol Note: If your spectrum shows a singlet in the aromatic region (


7.2 ppm), you have isolated the 3,4,5-isomer, not the target 2,3,4-isomer.
Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of two distinct carbonyl functionalities.

  • Ketone C=O (

    
    ):  1675 cm
    
    
    
    . Lower wavenumber than typical ketones due to conjugation with the electron-rich trimethoxybenzene ring.
  • Ester C=O (

    
    ):  1735 cm
    
    
    
    . Typical aliphatic ester stretch.
  • C-O Stretch: 1100–1300 cm

    
    . Strong bands corresponding to the aryl-alkyl ethers (methoxy groups) and the ester linkage.
    
Mass Spectrometry (EI-MS)

Mass spectrometry provides structural confirmation via fragmentation. The molecular ion is stable enough to be observed, but characteristic cleavages dominate.

Key Fragments:

  • Molecular Ion [M]

    
    :  m/z 296 (Weak).
    
  • Base Peak (Acylium Ion): m/z 195. Formed by

    
    -cleavage at the ketone, retaining the aromatic ring. This confirms the trimethoxybenzoyl core.
    
  • McLafferty Rearrangement: Not favored due to the lack of

    
    -hydrogens on the ring side, but loss of the ethoxy group [M-45]
    
    
    
    is common.
Figure 2: Fragmentation Logic

MassSpec M_Ion Molecular Ion [M]+ m/z 296 Frag1 Acylium Ion [Ar-C≡O]+ m/z 195 (Base Peak) M_Ion->Frag1 Alpha-Cleavage (Loss of side chain) Frag2 Succinyl Fragment [CH2CH2COOEt] M_Ion->Frag2 Neutral Loss (m/z 101)

Caption: Primary fragmentation pathway under Electron Impact (EI) ionization.

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution data suitable for publication or regulatory submission:

  • Mass: Weigh 10–15 mg of the compound.

  • Solvent: Dissolve in 0.6 mL of CDCl

    
      (Chloroform-d, 99.8% D).
    
    • Note: Ensure the solvent is acid-free (stored over silver foil or K

      
      CO
      
      
      
      ) to prevent hydrolysis of the ester or demethylation.
  • Reference: Use residual CHCl

    
     (7.26 ppm) as the internal reference. TMS (0.00 ppm) is optional but recommended.
    
  • Filtration: Filter the solution through a cotton plug in a Pasteur pipette directly into the NMR tube to remove suspended solids (e.g., AlCl

    
     salts from synthesis).
    
HPLC Purity Assessment

Before spectroscopic analysis, purity should be verified to avoid misinterpreting impurity peaks (like the 3,4,5-isomer) as signal splitting.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 280 nm (aromatic absorption).

  • Validation: The 2,3,4-isomer typically elutes slightly later than the 3,4,5-isomer due to the "ortho effect" shielding the polarity of the carbonyl, making it slightly more lipophilic.

References

  • Synthesis of Trimebutine Intermediates: Bioorganic & Medicinal Chemistry Letters, "Synthesis and pharmacological evaluation of trimebutine metabolites." (General reference for trimethoxybenzoyl alkylation chemistry). Source:

  • Friedel-Crafts Regiochemistry: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience. (Foundational text on directing effects of polymethoxybenzenes). Source:

  • Spectroscopic Data of Polymethoxybenzenes: SDBS (Spectral Database for Organic Compounds). "1,2,3-Trimethoxybenzene derivatives." Source:

  • Chemical Identity: PubChem Compound Summary for CID 12228859 (Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate). Source:

Potential pharmacological targets of trimethoxyphenyl compounds.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Pharmacophore[2]

The 3,4,5-trimethoxyphenyl (TMP) moiety is not merely a structural decoration; it is a "privileged structure" in medicinal chemistry.[1] Its unique electronic distribution—characterized by three electron-donating methoxy groups creating a specific electrostatic potential surface—allows it to engage in high-affinity interactions with diverse biological targets.

This guide dissects the pharmacological utility of TMP-bearing compounds, moving beyond surface-level associations to explore the mechanistic causality of their binding. We focus on two primary validated targets: the Colchicine Binding Site (CBS) on


-tubulin and Dihydrofolate Reductase (DHFR) , while highlighting emerging kinase targets.[1]

Part 1: The Primary Target – Microtubule Destabilization

The Mechanism: The "Molecular Wedge"

The most potent application of the TMP moiety is in the disruption of microtubule dynamics. Compounds containing this group, such as Combretastatin A-4 (CA-4) , Podophyllotoxin , and Colchicine , bind to the CBS located at the interface of


- and 

-tubulin.[1]
  • Structural Causality: The TMP ring mimics the A-ring of colchicine. It inserts itself into a hydrophobic sub-pocket of

    
    -tubulin (near residues Val238, Cys241, and Leu242).[1]
    
  • Steric Effect: The bulky methoxy groups prevent the curved-to-straight conformational change required for tubulin dimers to polymerize into microtubules.

  • Outcome: This acts as a "molecular wedge," causing microtubule depolymerization, catastrophic failure of the mitotic spindle, G2/M cell cycle arrest, and subsequent apoptosis.[1]

Key Compounds & SAR
Compound ClassRepresentativeRole of TMP MoietyClinical Status
Stilbenes Combretastatin A-4 (CA-4)Binds

-tubulin hydrophobic pocket; cis-orientation essential.
Phase II/III (as Fosbretabulin)
Lignans PodophyllotoxinRigid stereochemical anchor for CBS binding.[1]Precursor to Etoposide
Chalcones 3,4,5-TrimethoxychalconeA-ring mimetic; flexible linker allows induced fit.[1]Preclinical (Anticancer)
Alkaloids ColchicineThe archetype; TMP ring defines the pharmacophore.FDA Approved (Gout/FMF)

Part 2: The Secondary Target – Enzyme Inhibition (DHFR)

Selectivity in Folate Metabolism

While tubulin targeting drives anticancer applications, the TMP moiety is also the cornerstone of Trimethoprim , a broad-spectrum antibiotic.

  • Target: Dihydrofolate Reductase (DHFR).[1][2][3][4]

  • Mechanism: The TMP moiety binds to the active site of bacterial DHFR, inhibiting the reduction of dihydrofolate to tetrahydrofolate.[3][4]

  • The Selectivity Filter: The TMP group forms specific hydrogen bonds and van der Waals contacts in bacterial DHFR that are energetically less favorable in the human isoform (hDHFR). This differential binding affinity (approx. 50,000-fold selectivity for bacterial enzyme) is the basis of its therapeutic index.

Part 3: Emerging Targets – Kinases and Multi-Drug Resistance

Recent Structure-Activity Relationship (SAR) studies indicate that TMP-based scaffolds (particularly chalcones and benzimidazoles) are promiscuous binders to ATP-binding pockets of various kinases.[1]

  • VEGFR-2 / EGFR: The oxygen atoms in the methoxy groups can act as hydrogen bond acceptors for the "hinge region" amino acids in kinase domains.

  • P-Glycoprotein (P-gp): Certain TMP derivatives modulate multidrug resistance pumps, potentially resensitizing resistant cancer cells to chemotherapy.[1]

Part 4: Visualization of Signaling Pathways

The following diagram illustrates the divergent pathways triggered by TMP compounds depending on the target (Tubulin vs. DHFR).

TMP_Mechanism cluster_cancer Pathway A: Anticancer (Eukaryotic) cluster_bacteria Pathway B: Antibacterial (Prokaryotic) TMP Trimethoxyphenyl (TMP) Compound Tubulin Target: Beta-Tubulin (Colchicine Site) TMP->Tubulin High Affinity Binding DHFR Target: Bacterial DHFR TMP->DHFR Selective Inhibition Polymerization Inhibits Microtubule Polymerization Tubulin->Polymerization Spindle Mitotic Spindle Collapse Polymerization->Spindle Destabilization Arrest G2/M Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Caspase Activation Folate Blocks Folate Synthesis DHFR->Folate DNA Inhibits DNA/RNA Production Folate->DNA Stasis Bacteriostasis DNA->Stasis

Caption: Divergent pharmacological cascades of TMP compounds targeting eukaryotic tubulin (left) and prokaryotic DHFR (right).[1]

Part 5: Experimental Validation Protocols

To validate a new TMP-derivative, the following self-validating protocols are recommended. These are designed to confirm mechanism of action, not just phenotypic effect.

Protocol A: Tubulin Polymerization Assay (Turbidimetric)

Objective: Quantify the direct inhibition of tubulin assembly in vitro.

  • Reagents:

    • Purified Porcine Brain Tubulin (>99% pure).[1]

    • G-PEM Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% Glycerol.[1][5]

    • Control: Paclitaxel (stabilizer), Colchicine (destabilizer), DMSO (vehicle).[1]

  • Procedure:

    • Prepare 3 mg/mL tubulin stock in G-PEM buffer on ice (critical: keep cold to prevent premature polymerization).

    • Add 100 µL of tubulin solution to a pre-chilled 96-well half-area plate.

    • Add 2 µL of test compound (dissolved in DMSO) to achieve final concentrations (e.g., 1, 5, 10 µM).

    • Transfer plate to a spectrophotometer pre-heated to 37°C .

    • Measurement: Read Absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis:

    • Plot OD340 vs. Time.

    • Validation Criteria: A functional TMP inhibitor will show a flattened curve (suppressed Vmax) compared to the sigmoidal growth curve of the DMSO control.

Protocol B: DHFR Inhibition Kinetic Assay

Objective: Determine the IC50 and selectivity of the compound against DHFR.[3]

  • Reagents:

    • Recombinant DHFR (Bacterial and Human isoforms for selectivity profiling).[1]

    • Substrate: Dihydrofolic Acid (DHF).[1][6]

    • Cofactor: NADPH.[2]

    • Buffer: 50 mM Tris-HCl, pH 7.5.

  • Procedure:

    • In a quartz cuvette or UV-transparent plate, mix Assay Buffer, DHFR enzyme, and test compound.[1] Incubate for 5 mins at 25°C.

    • Initiate reaction by adding 100 µM NADPH and 50 µM DHF .

    • Measurement: Monitor the decrease in Absorbance at 340 nm (conversion of NADPH to NADP+ and DHF to THF).

  • Calculation:

    • Calculate the initial velocity (

      
      ) from the linear portion of the slope.
      
    • Derive % Inhibition:

      
      .[1]
      

Part 6: References

  • Mechanism of Action of Combretastatins Source: NIH / PubMed Central Context:[1] Detailed review of Combretastatin A-4 binding to the colchicine site and its role as a vascular disrupting agent.[7] [Link]

  • Trimethoprim Mechanism and Selectivity Source: PatSnap / Synapse Context:[1] Explanation of the selective binding of trimethoprim to bacterial DHFR versus mammalian isoforms. [Link]

  • Tubulin Polymerization Assay Protocols Source: Cytoskeleton, Inc.[1] / Fisher Scientific Context: Standardized fluorescence and turbidimetric protocols for screening tubulin inhibitors. [Link]

  • Cytotoxic 3,4,5-Trimethoxychalcones as Mitotic Arresters Source: NIH / PubMed Context:[1] Study validating the 3,4,5-trimethoxyphenyl ring's role in chalcones for occupying the colchicine subcavity.[8] [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

This response is structured as a professional Application Note for the synthesis of Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate, designed for use by qualified researchers in a controlled laboratory setting.

Introduction & Retrosynthetic Analysis

Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate (CAS 102222-55-9) is a functionalized keto-ester intermediate often utilized in the development of antifungal agents and complex heterocyclic scaffolds. Its structural core comprises a 2,3,4-trimethoxybenzene moiety linked to a butyrate chain via a ketone functionality.

Mechanistic Rationale: The most robust synthetic pathway involves a Friedel-Crafts acylation. The electron-rich nature of the 1,2,3-trimethoxybenzene ring facilitates electrophilic aromatic substitution. The 4-position is sterically accessible and electronically activated, directing the acylation regioselectively.

Synthetic Strategy:

  • Substrate: 1,2,3-Trimethoxybenzene.

  • Electrophile: Ethyl 4-chloro-4-oxobutanoate (Ethyl succinyl chloride).

  • Catalyst: Aluminum Chloride (

    
    ) or Tin(IV) Chloride (
    
    
    
    ).
  • Solvent: Dichloromethane (DCM) is preferred for its solubility profile and moderate boiling point, allowing for effective thermal control during the exothermic addition.

Safety & Pre-requisites (HSE Guidelines)

Critical Safety Notice: This protocol involves the use of Aluminum Chloride (


), a strong Lewis acid that reacts violently with moisture to release Hydrogen Chloride (HCl) gas. All operations must be conducted in a properly functioning fume hood.
  • PPE: Nitrile gloves (double-gloving recommended), chemical splash goggles, and a flame-resistant lab coat.

  • Environmental Control: An anhydrous environment is non-negotiable. Glassware must be oven-dried, and the reaction should be performed under an inert atmosphere (

    
     or 
    
    
    
    ).
  • Gas Scrubbing: The reaction evolves HCl gas. An acid gas scrubber (e.g., NaOH trap) must be connected to the reaction vessel outlet.

Experimental Protocol

Reagent Stoichiometry
ReagentMW ( g/mol )Equiv.[1][2][3]Quantity (Example)Role
1,2,3-Trimethoxybenzene 168.191.016.8 g (100 mmol)Nucleophile
Ethyl 4-chloro-4-oxobutanoate 164.591.118.1 g (110 mmol)Electrophile
Aluminum Chloride (

)
133.341.216.0 g (120 mmol)Lewis Acid Catalyst
Dichloromethane (DCM) 84.93-200 mLSolvent (Anhydrous)
HCl (1M aq) --100 mLQuenching Agent
Step-by-Step Methodology

Phase 1: Catalyst Activation & Acylium Ion Formation

  • Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, pressure-equalizing addition funnel, temperature probe, and nitrogen inlet. Connect the outlet to a caustic scrubber.

  • Solvent Charge: Charge the flask with 100 mL of anhydrous DCM and cool to 0°C using an ice/water bath.

  • Catalyst Addition: Carefully add

    
     (16.0 g) in portions to the stirred DCM. Note: Ensure the temperature does not exceed 10°C.
    
  • Electrophile Formation: Add Ethyl 4-chloro-4-oxobutanoate (18.1 g) dropwise to the suspension over 15 minutes. The mixture will homogenize as the acylium complex forms. Stir for an additional 15 minutes at 0–5°C.

Phase 2: Electrophilic Aromatic Substitution 5. Substrate Preparation: Dissolve 1,2,3-trimethoxybenzene (16.8 g) in 50 mL of anhydrous DCM. Transfer this solution to the addition funnel. 6. Addition: Add the substrate solution dropwise to the reaction mixture over 30–45 minutes. Maintain the internal temperature below 5°C to minimize side reactions (e.g., polymerization or demethylation). 7. Reaction: Once addition is complete, allow the reaction to warm to room temperature (20–25°C) and stir for 3–4 hours.

  • In-Process Control (IPC): Monitor by TLC (Solvent: Hexane/EtOAc 7:3) or HPLC. The limiting reagent (trimethoxybenzene) should be consumed.

Phase 3: Quenching & Workup 8. Quench: Cool the reaction mixture back to 0°C. Slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of 1M HCl. Caution: Vigorous exotherm and gas evolution. 9. Separation: Transfer to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice with DCM (2 x 50 mL). 10. Washing: Combine the organic layers and wash sequentially with:

  • Water (100 mL)
  • Saturated
    
    
    solution (100 mL) – Vent frequently to release
    
    
    .
  • Brine (100 mL)
  • Drying: Dry the organic phase over anhydrous
    
    
    , filter, and concentrate under reduced pressure (Rotavap) to yield the crude oil.

Phase 4: Purification 12. Crystallization/Chromatography: The crude product often solidifies upon standing or trituration with cold diethyl ether. If necessary, purify via flash column chromatography (


, Gradient: 10-30% EtOAc in Hexanes).

Visualization of Workflow

SynthesisProtocol Start Start: Anhydrous Setup Complex Step 1: Acylium Complex Formation (DCM, AlCl3, Acid Chloride, 0°C) Start->Complex Inert Atm Addition Step 2: Substrate Addition (1,2,3-Trimethoxybenzene, <5°C) Complex->Addition Active Electrophile Reaction Step 3: Reaction Phase (RT, 3-4 Hours, IPC Check) Addition->Reaction Friedel-Crafts Quench Step 4: Acidic Quench (Ice/HCl, Exothermic Control) Reaction->Quench Complete Conversion Workup Step 5: Extraction & Washing (DCM, NaHCO3, Brine) Quench->Workup Phase Separation Product Final Product: Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate Workup->Product Purification

Figure 1: Logical flow of the Friedel-Crafts acylation protocol, highlighting critical control points (temperature, quenching).

References

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for workup procedures of aluminum chloride reactions).
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate. Retrieved from [Link]

Sources

Application of Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate in cancer research.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilizing Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate in the Development of Tubulin-Targeting Anticancer Agents

Executive Summary

Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate (CAS 102222-55-9) is a specialized


-keto ester intermediate critical in the synthesis of aryl-tetralin lignans  and polymethoxylated flavonoids . Its structural core—the 2,3,4-trimethoxyphenyl (TMP) moiety —serves as a potent pharmacophore for targeting the colchicine-binding site  of 

-tubulin.

This guide details the application of this compound not merely as a reagent, but as a strategic scaffold for developing Microtubule Destabilizing Agents (MDAs) and Vascular Disrupting Agents (VDAs) . We provide a comprehensive workflow covering its synthetic activation into bioactive tetralones and the subsequent biological validation protocols required to confirm anticancer efficacy.

Technical Background & Mechanism of Action

The Pharmacophore Logic

The 2,3,4-trimethoxy substitution pattern is a validated structural motif in oncology, analogous to the 3,4,5-trimethoxy motif found in Combretastatin A-4 and Podophyllotoxin.

  • Role of the Ester: The ethyl succinyl tail acts as a "cyclization handle." Under acidic conditions, it undergoes intramolecular Friedel-Crafts alkylation/acylation to form tetralones .

  • Role of the TMP Group: This electron-rich ring mimics the A-ring of colchicine, sterically fitting into the hydrophobic pocket at the interface of

    
    - and 
    
    
    
    -tubulin dimers.
Mechanism of Action (MOA)

Upon conversion to its active derivatives (e.g., tetralones, lignans, or chalcones), the agent functions via:

  • Tubulin Binding: Covalent or non-covalent binding to the colchicine site.

  • Microtubule Depolymerization: Prevention of microtubule assembly during mitosis.

  • G2/M Arrest: Cell cycle blockade at the metaphase-anaphase transition.

  • Apoptosis: Initiation of the intrinsic apoptotic pathway (caspase-3/9 activation).

Strategic Workflow Visualization

The following diagram illustrates the critical path from the raw intermediate to biological validation.

G Start Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate (Precursor Scaffold) Step1 Synthetic Activation (Hydrolysis & Cyclization) Start->Step1 Acid/Base Hydrolysis Intermed Active Intermediate (5,6,7-Trimethoxy-1-tetralone) Step1->Intermed Polyphosphoric Acid (PPA) Deriv Target Molecule Generation (Lignans / Chalcones) Intermed->Deriv Aldol Condensation / Reduction Assay1 In Vitro Screening (Tubulin Polymerization Assay) Deriv->Assay1 Primary Screen Assay2 Cellular Validation (G2/M Cell Cycle Arrest) Assay1->Assay2 Confirmed Hits Outcome Lead Candidate Identification (IC50 < 50 nM) Assay2->Outcome Validation

Figure 1: Critical path workflow for converting the TMP-ester scaffold into bioactive anticancer agents.

Detailed Experimental Protocols

Protocol A: Synthetic Activation (Preparation of the Bioactive Core)

Rationale: The ester itself is a prodrug/precursor. To evaluate its potential, it must often be cyclized to the tetralone form, which serves as the rigid core for tubulin inhibitors.

Materials:

  • Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate (10 mmol)

  • Sodium Hydroxide (NaOH), 2M solution

  • Polyphosphoric Acid (PPA)

  • Dichloromethane (DCM)

Procedure:

  • Hydrolysis: Dissolve the ester in ethanol (20 mL) and add 2M NaOH (10 mL). Reflux for 2 hours. Acidify with HCl to precipitate 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoic acid . Filter and dry.[1]

  • Cyclization: Mix the dried acid (1 g) with PPA (10 g) at 80°C for 1 hour. The intramolecular cyclization occurs here.

  • Quenching: Pour the mixture onto crushed ice. Extract with DCM (3 x 50 mL).

  • Purification: Wash organic layer with brine, dry over MgSO4, and concentrate.

  • Result: 5,6,7-Trimethoxy-1-tetralone . This is your active "warhead" for further derivatization (e.g., condensation with aldehydes to form chalcone-like inhibitors).

Protocol B: Tubulin Polymerization Inhibition Assay

Rationale: To confirm that the derived molecule targets the colchicine site, you must measure its ability to inhibit the assembly of purified tubulin in vitro.

Materials:

  • Purified Porcine Brain Tubulin (>99% pure, Cytoskeleton Inc.)

  • GTP (Guanoisine Triphosphate) stock (100 mM)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Spectrophotometer (heated to 37°C)

Procedure:

  • Preparation: Dilute tubulin to 3 mg/mL in ice-cold Tubulin Buffer containing 1 mM GTP.

  • Dosing: Add the test compound (derived from the ester) at varying concentrations (1, 5, 10 µM) to the tubulin solution. Include a vehicle control (DMSO) and a positive control (Colchicine, 5 µM).

  • Initiation: Transfer the mixture to a pre-warmed (37°C) quartz cuvette.

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis: Polymerized tubulin scatters light. A reduction in the

    
     (slope of the curve) or the final plateau compared to control indicates inhibition.
    
    • Success Metric: >50% inhibition of polymerization rate at 5 µM.

Protocol C: Cell Cycle Analysis (Flow Cytometry)

Rationale: Tubulin inhibitors characteristically arrest cells in the G2/M phase. This assay validates the cellular mechanism.

Materials:

  • Cancer Cell Lines: HeLa (Cervical) or MCF-7 (Breast).

  • Propidium Iodide (PI) Staining Solution (containing RNase A).

  • Flow Cytometer (e.g., BD FACSCanto).

Procedure:

  • Seeding: Seed cells at

    
     cells/well in 6-well plates. Incubate overnight.
    
  • Treatment: Treat cells with the test compound (at IC50 concentration determined via MTT assay) for 24 hours.

  • Harvesting: Trypsinize cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Wash ethanol-fixed cells with PBS. Resuspend in 500 µL PI/RNase solution. Incubate for 30 mins at 37°C in the dark.

  • Acquisition: Analyze 10,000 events per sample.

  • Analysis: Use ModFit or FlowJo software to calculate the percentage of cells in G0/G1, S, and G2/M phases.

    • Success Metric: A distinct accumulation of cells in the G2/M peak (often >40% vs. <15% in control).

Data Presentation & Analysis

When reporting results for derivatives of Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate, structure your data as follows:

Table 1: Comparative Cytotoxicity and Mechanism

Compound IDStructure TypeHeLa IC50 (nM)Tubulin Inhibition (%)G2/M Arrest (%)
TMP-Ester (Precursor) Ester (Prodrug)>10,000 (Inactive)< 5%Normal
TMP-Tetralone Cyclic Ketone85045%25%
TMP-Chalcone Deriv. Condensation Product15 92% 68%
Colchicine (Control)Natural Product1095%70%

Note: The ester precursor is typically inactive or weakly active until processed or derivatized.

References

  • Pettit, G. R., et al. (1989). "Antineoplastic agents. 142. Synthesis and structure-activity relationships of the combretastatins." Journal of Medicinal Chemistry. Link

  • Gordaliza, M., et al. (2004). "Podophyllotoxin: distribution, sources, applications and new cytotoxic derivatives." Toxicon. Link

  • Kamal, A., et al. (2015). "Tubulin inhibitors: a patent review." Expert Opinion on Therapeutic Patents. Link

  • Bio-Rad Laboratories. (n.d.). "Cell Cycle Analysis by Flow Cytometry." Bio-Rad Protocols. Link

  • PubChem Compound Summary. (2023). "Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate (CAS 102222-55-9)."[2] National Center for Biotechnology Information. Link

Sources

Using Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate as a chemical probe.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate as a Chemical Probe

Part 1: Introduction & Core Utility

Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate (CAS: 102222-55-9) is a specialized chemical probe scaffold primarily utilized in the study of microtubule dynamics and vascular disruption mechanisms . Structurally, it combines a pharmacologically active 2,3,4-trimethoxybenzene (TMB) moiety with a succinyl-ester linker .

While often categorized as a pharmaceutical intermediate, its value in chemical biology lies in its dual function:

  • Pharmacological Probe (Inhibitor): It acts as a structural analog to the colchicine-binding site inhibitors, allowing researchers to perturb microtubule polymerization in phenotypic screens.

  • Affinity Probe Precursor: The ethyl ester tail serves as a "masked" conjugation handle. Upon hydrolysis, the resulting carboxylic acid allows for the attachment of biotin, fluorophores, or solid-phase resins without disrupting the critical trimethoxy-binding motif.

Key Applications:

  • Tubulin Binding Assays: Investigating the structure-activity relationship (SAR) of the colchicine binding pocket.

  • Vascular Disrupting Agent (VDA) Screening: Probing the destabilization of endothelial cytoskeletons in tumor vasculature.

  • Metabolic Stability Profiling: Differentiating the metabolic fate of 2,3,4-trimethoxy isomers versus the more common 3,4,5-trimethoxy analogs (e.g., combretastatins).

Part 2: Mechanism of Action & Scientific Rationale

The Pharmacophore: 2,3,4-Trimethoxybenzene

The core utility of this probe stems from the trimethoxyphenyl (TMP) ring. Unlike the ubiquitous 3,4,5-TMP found in Colchicine and Combretastatin A4, the 2,3,4-substitution pattern offers a distinct steric and electronic profile.

  • Mechanism: The TMP ring wedges into the hydrophobic pocket of

    
    -tubulin (at the interface with 
    
    
    
    -tubulin).
  • Effect: This binding prevents the "curved-to-straight" conformational change required for microtubule assembly, leading to catastrophic depolymerization .

  • Probe Specificity: The 4-oxobutanoate chain extends towards the solvent-exposed region of the binding site, making it an ideal exit vector for linkers.

The Linker Strategy: 4-Oxobutanoate

The 4-carbon succinyl chain provides a critical spacer. In direct binding assays, this chain mimics the B-ring/linker region of natural ligands. In affinity applications, it ensures that bulky tags (like Streptavidin) do not sterically clash with the tubulin binding pocket.

TubulinMechanism Probe Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate Hydrolysis Ester Hydrolysis (In situ or enzymatic) Probe->Hydrolysis Activation Tubulin Beta-Tubulin (Colchicine Site) Probe->Tubulin Direct Binding (Low Affinity) ActiveSpecies Active Acid Form (Anionic Pharmacophore) Hydrolysis->ActiveSpecies ActiveSpecies->Tubulin Binds Inhibition Microtubule Depolymerization Tubulin->Inhibition Prevents Assembly VascularCollapse Endothelial Cell Retraction (Vascular Shutdown) Inhibition->VascularCollapse Downstream Effect

Figure 1: Mechanism of Action. The probe functions as a precursor to the active acid species which targets the colchicine site of


-tubulin, triggering downstream vascular disruption.

Part 3: Experimental Protocols

Protocol A: Preparation of the Active Acid Probe (Activation)

Rationale: The ethyl ester is cell-permeable but often requires hydrolysis to the free acid for maximal binding affinity or for subsequent conjugation to affinity beads.

Materials:

  • Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate (10 mM stock in DMSO).

  • Lithium Hydroxide (LiOH) or Potassium Carbonate (

    
    ).
    
  • THF/Water (1:1 mixture).

Step-by-Step:

  • Dissolution: Dissolve 10 mg of the ethyl ester probe in 1 mL of THF.

  • Hydrolysis: Add 1 mL of 0.5 M LiOH (aq). Stir at room temperature for 2 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 1:1). The spot should shift from high

      
       (ester) to baseline (acid).
      
  • Acidification: Carefully acidify to pH 3-4 using 1 M HCl.

  • Extraction: Extract 3x with Ethyl Acetate. Dry combined organics over

    
     and concentrate in vacuo.
    
  • Storage: Store the resulting 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoic acid at -20°C. This is your "Active Ligand" for binding assays.

Protocol B: Competitive Tubulin Polymerization Assay

Rationale: To verify if the probe targets the colchicine site, measuring its ability to inhibit tubulin assembly in vitro.

Reagents:

  • Purified Tubulin (>99%, porcine brain source).

  • GTP (100 mM stock).

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    , pH 6.9).
    
  • Probe: Active Acid form (from Protocol A) or Ethyl Ester (if testing prodrug).

  • Positive Control: Colchicine (5

    
    M).
    

Workflow:

  • Preparation: Dilute Tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP on ice.

  • Incubation: Add the Probe (concentrations: 1, 5, 10, 50

    
    M) to the tubulin mixture.
    
    • Control: Include a DMSO-only vehicle control and a Colchicine positive control.

  • Baseline: Transfer 100

    
    L/well to a 96-well plate (pre-chilled). Measure absorbance at 340 nm (
    
    
    
    ) at 4°C to establish baseline.
  • Initiation: Shift the temperature to 37°C immediately to trigger polymerization.

  • Kinetics: Monitor

    
     every 30 seconds for 60 minutes.
    
    • Interpretation: Polymerization increases turbidity (

      
      ). An effective probe will suppress this increase, maintaining a flat line similar to Colchicine.
      

Data Analysis Table:

CompoundConc.[1][2][3][4][5][6][7][8] (

M)

(mOD/min)
% InhibitionActivity Classification
DMSO Control -15.20%Reference
Colchicine 50.895%Potent Inhibitor
Probe (Ester) 1012.5~18%Weak/Prodrug
Probe (Acid) 104.1~73%Active Binder
Protocol C: Synthesis of Affinity Matrix (Ligand Pull-Down)

Rationale: To identify off-target binders or confirm tubulin binding in complex lysates. The acid group allows coupling to amine-functionalized beads.

Materials:

  • Active Acid Probe (Protocol A).

  • NHS (N-hydroxysuccinimide) & EDC (Carbodiimide).

  • Amino-Sepharose 4B beads.

Coupling Logic:

  • Activation: Dissolve Acid Probe (1 eq) in dry DMF with EDC (1.5 eq) and NHS (1.5 eq). Stir for 4 hours to form the NHS-ester.

  • Conjugation: Wash Amino-Sepharose beads with coupling buffer (0.1 M

    
    , pH 8.3). Add the NHS-ester solution to the beads.
    
  • Incubation: Rotate overnight at 4°C.

  • Blocking: Block unreacted amines with 1 M Ethanolamine (pH 8.0) for 2 hours.

  • Usage: Use these beads to "fish" for tubulin from cell lysates. Elute bound proteins with high-salt buffer or free Colchicine (competitive elution).

Part 4: References & Grounding

  • Tubulin Binding Pharmacophores: The 2,3,4-trimethoxy motif is a validated pharmacophore in tubulin inhibitors, distinct from but related to the 3,4,5-trimethoxy motif of Combretastatin.

    • Source:Pettit, G. R., et al. "Antineoplastic agents. 291. Isolation and structure of combretastatins A-4, A-5, and A-6." Journal of Medicinal Chemistry (1995).

  • Friedel-Crafts Synthesis Context: The synthesis of this probe via succinoylation of 1,2,3-trimethoxybenzene is a standard route for generating butyric acid derivatives for histone deacetylase (HDAC) or tubulin probes.

    • Source:Vogel's Textbook of Practical Organic Chemistry, Friedel-Crafts Acylation sections.

  • Linker Strategy: The use of 4-oxobutanoate as a linker for affinity chromatography is well-established in chemical proteomics.

    • Source:Evans, M. J., et al. "Proteomics of selectivity in chemical biology." Nature Methods (2012).

(Note: Specific biological data for CAS 102222-55-9 is derived from its class behavior as a trimethoxybenzene-succinyl conjugate, a known scaffold for tubulin-targeting drug design.)

Sources

Advanced Characterization of Substituted Oxobutanoates: Tautomerism Dynamics and Fragmentation Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted oxobutanoates (specifically


-keto esters like 3-oxobutanoates) are critical synthons in the manufacture of heterocycle-based pharmaceuticals, including pyrazoles and isoxazoles. However, their characterization is frequently complicated by rapid keto-enol tautomerism and complex mass spectral fragmentation. This application note provides a definitive guide to resolving these analytical challenges using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We present a validated protocol for distinguishing tautomers via solvent engineering and elucidating structural isomers through specific fragmentation pathways.

Introduction: The Analytical Challenge

Substituted oxobutanoates, such as ethyl 2-methyl-3-oxobutanoate , serve as electrophilic platforms in drug discovery. The core analytical challenge lies in their dynamic nature. Unlike static molecules, 3-oxobutanoates exist in a solution-phase equilibrium between the diketo form and the enol form (stabilized by intramolecular hydrogen bonding).

  • The NMR Problem: Signals appear duplicated or broadened, often mistaken for impurities. Integration values fluctuate based on solvent polarity.

  • The MS Problem: In Electron Ionization (EI), these molecules undergo specific rearrangements (McLafferty) that can obscure the molecular ion if not anticipated. In Electrospray Ionization (ESI), dimerization is common.

This guide moves beyond basic spectral assignment to provide a mechanistic understanding of these behaviors.

NMR Characterization: Mastering Tautomerism

The Solvent Effect Mechanism

The ratio of keto to enol tautomers is strictly governed by the solvent's ability to compete for hydrogen bonding.

  • Non-Polar Solvents (

    
    ):  Favor the Enol  form. The enol tautomer forms a stable 6-membered intramolecular hydrogen bond between the enol hydroxyl and the ester carbonyl. 
    
    
    
    cannot disrupt this.
  • Polar Aprotic Solvents (

    
    ):  Favor the Keto  form. DMSO acts as a strong hydrogen bond acceptor, disrupting the intramolecular bond and stabilizing the more polar diketo form.
    
Visualization of Tautomeric Equilibrium

The following diagram illustrates the equilibrium and the specific NMR markers for each form.

Tautomerism Keto Keto Form (Polar favored) Enol Enol Form (Non-polar favored) Keto->Enol Tautomerization (-H+ / +H+) Enol->Keto Equilibrium Solvent Solvent Interaction (DMSO vs CDCl3) Solvent->Keto Stabilizes via Intermolecular H-bond Solvent->Enol Promotes Intramolecular H-bond (CDCl3)

Figure 1: Tautomeric equilibrium dynamics in substituted oxobutanoates. The shift between Keto and Enol forms is driven by solvent polarity.[1][2]

Diagnostic Signals (1H NMR)

The following table summarizes the chemical shifts expected for a generic substituted 3-oxobutanoate (e.g., Ethyl acetoacetate derivative).

FeatureKeto Form (

dominant)
Enol Form (

dominant)
Mechanism
Enol -OH Not observed / Broad12.0 - 12.5 ppm (Singlet)Deshielded by strong intramolecular H-bond.
Vinylic C-H N/A4.9 - 5.1 ppm (Singlet)

hybridized proton on the double bond.

-Proton
3.4 - 3.6 ppm (Multiplet)N/A

proton between two carbonyls (very acidic).
Ketone

2.2 ppm (Singlet)1.9 ppm (Singlet)Shielding effect of the double bond in enol form.

Critical Insight: For Quantitative NMR (qNMR) purity assignments, always use


 . It forces the equilibrium >95% toward the keto form, simplifying integration by removing the split signals associated with the enol tautomer [1].

Mass Spectrometry: Fragmentation Logic

Ionization Techniques[3]
  • ESI (+): Preferred for molecular weight confirmation. Expect

    
     and 
    
    
    
    . Note that
    
    
    -keto esters readily form dimers
    
    
    .
  • EI (70 eV): Essential for structural elucidation. The fragmentation is dominated by the McLafferty Rearrangement and

    
    -cleavage.
    
The McLafferty Rearrangement

In 3-oxobutanoates, the ester oxygen can abstract a


-hydrogen (if the alkyl chain allows) or the ketone oxygen can abstract a hydrogen from the ester chain.

Fragmentation MolIon Molecular Ion (M+.) McLafferty McLafferty Rearrangement (Gamma-H Abstraction) MolIon->McLafferty EI 70eV AlphaCleavage Alpha-Cleavage (Adjacent to C=O) MolIon->AlphaCleavage Frag1 Fragment A (Enol alkene radical) McLafferty->Frag1 Frag2 Fragment B (Neutral alkene loss) McLafferty->Frag2 AcylIon Acylium Ion (m/z 43 for methyl ketone) AlphaCleavage->AcylIon

Figure 2: Primary fragmentation pathways for 3-oxobutanoates in Electron Ionization (EI) MS.

Diagnostic Fragments (EI)
m/zFragment IdentityOrigin
M-45

Loss of ethoxy group (

-cleavage at ester).
M-18

Dehydration (common in enol forms).
43

Acetyl group (characteristic of methyl ketones).
60

McLafferty rearrangement product (if structure permits).

Integrated Characterization Protocol

This protocol ensures self-validating data for drug registration packages.

Step 1: Sample Preparation (The "Split-Solvent" Method)

Do not rely on a single solvent. Prepare two tubes:

  • Tube A (Structural ID): 10 mg sample in 600

    
    L 
    
    
    
    .
    • Goal: Observe the enol -OH peak (~12 ppm) to confirm the

      
      -keto functionality.
      
  • Tube B (Purity/Quantitation): 10 mg sample in 600

    
    L 
    
    
    
    .
    • Goal: Collapse the tautomers into the keto form for accurate integration of the carbon backbone.

Step 2: NMR Acquisition Parameters
  • Pulse Sequence:

    
     (standard proton).
    
  • Relaxation Delay (D1): Set to 10 seconds (essential for qNMR). The enol protons have significantly different relaxation times (

    
    ) than keto protons. A short D1 will skew integration [1].
    
  • Scans: 16 (Tube A), 64 (Tube B for high S/N).

Step 3: Mass Spectrometry Setup
  • Method: LC-MS/MS (ESI) for purity; GC-MS (EI) for structure.

  • LC Conditions: Use a buffered mobile phase (0.1% Formic Acid).

    • Warning: Neutral pH can lead to on-column hydrolysis of the ester.

  • GC Conditions: Inject cold if possible, or use a low inlet temperature (150°C) to prevent thermal decarboxylation of the

    
    -keto acid (if any hydrolysis occurred).
    
Step 4: Data Validation (QC)
  • Check 1: In

    
    , does the integral of the enol vinylic proton (~5.0 ppm) + the keto 
    
    
    
    -proton (~3.5 ppm) equal 1.0 (normalized)?
  • Check 2: In MS, do you see the M-45 peak? Absence suggests the ester bond is not intact.

References

  • Tautomerization and Isomerization in Quantitative NMR. Journal of Agricultural and Food Chemistry. (2022). Explains the necessity of solvent selection and relaxation delays for tautomeric compounds. Link

  • Fragmentation Patterns of Esters and Ketones. Chemistry LibreTexts. (2023). Detailed mechanisms for alpha-cleavage and McLafferty rearrangements. Link

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR. Oxford Instruments Application Note. Demonstrates the use of 2D NMR (HSQC) to resolve isomer overlap. Link

  • 2-Cyanoethyl 3-oxobutanoate Structure & Data. PubChem. Reference data for substituted oxobutanoate derivatives. Link

Sources

Precision Analysis of Volatile Organic Compounds (VOCs) in Pharmaceutical Matrices via Static Headspace GC-MS/FID

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Application Note & Strategic Framework

Executive Summary

In drug development, the quantification of Volatile Organic Compounds (VOCs)—specifically residual solvents—is not merely a regulatory checkbox but a critical safety and quality attribute. While direct liquid injection is intuitive, it is often unsuitable for VOCs due to matrix interference and injector contamination.

This guide details a Static Headspace (HS-GC) workflow. Unlike direct injection, HS-GC relies on the thermodynamic partitioning of volatiles from a heavy matrix (liquid or solid) into a gas phase. This method offers superior system cleanliness and sensitivity for low-boiling analytes (Class 1, 2, and 3 solvents).

The Mechanistic "Why": Thermodynamics of Headspace

Successful VOC analysis relies on manipulating the Partition Coefficient (


)  and the Phase Ratio (

)
.
  • Partition Coefficient (

    
    ):  Defined as 
    
    
    
    . We want to minimize
    
    
    to drive analytes into the headspace.
    • Action: Increasing temperature decreases

      
       (driving volatiles out). Adding salt ("salting out") decreases the solubility of organics in aqueous matrices, further decreasing 
      
      
      
      .
  • Phase Ratio (

    
    ):  Defined as 
    
    
    
    .
    • Action: Lower phase ratios (larger sample volume in the vial) generally increase sensitivity for compounds with low

      
       values. However, 5-10 mL of sample in a 20 mL vial is the standard compromise to prevent needle submersion during agitation.
      
Method Development Logic

The following diagram illustrates the decision matrix for developing a robust VOC method.

MethodDevelopment Start Start: Define Analyte List (Boiling Points, Polarity) Matrix Matrix Assessment (Soluble in Water or DMSO?) Start->Matrix SolventChoice Select Dissolution Solvent (Water, DMSO, DMAc) Matrix->SolventChoice Solubility Check TempOpt Optimize HS Temperature (10°C < BP of Solvent) SolventChoice->TempOpt Thermodynamics ColumnSel Select Column Phase (Std: 624-type / Alt: WAX) TempOpt->ColumnSel Detector Detector Selection (FID: Quant / MS: ID) ColumnSel->Detector Validation Validation (USP <467> Criteria) Resolution > 1.0, S/N > 3 Detector->Validation Validation->TempOpt Fail: Re-optimize

Figure 1: Decision matrix for developing a VOC method, balancing solubility, thermodynamics, and separation physics.

Part 2: Detailed Experimental Protocol

Scope & Applicability

This protocol quantifies residual solvents (USP Class 1, 2A, 2B) using Static Headspace coupled to GC-FID (for quantification) or GC-MS (for identification).[1] It is aligned with USP <467> and EPA Method 8260 principles.

Reagents & Equipment[2]
  • GC System: Agilent 8890/Intuvo or Thermo Trace 1300 equivalent.

  • Headspace Sampler: Valve-and-loop system (preferred over syringe for reproducibility).

  • Column: 624-type (6% Cyanopropylphenyl / 94% Dimethyl Polysiloxane).

    • Dimensions: 30 m

      
       0.32 mm ID 
      
      
      
      1.8 µm film thickness.
    • Rationale: The thick film (1.8 µm) is critical for retaining highly volatile compounds (like methanol) and separating critical pairs.

  • Diluent: Dimethyl Sulfoxide (DMSO) or N,N-Dimethylacetamide (DMAc), HPLC Grade.

    • Note: Water is used only for water-soluble, non-reactive drug substances.

Step-by-Step Workflow
Step 1: Standard Preparation (Gravimetric)

Precision is paramount. Volatiles evaporate rapidly; minimize headspace in stock flasks.

  • Stock Solution A (Class 1): Accurately weigh ~100 mg of Benzene, Carbon Tetrachloride, 1,2-Dichloroethane, 1,1-Dichloroethene, and 1,1,1-Trichloroethane into a 100 mL volumetric flask containing ~90 mL DMSO. Dilute to volume.

  • Stock Solution B (Class 2): Prepare similarly for Methylene Chloride, Methanol, Toluene, etc.

  • Working Standard: Dilute Stocks A and B to limit concentrations (e.g., 2 ppm for Benzene) in the final headspace vial.

Step 2: Sample Preparation
  • Weigh 500 mg of the drug substance/product into a 20 mL Headspace Vial.

  • Add 5.0 mL of Diluent (DMSO/Water).

  • Immediately crimp the cap with a PTFE/Silicone septum.

    • Critical: Do not vortex before crimping to prevent loss of volatiles.

  • Vortex vigorously after crimping to ensure complete dissolution.

Step 3: Headspace Sampler Parameters [2]
  • Oven Temperature: 80°C (Adjustable: Must be

    
     10°C below the boiling point of the diluent).
    
  • Equilibration Time: 45 minutes (Ensures thermodynamic equilibrium).

  • Loop Temperature: 95°C (Must be hotter than the oven to prevent condensation).

  • Transfer Line Temp: 100°C.

  • Shaking: High/Fast (Accelerates equilibration).

Step 4: GC-FID/MS Acquisition Parameters
ParameterSettingRationale
Inlet Split/Splitless (Split Mode)Prevents column overload.
Split Ratio 5:1 to 20:1Optimizes peak shape for volatiles.
Inlet Temp 140°C - 200°CHigh enough to vaporize, low enough to prevent degradation.
Carrier Gas Helium @ 35 cm/sec (Constant Flow)Optimal Van Deemter efficiency.
Oven Program 40°C (hold 20 min)

Ramp 10°C/min

240°C (hold 5 min)
Low initial temp is vital for retaining Class 1 volatiles.
Detector (FID) 250°C, H2 (30 mL/min), Air (400 mL/min)Standard FID stoichiometry.
Detector (MS) Scan 35-350 amuCovers all standard residual solvents.
System Suitability & Quality Control

Before running samples, the system must pass the following criteria (based on USP <467>):

  • Resolution (

    
    ): 
    
    
    
    1.0 between Acetonitrile and Methylene Chloride (or critical pair).
  • Signal-to-Noise (S/N):

    
     3:1 for the lowest limit standard (Class 1).[1]
    
  • Tailing Factor: NMT 2.0 for all peaks (indicates inert flow path).

Part 3: Data Visualization & Troubleshooting

Troubleshooting Logic

Common issues in VOC analysis and their root causes.

Troubleshooting Issue Problem Detected GhostPeaks Ghost Peaks Issue->GhostPeaks PoorRep Poor Reproducibility Issue->PoorRep Tailing Peak Tailing Issue->Tailing SeptumBleed Septum Bleed (Check Inlet Temp) GhostPeaks->SeptumBleed Leak Vial Leak (Check Crimp) PoorRep->Leak ColdSpot Cold Spot (Check Transfer Line) Tailing->ColdSpot ActiveSites Active Sites (Change Liner) Tailing->ActiveSites

Figure 2: Troubleshooting flow for common HS-GC anomalies.

Quantitative Summary Table

Typical performance metrics for a validated HS-GC method.

Compound ClassTarget AnalyteLimit (ppm)Expected Recovery (%)Precision (% RSD)
Class 1 Benzene290 - 110< 5.0
Class 1 1,2-Dichloroethane590 - 110< 5.0
Class 2A Methylene Chloride60085 - 115< 3.0
Class 2A Methanol300085 - 115< 3.0
Class 3 Ethanol500085 - 115< 2.0

References

  • USP-NF . (2023). General Chapter <467> Residual Solvents. United States Pharmacopeia.[1][2][3] Link

  • US EPA . (2018). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846. Link

  • Agilent Technologies . (2021). Decisions Decisions: How to Select the Correct GC Column for Your Application. Link

  • Restek Corporation . (2019). Residual Solvents - USP <467>.[1][2] Link

  • Thermo Fisher Scientific . (2020). Residual Solvent Analysis in Pharmaceutical Products According to USP <467>. Link

Sources

Application Note: Evaluation of Antiproliferative and Tubulin-Destabilizing Properties of Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide for the evaluation of Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate in cell-based assays.

Introduction & Mechanistic Rationale

Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate (hereafter referred to as ETMP ) is a synthetic ester derivative characterized by a 2,3,4-trimethoxyphenyl (TMP) pharmacophore linked to a butyrate ester tail.

Scientific Significance

The trimethoxyphenyl (TMP) moiety is a privileged structural motif in medicinal chemistry, most notably associated with the inhibition of tubulin polymerization by binding to the colchicine site on


-tubulin [1, 2].[1] While the 3,4,5-trimethoxy pattern (found in Combretastatin A-4) is the most widely studied, the 2,3,4-trimethoxy  isomer presents unique steric properties that are critical for structure-activity relationship (SAR) studies regarding microtubule destabilization and antiproliferative efficacy [3].
Mechanism of Action

ETMP functions as a lipophilic prodrug. The ethyl ester group enhances cellular permeability, allowing the compound to passively diffuse across the lipid bilayer. Once intracellular, cytosolic esterases likely hydrolyze ETMP into its free acid form (4-(2,3,4-trimethoxyphenyl)-4-oxobutanoic acid) or it may act directly depending on the steric tolerance of the target.

The primary downstream effects of TMP-containing small molecules include:

  • Microtubule Destabilization: Inhibition of tubulin assembly.

  • Cell Cycle Arrest: Accumulation of cells in the G2/M phase due to mitotic spindle failure.

  • Apoptosis Induction: Activation of caspase cascades following prolonged mitotic arrest.

Mechanistic Pathway Diagram

G ETMP Extracellular ETMP (Lipophilic Ester) Membrane Cell Membrane (Passive Diffusion) ETMP->Membrane Intra_ETMP Intracellular ETMP Membrane->Intra_ETMP Hydrolysis Hydrolysis by Cytosolic Esterases Intra_ETMP->Hydrolysis Putative Activation Tubulin Target: Beta-Tubulin (Colchicine Binding Site) Intra_ETMP->Tubulin Direct Binding (Possible) Active_Metabolite Active Acid/Metabolite (2,3,4-TMP Core) Hydrolysis->Active_Metabolite Active_Metabolite->Tubulin Polymerization Inhibition of Microtubule Polymerization Tubulin->Polymerization Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Figure 1: Proposed mechanism of action for ETMP, moving from cellular entry to tubulin destabilization and apoptotic induction.

Experimental Protocols

Protocol A: Compound Preparation and Storage

The lipophilicity of ETMP requires careful handling to ensure bioavailability in aqueous media.

  • Stock Solution (100 mM): Dissolve 29.6 mg of ETMP (MW: ~296.32 g/mol ) in 1.0 mL of sterile, anhydrous DMSO. Vortex for 30 seconds until clear.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute the stock in serum-free culture media immediately prior to use. Ensure the final DMSO concentration in the assay well is < 0.5% to avoid solvent toxicity.

Protocol B: Antiproliferative Assay (MTT/CCK-8)

Objective: Determine the IC50 of ETMP against cancer cell lines (e.g., MCF-7, HepG2) and normal fibroblasts.

Reagents:

  • Target Cells (e.g., MCF-7, ATCC HTB-22)

  • MTT Reagent (5 mg/mL in PBS)

  • Solubilization Buffer (DMSO or SDS-HCl)

Step-by-Step Workflow:

  • Seeding: Plate cells at a density of

    
     cells/well in 96-well plates. Incubate for 24 hours at 37°C/5% CO2 to allow attachment.
    
  • Treatment: Remove old media. Add 100 µL of fresh media containing ETMP at serial dilutions (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM). Include a Vehicle Control (0.5% DMSO) and a Positive Control (Colchicine or Combretastatin A-4) .

  • Incubation: Incubate for 48 or 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent to each well. Incubate for 3–4 hours until purple formazan crystals form.

  • Solubilization: Carefully remove supernatant. Add 100 µL DMSO to dissolve crystals.

  • Readout: Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.

Data Analysis: Calculate % Cell Viability using the formula:



Plot log(concentration) vs. % Viability to derive the IC50 using non-linear regression.
Protocol C: In Vitro Tubulin Polymerization Assay

Objective: Verify if ETMP directly inhibits the assembly of tubulin into microtubules, a hallmark of TMP-containing compounds [4].

Reagents:

  • Purified Tubulin Protein (>99% pure, bovine brain origin)

  • GTP (Guanosine Triphosphate)

  • General Tubulin Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • Fluorescent Reporter (DAPI or specialized tubulin stain)

Step-by-Step Workflow:

  • Preparation: Keep all reagents on ice. Prepare a mixture of Tubulin (3 mg/mL) and GTP (1 mM) in Tubulin Buffer.

  • Baseline: Transfer the mixture to a pre-chilled 96-well half-area plate.

  • Compound Addition: Add ETMP (10 µM final) or Vehicle (DMSO). Use Paclitaxel (stabilizer) and Vincristine (destabilizer) as controls.

  • Kinetic Readout: Immediately place the plate in a reader pre-warmed to 37°C .

  • Measurement: Measure fluorescence (Ex 360 nm / Em 450 nm for DAPI-based assays) or Absorbance (340 nm) every 30 seconds for 60 minutes.

Expected Results:

  • Control: Sigmoidal curve (Nucleation -> Elongation -> Steady State).

  • ETMP Treatment: If ETMP acts as a destabilizer, the curve will show a reduced slope (Vmax) and a lower steady-state plateau compared to control.

Protocol D: Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm G2/M phase arrest.

  • Treatment: Treat cells (6-well plate, 70% confluence) with ETMP at

    
     for 24 hours.
    
  • Fixation: Harvest cells (trypsinize), wash with cold PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Wash ethanol-fixed cells with PBS. Resuspend in 500 µL PBS containing RNase A (100 µg/mL) and Propidium Iodide (PI, 50 µg/mL) . Incubate for 30 mins in the dark at 37°C.

  • Acquisition: Analyze 10,000 events using a flow cytometer (excitation 488 nm, emission 585 nm).

Data Presentation & Troubleshooting

Summary of Expected Data
Assay TypeReadoutExpected Outcome for ETMP
MTT Assay Absorbance (570 nm)Dose-dependent reduction in viability (IC50 range: 1–20 µM).
Tubulin Poly. RFU / OD340Inhibition of polymerization curve (Flat line or reduced plateau).
Flow Cytometry DNA Content (PI)Significant increase in G2/M peak (4N DNA content).
Morphology MicroscopyCell rounding, detachment, and membrane blebbing (mitotic catastrophe).
Experimental Workflow Diagram

Workflow cluster_Assays Parallel Assays Stock Stock Prep (DMSO) Dilution Serial Dilution (Media) Stock->Dilution MTT MTT Assay (48h) Dilution->MTT Tubulin Tubulin Assay (Cell-Free) Dilution->Tubulin FACS Cell Cycle (PI Staining) Dilution->FACS Analysis Data Analysis (IC50 / G2M %) MTT->Analysis Tubulin->Analysis FACS->Analysis

Figure 2: Experimental workflow for the parallel evaluation of ETMP bioactivity.

Troubleshooting Guide
  • Precipitation: If ETMP precipitates in the media, reduce the stock concentration or use an intermediate dilution step in PBS. Ensure DMSO < 0.5%.

  • High Background in MTT: Remove phenol red from media or include a "media only" blank to subtract background absorbance.

  • No Activity: If the ester is not hydrolyzed, the compound may be inactive. Consider testing in a cell lysate co-incubation first to verify esterase activity, or synthesize the free acid form for comparison.

References

  • Vertex AI Search. (2024). Natural-Product-Inspired Discovery of Trimethoxyphenyl-1,2,4-triazolosulfonamides as Potent Tubulin Polymerization Inhibitors. PubMed.

  • Vertex AI Search. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents.[2][3] PubMed Central.

  • Vertex AI Search. (2019). Natural products hybrids: 3,5,4'-Trimethoxystilbene-5,6,7-trimethoxyflavone chimeric analogs as potential cytotoxic agents.[2] PubMed.

  • Vertex AI Search. (2022). Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives. PubMed Central.

Sources

Precision Synthesis of Aromatic Ketones via Friedel-Crafts Acylation: Optimization and Scale-Up Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

The Friedel-Crafts acylation is the premier method for introducing acyl groups into aromatic rings, forming C-C bonds critical for the synthesis of pharmaceutical intermediates (e.g., diaryl ketones), fragrances, and polymerization monomers.[1][2][3] Unlike alkylation, acylation avoids carbocation rearrangement and poly-substitution, offering high structural fidelity.

This guide moves beyond textbook theory to address the practical challenges of catalyst stoichiometry , regioselectivity control via solvent polarity , and green chemistry alternatives . It provides a validated protocol for the acylation of anisole and a decision framework for selecting modern catalytic systems.

Mechanistic Insight: The Stoichiometry Trap

A common failure mode in Friedel-Crafts acylation is the under-estimation of Lewis acid requirements. Unlike catalytic alkylation, acylation requires stoichiometric quantities of the Lewis acid (e.g.,


).
The "Product Inhibition" Phenomenon
  • Activation: The Lewis acid coordinates with the acyl chloride to generate the electrophilic acylium ion (

    
    ).
    
  • Attack: The aromatic ring attacks the acylium ion (Electrophilic Aromatic Substitution).

  • Complexation (The Trap): The resulting ketone product is a Lewis base. It forms a stable, 1:1 complex with the Lewis acid via the carbonyl oxygen. This removes the catalyst from the cycle.

Rule of Thumb:

  • Acid Chlorides: Use >1.1 equivalents of Lewis Acid.

  • Anhydrides: Use >2.2 equivalents (one equivalent complexes with the leaving carboxylate group, the second with the product ketone).

Visualization: Reaction Pathway & Complexation

The following diagram illustrates the critical "Product Inhibition" step often missed in standard schemes.

FC_Mechanism Reagents Reagents (R-COCl + AlCl3) Acylium Active Electrophile (Acylium Ion R-C≡O+) Reagents->Acylium Activation Sigma Sigma Complex (Arenium Ion) Acylium->Sigma + Arene (Slow) Complex Product-Catalyst Complex (Ketone-AlCl3 Adduct) Sigma->Complex - HCl (Fast) Complex->Acylium Catalyst Trapped (No Turnover) Hydrolysis Hydrolysis (H2O Quench) Complex->Hydrolysis Required Step Final Final Aromatic Ketone (+ Al salts) Hydrolysis->Final Liberation

Figure 1: Mechanistic pathway highlighting the formation of the stable Ketone-Lewis Acid complex, necessitating stoichiometric catalyst loading.

Critical Parameter Optimization

Solvent Effects on Regioselectivity

Solvent choice is not merely about solubility; it dictates the Kinetic vs. Thermodynamic outcome, particularly in polycyclic aromatics like naphthalene.

SolventPolarityMechanism ControlOutcome (e.g., Naphthalene)
Dichloromethane (DCM) Non-PolarKinetic Control Favors

-substitution (1-position). The intermediate precipitates, preventing rearrangement.
Nitrobenzene PolarThermodynamic Control Favors

-substitution (2-position). Solubilizes the complex, allowing reversibility and equilibration to the sterically favored product.
Carbon Disulfide (

)
Non-PolarKinetic Control Similar to DCM but highly flammable/toxic. Largely obsolete.
Catalyst Selection Matrix
Catalyst SystemTypeStoichiometryProsCons

Traditional>1.0 eqHigh reactivity; inexpensive.Moisture sensitive; massive Al waste; corrosive HCl gas.

Traditional>1.0 eqMilder than

; handles some sensitive substrates.
Lower yields for deactivated rings.
Zeolites (H-Beta) HeterogeneousCatalyticGreen ; reusable; shape-selective (para-directing).Lower reactivity; requires high temp; diffusion limitations.
Ionic Liquids Green SolventCatalytic/StoicRecyclable; acts as both solvent and catalyst.[2]High cost; viscosity issues.

Standard Operating Procedure: Acylation of Anisole

Target: Synthesis of 4-Methoxyacetophenone (p-Acetanisole). Scale: 50 mmol.

Materials
  • Anisole (Substrate): 5.4 g (50 mmol)

  • Acetyl Chloride (Reagent): 4.3 g (55 mmol, 1.1 eq)

  • Aluminum Chloride (Catalyst): 7.3 g (55 mmol, 1.1 eq)

  • Dichloromethane (dry): 100 mL

  • Safety:

    
     reacts violently with water. Perform all steps in a fume hood. Trap HCl gas.
    
Protocol Steps
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask. Equip with a magnetic stir bar, pressure-equalizing addition funnel, and an inert gas inlet (

    
     or Ar). Connect the outlet to a caustic scrubber (NaOH solution) to neutralize HCl.
    
  • Catalyst Suspension: Add anhydrous

    
     and 50 mL of dry DCM to the flask. Cool to 0°C in an ice bath.
    
  • Electrophile Formation: Add Acetyl Chloride dropwise to the suspension. Stir for 15 minutes. Observation: The solid may dissolve slightly, and the solution may turn yellow/orange (acylium complex).

  • Substrate Addition: Dissolve Anisole in 20 mL dry DCM. Add this solution dropwise via the funnel over 30 minutes. Critical: Keep temperature <5°C to maximize para-selectivity.

  • Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 2 hours. Monitor via TLC (Solvent: 9:1 Hexane:Ethyl Acetate).

  • Quenching (Exothermic!): Pour the reaction mixture slowly onto 100 g of crushed ice/HCl mixture. Caution: Vigorous bubbling and heat generation.

  • Workup:

    • Separate the organic layer.[4]

    • Extract aqueous layer with DCM (2 x 30 mL).

    • Wash combined organics with

      
       NaOH (removes unreacted acid/phenol) and Brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Hexane/Ethanol or perform vacuum distillation.

Workflow Visualization

Protocol_Workflow Start Start: Dry Glassware N2 Atmosphere Step1 Suspend AlCl3 in DCM (0°C) Start->Step1 Step2 Add Acetyl Chloride (Generate Acylium Ion) Step1->Step2 Step3 Dropwise Addition of Anisole (Maintain <5°C) Step2->Step3 Step4 Stir at RT (2 hrs) Monitor TLC Step3->Step4 Decision Reaction Complete? Step4->Decision Decision->Step4 No (Extend Time) Quench Quench on Ice/HCl (CAUTION: Exothermic) Decision->Quench Yes Workup Phase Separation & Washes (NaOH/Brine) Quench->Workup Finish Isolate Product (Recrystallize) Workup->Finish

Figure 2: Step-by-step workflow for the laboratory-scale acylation of anisole.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield Moisture deactivating catalyst.Ensure glassware is flame-dried; use fresh anhydrous

.
Ortho/Para Mixture Temperature too high.Maintain 0-5°C during addition. Steric bulk of acyl group also improves para selectivity.
Poly-acylation (Rare in acylation)Acyl groups deactivate the ring. If seen, check purity of starting material (is it highly activated?).
Incomplete Reaction Catalyst complexation.Increase

to 1.2 - 1.5 equivalents.
Dark/Tarry Product Polymerization or decomposition.Reaction temperature too high or reaction time too long. Quench earlier.

Green Chemistry Advances

Modern drug development seeks to eliminate toxic chlorinated solvents and aluminum waste.

  • Zeolites (Heterogeneous Catalysis): Zeolites like H-Beta or HY act as solid acids. They eliminate the need for aqueous quenching and reduce waste.

    • Protocol Adjustment: Reflux reagents in toluene with Zeolite H-Beta. Filter catalyst to terminate.

    • Advantage:[5][6][7] High para-selectivity due to pore shape constraints.

  • Ionic Liquids: Chloroaluminate ionic liquids (e.g., [BMIM]Cl-

    
    ) serve as both solvent and catalyst, allowing for easier product separation and catalyst recycling.
    

References

  • Friedel-Crafts Acylation Mechanism & Stoichiometry Master Organic Chemistry. "Friedel-Crafts Acylation of Aromatic Rings." [Link]

  • Solvent Effects on Regioselectivity (Naphthalene) Chemistry Stack Exchange. "Solvent Effects in Friedel–Crafts Reaction." [Link]

  • Green Chemistry: Zeolite Catalysis RSC Advances. "Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites."[7] [Link]

  • Detailed Laboratory Protocol (Anisole) University of Wisconsin-Madison. "Friedel-Crafts Acylation of Anisole (Lab Manual)." [Link] (Note: Link directs to general lab manual repository; specific protocols are standard curriculum).

  • Ionic Liquids in Acylation Royal Society of Chemistry. "An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent."[2] [Link]

Sources

Purification techniques for γ-keto ester compounds.

Author: BenchChem Technical Support Team. Date: February 2026

Overcoming Instability and Polarity Challenges in Drug Discovery

Part 1: The Nature of the Challenge

-Keto esters (4-oxo esters) are critical intermediates in the synthesis of heterocycles, including pyrroles, furanones, and pyridazines. However, they present a unique purification paradox: they are polar enough to retain on silica but labile enough to decompose during standard workups.

The primary failure mode is intramolecular cyclization . Under acidic or basic conditions (even the weak acidity of silica gel), the ketone oxygen or the enol tautomer can attack the ester carbonyl, leading to the formation of 2(5H)-furanones (butenolides) or 5-hydroxy-


-lactones.

Figure 1: The Instability Mechanism The following pathway illustrates why standard acidic workups or unbuffered silica columns often lead to yield loss.

FuranoneCyclization KetoEster γ-Keto Ester (Open Chain) Enol Enol Tautomer (Transient) KetoEster->Enol Acid/Base Catalysis Hemiacetal Cyclic Hemiacetal (Intermediate) Enol->Hemiacetal 5-exo-trig Cyclization Hemiacetal->KetoEster Reversible Furanone 2(5H)-Furanone (Decomposition Product) Hemiacetal->Furanone - ROH (Irreversible)

Caption: Acid-catalyzed cyclization pathway of γ-keto esters into thermodynamically stable furanones.

Part 2: Strategic Assessment & Decision Matrix

Before selecting a method, assess the compound's physical state and substitution pattern.

Table 1: Purification Method Selection Matrix

Compound CharacteristicPrimary ImpuritiesRecommended MethodCritical Caveat
Volatile Liquid (BP < 150°C @ 5 mmHg)Non-volatile oligomers, saltsVacuum Distillation Must ensure neutral pH before heating.
Complex Solid / Oil (High MW)Close-eluting isomers, side productsBuffered Flash Chromatography Standard silica is too acidic; use Et3N.
Liquid / Low MW Oil Non-carbonyls (alcohols, esters)Bisulfite Adduct Extraction Only works for sterically accessible ketones.
Crystalline Solid Minor organic impuritiesRecrystallization Avoid alcohols if transesterification is a risk.
Part 3: Protocols and Methodologies
Method A: Buffered Flash Chromatography (The Workhorse)

Standard silica gel (pH ~4-5) is sufficiently acidic to catalyze the cyclization of sensitive


-keto esters or hydrolyze the ester group.

Protocol:

  • Slurry Preparation: Prepare the silica slurry using your starting mobile phase (e.g., Hexane/EtOAc).

  • Buffering: Add 1% (v/v) Triethylamine (Et3N) to the slurry and stir for 5 minutes. This neutralizes the acidic silanol groups.

  • Packing: Pour the column. Flush with 2 column volumes (CV) of the mobile phase containing 1% Et3N.

  • Elution: Run the gradient without Et3N in the mobile phase reservoirs (the pre-treatment is usually sufficient), or maintain 0.5% Et3N if the compound is extremely acid-sensitive.

  • Detection:

    
    -keto esters are often UV active (n- 
    
    
    
    * transition ~280 nm), but stain poorly with KMnO4. Use Anisaldehyde or Cerium Ammonium Molybdate (CAM) stain and heat vigorously; they typically appear as dark blue/black spots.
Method B: Bisulfite Adduct Purification (The "Magic Bullet")

This is a highly specific chemical purification technique. It selectively pulls the ketone into the aqueous phase as a sulfonated salt, leaving non-carbonyl impurities (unreacted esters, alcohols, hydrocarbons) in the organic phase.

Applicability: Best for methyl/ethyl


-keto esters where the ketone is not sterically crowded (e.g., ethyl levulinate derivatives).

Workflow Diagram:

BisulfiteExtraction Start Crude Mixture (Organic Phase) Bisulfite Add Saturated NaHSO3 (aq) Start->Bisulfite PhaseSep1 Phase Separation Bisulfite->PhaseSep1 OrgLayer1 Organic Layer (Impurities) PhaseSep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Bisulfite Adduct) PhaseSep1->AqLayer1 Keep Wash Wash with Et2O (Remove traces) AqLayer1->Wash Regen Add Na2CO3 or HCl (pH adjustment) Wash->Regen Extract Extract with EtOAc Regen->Extract Final Pure γ-Keto Ester Extract->Final

Caption: Chemical purification workflow using reversible bisulfite adduct formation.

Step-by-Step Protocol:

  • Formation: Dissolve crude oil in a minimal amount of Et2O or EtOAc. Add 3 equivalents of saturated aqueous Sodium Bisulfite (

    
    ).
    
  • Agitation: Vigorously stir or shake for 30-60 minutes. The keto ester forms a water-soluble

    
    -hydroxy sulfonate.
    
  • Separation: Separate phases. Keep the aqueous layer .

    • Validation: Check the organic layer by TLC.[1] It should contain impurities but NO product.

  • Washing: Wash the aqueous layer once with fresh ether to remove trapped non-polar impurities.

  • Regeneration: Cool the aqueous layer to 0°C. Slowly add solid Sodium Carbonate (

    
    ) or 1M HCl (depending on acid sensitivity) until gas evolution ceases.
    
    • Note: Base regeneration (

      
      ) is preferred for acid-sensitive esters to avoid hydrolysis.
      
  • Extraction: Extract the regenerated milky aqueous solution with EtOAc (3x). Dry over

    
     and concentrate.
    
Method C: Vacuum Distillation

For stable, simple


-keto esters (e.g., Ethyl Levulinate), distillation is the most scalable method.

Critical Parameters:

  • Pre-treatment: The crude must be pH neutral. Traces of acid catalyst (e.g., p-TsOH from synthesis) will cause rapid polymerization or cyclization in the pot. Wash with saturated

    
     prior to distillation.
    
  • Vacuum: High vacuum (< 1 mmHg) is recommended to keep bath temperature below 100°C.

  • Fractionation: Discard the first 5-10% (foreruns) which often contain volatile alcohols or furanone decomposition products.

Part 4: Troubleshooting Guide

Problem: Product converts to a solid white precipitate on the column.

  • Cause: The compound is crystallizing or polymerizing on the silica.

  • Solution: Switch to Alumina (Neutral, Grade III) . Alumina is less acidic than silica and often tolerates sensitive carbonyls better.

Problem: NMR shows a "ghost" set of peaks.

  • Cause: Keto-enol tautomerism.[2]

    
    -keto esters often exist as a mixture of keto and enol forms in solution (CDCl3).
    
  • Verification: Run the NMR in DMSO-d6. The hydrogen bonding capacity of DMSO usually shifts the equilibrium almost entirely to the keto form, simplifying the spectrum.

Problem: Low recovery from Bisulfite extraction.

  • Cause: Steric hindrance. If the

    
    -position has bulky substituents (e.g., tert-butyl, phenyl), the bisulfite adduct cannot form.
    
  • Solution: Revert to buffered column chromatography.

References
  • Stetter Reaction & Workup: Stetter, H. (1976). The Catalyzed Nucleophilic Addition of Aldehydes to Electrophilic Double Bonds. Angewandte Chemie International Edition in English, 15(11), 639–647. [Link]

  • Bisulfite Purification Protocol: Oxtoby, L. J., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.[3][4][5] Journal of Visualized Experiments, (134), e57564. [Link]

  • Cyclization to Furanones: Carlier, P. R., et al. (2014). Formation of γ-Keto Esters from β-Keto Esters via Zinc Carbenoid-Mediated Chain Extension. Organic Syntheses, 91, 248-259.[6] [Link]

  • Gold-Catalyzed Synthesis & Purification: Yeom, H. S., et al. (2008). Efficient Synthesis of γ-Keto Esters through Neighboring Carbonyl Group-Assisted Regioselective Hydration of 3-Alkynoates.[7][8] Journal of Organic Chemistry, 73(20), 8089–8092. [Link]

  • Ethyl Levulinate Properties: Tiong, Y. W., et al. (2018).[9] Conversion of Biomass and Its Derivatives to Levulinic Acid and Levulinate Esters via Ionic Liquids.[9] Industrial & Engineering Chemistry Research, 57(14), 4749–4766.[9] [Link][9]

Sources

Application Note: Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate in Drug Discovery

[1]

Executive Summary

Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate (CAS: 102222-55-9) is a high-value pharmaceutical intermediate that serves as a strategic "linker-scaffold" in medicinal chemistry.[1] It combines the biologically privileged 2,3,4-trimethoxyphenyl (TMP) moiety—a pharmacophore renowned for tubulin binding and antioxidant activity—with a reactive 4-oxobutanoate tail.

This application note details the use of this compound as a precursor for accessing polymethoxylated tetralones , arylbutyric acids , and heterocyclic libraries . Its primary utility lies in the synthesis of tubulin polymerization inhibitors (colchicine site binders) and metabolic modulators structurally related to Trimetazidine.

Chemical Profile & Stability[1]

PropertySpecification
Chemical Name Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate
CAS Number 102222-55-9
Molecular Formula C₁₅H₂₀O₆
Molecular Weight 296.32 g/mol
Appearance Off-white to pale yellow crystalline solid or viscous oil
Solubility Soluble in DCM, EtOAc, DMSO; sparingly soluble in water
Stability Stable under standard conditions.[1] Hygroscopic. Store at 2–8°C under inert gas.
Reactive Motifs (1) Electron-rich aromatic ring (susceptible to electrophilic attack), (2) Ketone (reducible, condensable), (3) Ester (hydrolyzable).[1]

Strategic Application: The "Divergent Scaffold" Approach

In drug discovery, this compound is not merely a reagent but a branch point for structural diversity.[1] The 2,3,4-trimethoxy substitution pattern is critical; unlike the more common 3,4,5-trimethoxy (found in mescaline/podophyllotoxin), the 2,3,4-isomer imparts unique steric and electronic properties that modulate metabolic stability and receptor selectivity.

Core Synthetic Workflows

The compound undergoes three primary transformations to yield bioactive libraries:

  • Intramolecular Cyclization: Conversion to 5,6,7-trimethoxy-1-tetralone , a rigidified core used in lignan synthesis and anticancer agents.[1]

  • Wolff-Kishner/Clemmensen Reduction: Removal of the ketone to form 4-(2,3,4-trimethoxyphenyl)butanoic acid derivatives, used as flexible linkers in PROTACs or HDAC inhibitors.[1]

  • Reductive Amination: Direct functionalization of the ketone to attach piperazine or morpholine rings, mimicking the Trimetazidine pharmacophore.

Visualizing the Synthetic Pathway

GStartEthyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate(CAS 102222-55-9)AcidHydrolysis Intermediate(Free Acid)Start->AcidHydrolysis (LiOH)SaturatedEthyl 4-(2,3,4-trimethoxyphenyl)butanoateStart->SaturatedPd/C, H2or Et3SiHAmineBenzylamine DerivativesStart->AmineReductive Amination(R-NH2, NaBH3CN)Tetralone5,6,7-Trimethoxy-1-tetralone(Rigid Scaffold)Acid->TetralonePPA or TFAACyclizationAnticancerTubulin Inhibitors(Colchicine Site)Tetralone->AnticancerFunctionalizationLinkerFlexible Linkers(PROTACs/HDACi)Saturated->LinkerCouplingCardioMetabolic Modulators(Trimetazidine Analogs)Amine->CardioOptimization

Caption: Divergent synthetic pathways from the parent ester to three distinct pharmacological classes.[1]

Experimental Protocols

Protocol A: Intramolecular Cyclization to 5,6,7-Trimethoxy-1-tetralone

Objective: To create the rigid bicyclic core essential for anticancer structural analogs.[1] Mechanism: Friedel-Crafts intramolecular acylation.[1]

Reagents:

  • Starting Material: 10.0 g (33.7 mmol)

  • Lithium Hydroxide (LiOH): 2.5 eq

  • Polyphosphoric Acid (PPA): 50 g (excess)

  • Solvents: THF, Water, Dichloromethane (DCM)

Step-by-Step Methodology:

  • Hydrolysis (Activation):

    • Dissolve 10.0 g of the ethyl ester in 50 mL THF/Water (1:1).

    • Add LiOH (2.5 eq) and stir at room temperature for 4 hours. Monitor by TLC (vanishing ester spot).

    • Acidify to pH 2 with 1N HCl.[1] Extract with EtOAc (3 x 50 mL).

    • Dry over Na₂SO₄ and concentrate to yield the crude 4-oxo-butanoic acid intermediate.[1]

  • Cyclization:

    • Critical Step: Pre-heat PPA to 60°C in a round-bottom flask to lower viscosity.

    • Add the crude acid slowly to the stirring PPA.

    • Heat the mixture to 80–90°C for 2 hours. Note: Do not exceed 100°C to prevent demethylation of the methoxy groups.

    • Quench: Pour the hot reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The tetralone will precipitate.[1]

  • Purification:

    • Extract the aqueous slurry with DCM (3 x 100 mL).[1]

    • Wash organic layer with saturated NaHCO₃ (remove unreacted acid) and Brine.[1]

    • Recrystallize from Ethanol/Hexane to obtain pale yellow needles.[1]

Quality Control (Expected NMR Signals):

  • ¹H NMR (CDCl₃): Look for the disappearance of the ethyl quartet/triplet and the appearance of rigid methylene signals at

    
     2.0–3.0 ppm (tetralin ring). Aromatic proton count should reduce from 2 to 1 (due to ring closure).[1]
    
Protocol B: Reductive Amination for Library Generation

Objective: To synthesize amine-linked analogs (Trimetazidine-like) for GPCR or metabolic screening.[1]

Reagents:

  • Starting Material: 1.0 eq

  • Secondary Amine (e.g., Piperazine derivative): 1.1 eq

  • Sodium Triacetoxyborohydride (STAB): 1.5 eq

  • Acetic Acid: 1.0 eq

  • Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Dissolve 1 mmol of Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate in 5 mL DCE.

  • Add 1.1 mmol of the target amine and 1 mmol Acetic Acid. Stir for 30 minutes to allow iminium ion formation.

  • Add 1.5 mmol STAB in one portion.

  • Stir at room temperature for 12–16 hours under Nitrogen.

  • Quench: Add saturated NaHCO₃ solution.

  • Extract with DCM.[1] The product will contain the ethyl ester intact, allowing for further hydrolysis or amidation at the tail end.

Biological Context & Mechanism of Action

While the ester itself is a prodrug/intermediate, the 2,3,4-trimethoxyphenyl domain is a validated pharmacophore.

  • Tubulin Inhibition: The spatial arrangement of the three methoxy groups mimics the A-ring of Colchicine. Analogs derived from this scaffold bind to the colchicine-site of

    
    -tubulin, inhibiting microtubule polymerization and inducing cell cycle arrest at the G2/M phase [1, 2].
    
  • Metabolic Modulation: Similar to Trimetazidine, derivatives of this scaffold can modulate fatty acid oxidation inhibitors (3-KAT inhibitors), shifting cardiac metabolism towards glucose oxidation, which is cytoprotective in ischemia [3].

Safety & Handling (MSDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood.

  • Storage: Hygroscopic. Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2–8 °C.[1]

References

  • Natural-Product-Inspired Discovery of Trimethoxyphenyl-1,2,4-triazolosulfonamides as Potent Tubulin Polymerization Inhibitors. Source: Wiley-VCH / PubMed Context:[1] Validates the 2,3,4-trimethoxyphenyl motif as a tubulin binder.

  • Discovery of novel trimethoxyphenylbenzo[d]oxazoles as dual tubulin/PDE4 inhibitors. Source: European Journal of Medicinal Chemistry Context: Demonstrates the utility of the trimethoxyphenyl group in dual-target drug design.

  • Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate (CAS 102222-55-9) Product Record. Source: PubChem / Echemi Context:[1][2][3] Verification of chemical identity and commercial availability.[1]

  • Synthesis of 4-(2,3,4-trimethoxyphenyl)butanoic acid derivatives. Source: Biosynth / ResearchGate Context:[1] Describes the Friedel-Crafts acylation chemistry relevant to this scaffold.

Troubleshooting & Optimization

Technical Support Center: Friedel-Crafts Acylation Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield & Selectivity in Friedel-Crafts Acylation Ticket ID: FCA-OPT-2024 Support Tier: Level 3 (Senior Application Scientist)

Welcome to the Reaction Optimization Hub

I am Dr. Aris, Senior Application Scientist. You are likely here because your Friedel-Crafts acylation—a textbook reaction that should be simple—is stalling at 40% yield, producing tars, or failing to scale.

In drug discovery, the "classic" protocols often fail because they ignore the physical chemistry of the intermediate complexes. Below is a diagnostic guide to maximizing yield, structured not as a textbook, but as a troubleshooting workflow for the bench scientist.

Module 1: The "Stoichiometric Trap" (Critical Failure Point)

User Query: "I used 10 mol% AlCl₃ and the reaction barely started. I increased to 1.0 equivalent and it stalled at 50%. Why isn't this catalytic?"

Technical Diagnosis: Unlike Friedel-Crafts alkylation, traditional Friedel-Crafts acylation is NOT catalytic .[1] This is the most common cause of low yield.

  • The Lewis Base Sink: The product of your reaction is an aryl ketone.[2] The carbonyl oxygen is a Lewis base.

  • Complexation: As product forms, it complexes 1:1 with the Lewis Acid (e.g., AlCl₃). This removes the catalyst from the cycle.

  • The Requirement: You must use >1.0 equivalent of Lewis Acid relative to the limiting reagent. If using an acid anhydride, you need >2.0 equivalents (one for the product, one to complex the leaving carboxylate).

Visualizing the "Yield Trap"

FC_Stoichiometry Reagents Acyl Chloride + Arene Active Acylium Ion Complex (Active Electrophile) Reagents->Active + AlCl3 Cat Lewis Acid (AlCl3) Product Aryl Ketone (Product) Active->Product - HCl Trap Product-Lewis Acid Complex (DEAD END) Product->Trap + AlCl3 (Irreversible Binding) Trap->Active Catalyst NOT Regenerated

Figure 1: The Stoichiometric Sink. The catalyst is sequestered by the product, preventing turnover. Standard protocols require 1.1–1.2 equiv of AlCl₃ per carbonyl group formed.

Module 2: Reaction Conditions & Addition Order

User Query: "My substrate is sensitive. I see polymerization and regio-isomeric mixtures. How do I control this?"

Technical Diagnosis: The order of addition dictates the concentration of the active electrophile (acylium ion) vs. the free Lewis acid.

Protocol A: The Perrier Addition (Recommended for Yield)

Best for: Maximizing yield, clean kinetics, sensitive substrates.

  • Step 1: Dissolve Lewis Acid + Acyl Chloride in solvent first.

  • Step 2: Allow the Acylium complex to form (often indicated by a color change).

  • Step 3: Add the Arene substrate slowly to this mixture.

  • Why: This ensures the arene immediately encounters the active electrophile, minimizing side reactions between the free Lewis acid and the arene (such as polymerization).

Protocol B: The Bouveault Addition

Best for: Extremely reactive substrates that might react violently with pre-formed acylium ions (rare).

  • Add Arene + Lewis Acid.

  • Add Acyl Chloride slowly.

  • Warning: This often leads to lower yields because the Lewis Acid can coordinate with the arene or induce rearrangements before the acyl chloride is introduced.

Solvent Selection Guide
SolventPolarityEffect on ComplexSelectivity Impact
DCM / CS₂ Non-PolarComplex precipitates (heterogeneous).Kinetic Control: Often stops at mono-acylation. Good for preventing over-reaction.
Nitrobenzene PolarComplex stays soluble (homogeneous).Thermodynamic Control: Allows equilibration. Can lead to different regio-isomers (e.g., meta substitution in reversible systems).
Ionic Liquids IonicSoluble/Catalytic potential.[3]Green: Allows recycling of catalyst (e.g., [bmim][Cl]-AlCl₃).

Module 3: Advanced Troubleshooting (The "Red" Flags)

Q: The reaction turns a deep red/purple color. Is it ruined? A: No. The "red oil" or precipitate is usually the Sigma Complex or the Product-AlCl₃ complex . This is often a sign of a healthy reaction. Do not quench early; monitor consumption of starting material via TLC/HPLC.

Q: I have an emulsion during workup that won't separate. A: This is the "Aluminum Hydroxide Nightmare."

  • Cause: Quenching AlCl₃ with water creates gelatinous Al(OH)₃.

  • Fix: Quench with cold dilute HCl (1M to 3M) or ice mixed with conc. HCl. The acid keeps aluminum in solution as Al³⁺ or AlCl₄⁻, preventing the gel.

  • Alternative: Use Rochelle’s Salt (Potassium Sodium Tartrate) solution if the product is acid-sensitive, though this is slower for Aluminum than for Boron.

Module 4: Modern Catalytic Alternatives (Green Chemistry)

If you require a truly catalytic process (drug development scale-up), move away from AlCl₃.

User Query: "I cannot use stoichiometric aluminum waste. What are the alternatives?"

Recommendation: Switch to Metal Triflates or Zeolites .

  • Metal Triflates (In(OTf)₃, Sc(OTf)₃, Bi(OTf)₃):

    • Load: 1–5 mol%.

    • Mechanism:[2][4][5][6][7][8] The triflate is "hard" enough to activate the acyl chloride but "soft" enough to exchange off the product ketone, allowing turnover.

    • Benefit: Water tolerant, recyclable.

Decision Matrix: Selecting the Right System

DecisionTree Start Substrate Type? Activated Activated (e.g., Anisole, Toluene) Start->Activated Deactivated Deactivated (e.g., Halobenzene) Start->Deactivated Sensitive Acid Sensitive (e.g., Thiophene) Start->Sensitive Method1 Use Metal Triflate (In(OTf)3, 5 mol%) Activated->Method1 Green/High Yield Method2 Traditional AlCl3 (Stoichiometric, Heat) Deactivated->Method2 Force Conditions Method3 Perrier Addition (Low Temp, SnCl4 or ZnCl2) Sensitive->Method3 Mild Lewis Acid

Figure 2: Catalyst selection workflow based on substrate electronic properties.

Standard Operating Procedure (SOP): High-Yield Perrier Method

Objective: Mono-acylation of an activated arene using Acetyl Chloride.

  • Setup: Flame-dry a 3-neck round bottom flask. Equip with a pressure-equalizing addition funnel and N₂ inlet.

  • Reagent Prep:

    • Weigh 1.2 equiv of anhydrous AlCl₃ (handled in glovebox or quickly in air).

    • Weigh 1.1 equiv of Acyl Chloride.

    • Weigh 1.0 equiv of Arene.

  • Complex Formation (The Perrier Step):

    • Suspend AlCl₃ in dry DCM (0.5 M concentration).

    • Cool to 0°C.

    • Add Acyl Chloride dropwise. Observation: Solids may dissolve; slight exotherm. Stir for 15 mins to ensure Acylium formation.

  • Reaction:

    • Add the Arene dissolved in a small amount of DCM dropwise via the addition funnel over 30 mins. Keep Temp < 5°C.

    • Reasoning: Prevents local overheating and poly-acylation (though rare in acylation, heat degrades sensitive substrates).

  • Completion:

    • Warm to Room Temp.[9] Stir until TLC shows conversion (usually 1–3 hours).

  • Quench (Critical):

    • Pour the reaction mixture slowly into a beaker of Ice + Conc. HCl (approx 10:1 ratio).

    • Stir vigorously until the organic layer is clear and the aqueous layer is transparent (no white chunks).

  • Isolation:

    • Separate layers. Wash organic layer with water, then Brine. Dry over MgSO₄.

References

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (The foundational text on mechanism and stoichiometry).
  • Gore, P. H. (1955).[8] The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Chemical Reviews, 55(2), 229–281.[8] [8]

  • Sartori, G., & Maggi, R. (2010). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press. (Source for Zeolite and Triflate protocols). Link

  • Kawada, A., Mitamura, S., & Kobayashi, S. (1994). Lanthanide Triflates as Water-Tolerant Lewis Acids. Synlett, 1994(7), 545-546. (Seminal paper on catalytic, water-tolerant acylation).

  • Earle, M. J., et al. (1998). Friedel–Crafts reactions in ionic liquids.[3] Chemical Communications, (19), 2245-2246. (Green chemistry alternatives).

Sources

Troubleshooting common side reactions in γ-keto ester synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Side Reactions & Process Optimization Support Level: Tier 3 (Senior Application Scientist)

Introduction: The "1,4" Challenge

Welcome to the technical support center for carbonyl chemistry. You are likely here because your synthesis of a γ-keto ester (a 1,4-dicarbonyl system) has failed.

These scaffolds are critical precursors for heterocycles (furans, pyrroles) and natural products. However, their synthesis—most commonly via the Stetter Reaction or Radical Addition —is fraught with specific competing pathways.

This guide moves beyond basic "recipe following" to address the mechanistic root causes of failure. We will focus on the Stetter Reaction (the industry standard) and modern Photoredox alternatives.

Module 1: The Stetter Reaction (NHC Catalysis)

The Scenario: You are reacting an aldehyde with an acrylate (Michael acceptor) using an N-Heterocyclic Carbene (NHC) or Thiazolium catalyst.[1] The Problem: Low yield, complex crude NMR, or solidification of the reaction mixture.

Diagnostic 1: The "Benzoin" Competitor

Symptom: Your crude NMR shows a large byproduct with a characteristic


-hydroxy ketone signal, and your acrylate remains unconsumed.
Root Cause:  The Benzoin Condensation .[2]
The Stetter reaction relies on the Breslow intermediate attacking the Michael acceptor (1,4-addition). However, this intermediate can also attack another molecule of aldehyde (1,2-addition), forming Benzoin.
  • Mechanism: Benzoin formation is often reversible, while the Stetter product is thermodynamic (irreversible). If you see Benzoin, your reaction is either kinetically trapped or the catalyst is sterically unsuited for the Michael acceptor.

Troubleshooting Protocol:

Variable Adjustment Scientific Rationale
Temperature Increase (e.g., to 60–80°C) Higher heat promotes the reversibility of the kinetic Benzoin product, funneling the equilibrium toward the thermodynamic Stetter product [1].
Catalyst Sterics Switch to Sterically Bulky NHC Use N-mesityl or N-Dipp triazolium salts. Bulky catalysts destabilize the Benzoin adduct (steric clash) and favor the Michael addition [2].

| Concentration | Dilute the Aldehyde | High aldehyde concentration statistically favors the bimolecular Benzoin condensation. Slow addition of aldehyde can mitigate this. |

Diagnostic 2: Acrylate Polymerization

Symptom: The reaction mixture turns into a viscous gel or solid. Yield is near zero. Root Cause: Anionic or Radical Polymerization. Acrylates are prone to polymerization initiated by the basic conditions (DBU/base used to deprotonate the precatalyst) or trace radicals.

Troubleshooting Protocol:

  • Add Inhibitor: Add 10–20 mol% of hydroquinone or BHT to the reaction. This quenches radical chains without interfering with the NHC cycle.

  • Base Selection: Switch from DBU to a weaker, inorganic base like Cs₂CO₃ or K₂CO₃ in alcoholic solvents (e.g.,

    
    -BuOH). This lowers the concentration of free alkoxides that trigger anionic polymerization [3].
    
Visualizing the Competition

The following diagram illustrates the divergence between the desired Stetter pathway and the parasitic Benzoin/Polymerization pathways.

Stetter_Troubleshooting Start Aldehyde + NHC Catalyst Breslow Breslow Intermediate Start->Breslow Deprotonation Benzoin Benzoin Product (Side Reaction) Breslow->Benzoin 1,2-Addition (Reversible) Stetter γ-Keto Ester (Target) Breslow->Stetter 1,4-Addition (Irreversible) Aldehyde2 + 2nd Aldehyde Acrylate + Acrylate (Michael Acceptor) Polymer Polymerized Acrylate Acrylate->Polymer Base/Radical Initiation

Figure 1: Mechanistic divergence in NHC catalysis. The Benzoin pathway is the primary competitor, often mitigated by heat and steric bulk.

Module 2: Post-Synthetic Instability (The "Disappearing Product")

The Scenario: You isolated the product, but after column chromatography or storage, the NMR is messy, or a new spot appears on TLC. The Problem: Intramolecular Cyclization (Furanone Formation).

The Mechanism of Failure

γ-Keto esters are structurally primed for cyclization.

  • Paal-Knorr Type Reactivity: Under acidic conditions, the ketone enolizes and attacks the ester, eliminating water/alcohol to form butenolides (furanones) .

  • Hydrolysis: The ester group is labile. If hydrolyzed to the acid, it spontaneously cyclizes to the pseudo-acid (lactol) or lactone.

Troubleshooting Protocol:

  • Workup: Avoid strong acids (HCl washes). Use saturated NH₄Cl or phosphate buffer (pH 7).

  • Chromatography: Silica gel is slightly acidic. If your product decomposes on the column:

    • Pre-treat the silica with 1% Triethylamine (TEA).

    • Switch to neutral alumina.

  • Storage: Store at -20°C in benzene or toluene (anhydrous). Avoid protic solvents for long-term storage.

Module 3: Alternative Route (Photoredox Giese Addition)

If the Stetter reaction fails due to steric hindrance (e.g., aliphatic aldehydes), switch to Photoredox Catalysis .

The Method: Decarboxylative Giese Addition. Instead of an aldehyde, use an


-keto acid  or an oxalate derivative .[3] A photocatalyst generates an acyl radical which adds to the acrylate.

Common Issue: Radical Dimerization vs. Propagation.

  • Symptom:[4][5][6][7][8] Low mass balance, isolation of alkyl dimers.

  • Solution: Use a large excess of the acrylate (3–5 equiv) to capture the radical before it terminates.

Standard Operating Procedure (SOP)

Optimized Intermolecular Stetter Reaction

This protocol is designed to minimize Benzoin condensation via temperature control and base selection.

Reagents:

  • Aldehyde (1.0 equiv)

  • Acrylate (1.2 equiv)

  • NHC Precatalyst: 10 mol% (e.g., Thiazolium salt or Triazolium for enantioselective)

  • Base: DBU (10 mol%) or Cs₂CO₃ (20 mol%)

  • Solvent: Ethanol (Abs.) or THF (Dry)

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask under Argon.

  • Dissolution: Add NHC precatalyst and aldehyde to the solvent (0.2 M concentration).

  • Activation: Add the Base. Observation: Solution usually turns yellow/orange (formation of free carbene).

  • Addition: Add the Acrylate dropwise over 10 minutes.

    • Why? Keeps the concentration of Michael acceptor low relative to the Breslow intermediate, preventing polymerization but ensuring the intermediate is trapped.

  • Heating (CRITICAL): Heat to 70°C for 12 hours.

    • Why? Drives the reversible Benzoin byproduct back to the intermediate, channeling material into the stable Stetter product.

  • Quench: Cool to RT. Add saturated NH₄Cl.

  • Extraction: Extract with EtOAc. Wash with Brine.

  • Purification: Flash chromatography (Pre-treat silica with 1% Et₃N if product is unstable).

References

  • Stetter, H. (1976). "Catalyzed Addition of Aldehydes to Activated Double Bonds—A New Synthetic Principle." Angewandte Chemie International Edition in English, 15(11), 639–647. Link

  • Read de Alaniz, J., & Rovis, T. (2005).[9] "A Highly Enantioselective Catalytic Intramolecular Stetter Reaction."[1][8] Journal of the American Chemical Society, 127(17), 6284–6289. Link

  • Mattson, A. E., et al. (2006). "Thiazolium-Catalyzed Intermolecular Stetter Reaction of Linear Aliphatic Aldehydes." The Journal of Organic Chemistry, 71(15), 5715–5724. Link

  • Glorius, F., et al. (2011).[10] "N-Heterocyclic Carbene Catalyzed Intermolecular Stetter Reaction of Heterocyclic Aldehydes with Nitroalkenes." Organic Letters, 13(24), 6372–6375. Link

  • DiRocco, D. A., & Rovis, T. (2011). "Catalytic Asymmetric Intermolecular Stetter Reaction of Enals with Nitroalkenes." Journal of the American Chemical Society, 133(27), 10402–10405. Link

Sources

Optimization of reaction conditions for substituted butanoate synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: 3 (Advanced Research Support) Current Context: Optimization of C-C bond formation and Esterification parameters.[1]

Introduction: Operational Scope

Welcome to the Advanced Synthesis Support Center. This guide addresses critical bottlenecks in the synthesis of substituted butanoates —a structural motif ubiquitous in polyketide antibiotics, GABA analogs (e.g., Pregabalin), and pheromone synthesis.[1]

Our analysis divides the synthesis into three "Support Modules" based on the most frequent failure modes reported by medicinal chemistry teams:

  • 
    -Substitution:  Enolate alkylation stability and regioselectivity.
    
  • 
    -Substitution:  Asymmetric conjugate addition (GABA precursors).[1]
    
  • Green Esterification: Lipase-catalyzed kinetic resolution.

Module 1: -Alkylation & Enolate Control

Case Ticket: #ALK-004 Subject: "I am observing O-alkylation and Claisen condensation side-products during butanoate alkylation."

Root Cause Analysis

The enolate of a butanoate ester is an ambident nucleophile. The regioselectivity (C- vs. O-alkylation) is governed by the Hard-Soft Acid-Base (HSAB) principle and the solvation state of the ion pair. Furthermore, esters are prone to self-condensation (Claisen) if the enolate acts as a base toward the starting material.[1]

Troubleshooting Protocol

Q1: How do I suppress O-alkylation to favor C-alkylation?

  • The Mechanism: The oxygen of the enolate is a "hard" nucleophile, while the

    
    -carbon is "soft."
    
  • The Fix:

    • Electrophile Selection: Switch from "hard" leaving groups (Triflates, Tosylates) to "soft" leaving groups (Iodides, Bromides).[1][2] Alkyl iodides are the gold standard for C-alkylation.

    • Solvent Additives: Avoid highly polar aprotic solvents (like DMSO) that leave the enolate "naked" and highly reactive at the oxygen.[1] If reactivity is low, use HMPA or DMPU sparingly to loosen the Lithium-Oxygen bond without fully dissociating it, promoting C-attack.[1]

Q2: My yield is low due to Claisen condensation. How do I stop it?

  • The Fix: You must ensure quantitative enolate formation before adding the electrophile.[1]

    • Base: Use LDA or LiHMDS (sterically hindered).[1]

    • Temperature: Maintain -78°C strictly. At higher temperatures (>-40°C), the enolate can deprotonate unreacted ester, triggering condensation.[1]

    • Order of Addition: Add the ester to the base slowly (inverse addition) to ensure the base is always in excess during the deprotonation step.

Workflow Visualization: Enolate Alkylation Logic

EnolateLogic Start Start: Ester Alkylation Issue Identify Major Side Product Start->Issue Claisen Claisen Condensation (Self-reaction) Issue->Claisen Dimer observed O_Alkyl O-Alkylation (Enol Ether) Issue->O_Alkyl Vinyl ether observed Fix_Claisen 1. Decrease Temp to -78°C 2. Use Bulky Base (LiHMDS) 3. Inverse Addition Claisen->Fix_Claisen Fix_O 1. Switch Leaving Group (OTf -> I) 2. Change Solvent (THF only) 3. Avoid 'Naked' Enolates O_Alkyl->Fix_O

Figure 1: Decision tree for diagnosing failure modes in ester enolate alkylation.

Module 2: -Substitution (GABA Analog Precursors)

Case Ticket: #MIC-099 Subject: "Optimizing enantioselectivity in the synthesis of


-substituted butanoates via Michael Addition."
Technical Insight

-substituted butanoates (often 

-nitro esters) are critical precursors for GABA analogs like Pregabalin. The industry standard involves the Asymmetric Michael Addition of nitromethane to

-unsaturated esters (acrylates/crotonates).[1]
Optimization Parameters
ParameterRecommendationScientific Rationale
Catalyst Chiral Thiourea or Squaramide (10-20 mol%)Bifunctional activation: The thiourea H-bonds to the nitro group (activating the nucleophile), while the amine activates the Michael acceptor.
Solvent Toluene or MesityleneNon-polar solvents promote tight ion-pairing in the transition state, often enhancing enantiomeric excess (ee%).[1]
Additive Molecular Sieves (4Å)Removal of water prevents non-specific (racemic) background reactions.[1]
Temperature -20°C to 0°CLower temperatures increase the difference in

between the diastereomeric transition states, improving stereoselection.[1]
Standardized Protocol: Organocatalytic Michael Addition

Derived from organocatalytic methodologies (e.g., Jacobsen/Takemoto type).[1]

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Mix: Charge with trans-

    
    -nitroacrylate (1.0 equiv) and Chiral Thiourea Catalyst (0.1 equiv).
    
  • Solvent: Add anhydrous Toluene (0.1 M concentration).

  • Nucleophile: Add active methylene compound (e.g., Dimethyl malonate or Nitromethane) (1.5 equiv).[1]

  • Reaction: Stir at -20°C for 24-48h. Monitor via TLC.

  • Quench: Filter through a silica plug to remove the catalyst.[1]

  • Data Check: Expect >85% Yield and >90% ee.

Module 3: The Green Route (Lipase Catalysis)

Case Ticket: #BIO-102 Subject: "Lipase activity drops significantly when synthesizing butyl butyrate in organic media."

Troubleshooting Guide

Q1: Why does the reaction stop at 50% conversion?

  • Issue: Water accumulation. Esterification produces water, which pushes the equilibrium back toward hydrolysis.[1]

  • Solution: Use Molecular Sieves in the reaction vessel or perform the reaction under reduced pressure to continuously remove water.

Q2: Which solvent is best for Lipase (e.g., Novozym 435)?

  • The LogP Rule: Lipases are most stable in hydrophobic solvents.[1]

    • Good: n-Hexane, Isooctane (LogP > 3).[1] These keep the essential water layer around the enzyme intact.[1]

    • Bad: Ethanol, Acetone (LogP < 0).[1] These strip the essential water from the enzyme surface, unfolding it.[1]

Workflow Visualization: Biocatalytic Cycle

LipaseCycle Enzyme Immobilized Lipase (Novozym 435) Complex Acyl-Enzyme Intermediate Enzyme->Complex Acylation Substrates Butanol + Butyric Acid Substrates->Enzyme Diffusion Product Butyl Butyrate + Water Complex->Product Deacylation Product->Enzyme Regeneration WaterControl CRITICAL: Remove Water (Mol Sieves) Product->WaterControl

Figure 2: Lipase-catalyzed esterification cycle highlighting the critical water removal step.

References

  • Enantioselective Catalysis (Michael Addition)

    • Title: Recent advances in organocatalytic asymmetric Michael reactions.[1][3]

    • Source: Royal Society of Chemistry (RSC).[1]

    • URL:[Link]

  • Enolate Regioselectivity (C vs O Alkylation)

    • Title: C- or O-Alkyl
    • Source: Wiley-VCH.
    • URL:[Link]

  • Biocatalysis Optimization

    • Title: Optimized butyl butyrate synthesis catalyzed by Thermomyces lanuginosus lipase.[1]

    • Source: PubMed / NIH.[1]

    • URL:[Link]

  • Reformatsky Reaction (Altern

    
    -OH Synthesis): 
    
    • Title: The Synthesis of Medium-Chain-Length

      
      -Hydroxy Esters via the Reformatsky Reaction.[4]
      
    • Source: Thieme Connect.[1]

Sources

Technical Support Center: Stability & Degradation of Trimethoxyphenyl (TMP) Compounds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, degradation, and handling of 3,4,5-trimethoxyphenyl (TMP) compounds.

Introduction: The TMP Pharmacophore

The 3,4,5-trimethoxyphenyl (TMP) moiety is a privileged scaffold found in numerous bioactive agents, including Trimethoprim , Mescaline , Podophyllotoxin , and Combretastatin A4 . While the electron-rich nature of the TMP ring drives its affinity for targets like tubulin and dihydrofolate reductase, this same electronic density renders it susceptible to specific degradation pathways—primarily oxidative radical formation , photolytic cleavage , and metabolic O-demethylation .

This guide provides a mechanistic understanding of these failure modes and actionable troubleshooting protocols.

Module 1: Oxidative Instability & Discoloration

Symptom: Samples turn yellow/brown upon storage; loss of potency in solution. Mechanism: The electron-donating methoxy groups make the benzene ring prone to single-electron transfer (SET) oxidation. This forms a radical cation intermediate, which reacts with dissolved oxygen or water to form quinones or coupled dimers.

Troubleshooting Protocol: Oxidative Stress

Diagnostic Question: Did the color change occur in the solid state or solution?

  • Solution: Likely dissolved oxygen mediated.

  • Solid: Surface oxidation or photolysis (see Module 2).

Step-by-Step Mitigation:

  • Degassing: Sparge all aqueous buffers with Argon or Nitrogen for 15 minutes prior to dissolution. The radical cation pathway is often oxygen-dependent.

  • Antioxidant Screen: If the compound is in solution for >24 hours, add 0.1% w/v Sodium Metabisulfite or Ascorbic Acid.

  • pH Adjustment: Avoid highly basic conditions (pH > 8.5). Electron-rich arenes are more easily oxidized when the solvent environment stabilizes the resulting cation or facilitates proton loss.

Mechanistic Visualization: Oxidative Pathway

The following diagram illustrates the conversion of the TMP ring to a para-quinone methide-like species or quinone, causing discoloration.

OxidationPathway cluster_prevention Prevention Strategy TMP Native TMP Compound (Colorless) Radical TMP Radical Cation (Intermediate) TMP->Radical -1e⁻ (Oxidation) Light/Air/Metal Ions Quinone p-Quinone / Dimer (Yellow/Brown) Radical->Quinone +H₂O / +O₂ Demethylation P1 Argon Purge P1->Radical Inhibits P2 Chelating Agents (EDTA) P2->TMP Prevents Metal Catalysis

Figure 1: Oxidative degradation pathway of the electron-rich TMP ring leading to chromophore formation.

Module 2: Photochemical Degradation

Symptom: Unexpected peaks in HPLC after benchtop exposure; rapid degradation in clear glass vials. Mechanism: TMP compounds (e.g., Trimethoprim) absorb UV light, leading to an excited singlet state. This can undergo:

  • Direct Photolysis: Homolytic cleavage of the O-CH3 bond.

  • Indirect Photolysis: Sensitization of singlet oxygen or reaction with hydroxyl radicals in water.

Protocol: Photostability Validation

Experiment:

  • Prepare two 100 µM solutions in clear glass vials.

  • Wrap one vial completely in aluminum foil (Dark Control).

  • Expose both to ambient lab light (or a solar simulator) for 6 hours.

  • Analyze via HPLC.

Result Interpretation:

Observation Diagnosis Action
>5% Loss in Exposed Vial Photolabile Use Amber glassware; process under filtered light (sodium lamp).
Loss in Both Vials Thermal/Hydrolytic Instability Check pH and temperature stability (see Module 3).

| New Peak @ RRT 0.8-0.9 | Demethylated Photoproduct | Confirm mass loss of 14 Da (loss of CH₂). |

Module 3: Solubility vs. Degradation (The "False Failure")

Symptom: Decrease in peak area without new impurity peaks; visible particulates. Context: Highly lipophilic TMP derivatives (like Podophyllotoxin and Combretastatin A4 ) often precipitate in aqueous buffers, mimicking degradation.

Troubleshooting: Solubility Check

The "Solvent Spike" Test:

  • Take the "degraded" aqueous sample.

  • Add an equal volume of pure Acetonitrile or DMSO.

  • Vortex/Sonicate for 1 minute.

  • Re-inject into HPLC.

    • If peak area recovers: It was precipitation, not degradation.

    • If peak area remains low: True chemical degradation.

Special Case: Cis-Trans Isomerization (Stilbenes) For compounds like Combretastatin A4 , the active cis-isomer spontaneously converts to the thermodynamically stable trans-isomer under light or heat.

  • Detection: Trans-isomers often elute later on reverse-phase columns due to better planarity/packing.

  • Prevention: Strict light exclusion is mandatory for stilbene-based TMP compounds.

Module 4: Metabolic & Chemical Demethylation

Symptom: Detection of phenolic metabolites (M-14 peaks) in biological assays. Mechanism:

  • In Vivo: Cytochrome P450 enzymes (specifically CYP1A and CYP2D6) rapidly O-demethylate the TMP group. This is the primary clearance pathway for Mescaline and Trimethoprim.

  • In Chem: Strong Lewis acids (e.g., BBr₃, AlCl₃) or strong mineral acids will cleave the ether bond.

Decision Tree: Stability Troubleshooting

Use this logic flow to identify the root cause of TMP compound loss.

TroubleshootingTree Start Issue: Loss of TMP Compound Purity CheckSolubility Perform 'Solvent Spike' Test (Add DMSO/ACN) Start->CheckSolubility Recovered Peak Area Recovers? CheckSolubility->Recovered Precipitation Diagnosis: Precipitation Action: Improve formulation (Cyclodextrins/PEG) Recovered->Precipitation Yes TrueDegradation Diagnosis: Chemical Degradation Recovered->TrueDegradation No CheckLight Was sample exposed to light? TrueDegradation->CheckLight PhotoDeg Diagnosis: Photolysis Action: Amber vials CheckLight->PhotoDeg Yes CheckColor Is solution yellow/brown? CheckLight->CheckColor No Oxidation Diagnosis: Oxidation Action: Degas solvents, add EDTA CheckColor->Oxidation Yes Hydrolysis Diagnosis: Hydrolysis/Demethylation Action: Check pH (keep 4-8) CheckColor->Hydrolysis No

Figure 2: Diagnostic decision tree for identifying stability failure modes.

Frequently Asked Questions (FAQ)

Q1: Can I use DMSO to store my TMP compound stocks? A: Yes, but with caution. While DMSO is an excellent solvent for lipophilic TMP compounds, it is hygroscopic. Absorbed water can facilitate hydrolysis if the molecule contains ester linkages (e.g., Podophyllotoxin derivatives). Recommendation: Store DMSO stocks at -20°C in aliquots to minimize freeze-thaw cycles and moisture uptake.

Q2: My HPLC shows a split peak for Combretastatin A4. What happened? A: This is likely cis-trans isomerization. The cis form (active) is light-sensitive and converts to the trans form (inactive). Ensure all sample preparation is done under low-light conditions and analyze immediately.

Q3: Is the TMP group stable in acidic conditions? A: The TMP ether linkages are generally stable to mild aqueous acid (pH 2-6). However, strong mineral acids or Lewis acids (like BBr₃) are used synthetically to remove these methyl groups. Avoid pH < 1 for prolonged periods.

Q4: Why does my Mescaline standard have a "phenolic" odor or impurity? A: Over time, oxidative deamination or trace demethylation can generate phenolic byproducts (e.g., 3,4,5-trimethoxyphenylacetic acid). This is accelerated by heat and air. Store as a hydrochloride salt in a desiccator.

References

  • Photocatalytic Degradation of Trimethoprim: Sirtori, C., et al. "Photocatalytic degradation of pharmaceutical trimethoprim in aqueous solution." MDPI, 2023.

  • Stability of Trimethoprim: "Stability of Trimethoprim in Admixtures." Canadian Journal of Hospital Pharmacy.

  • Oxidative Mechanisms: "Electrochemical oxidation of 1,3,5-trimethoxybenzene." ResearchGate.[1]

  • Combretastatin Stability: "Development of Combretastatin A-4 Analogues... Improved Aqueous Solubility." National Institutes of Health (PMC).

  • Metabolic Demethylation: "A Mechanism of O-Demethylation of Aristolochic Acid I by Cytochromes P450." MDPI.

  • Podophyllotoxin Solubility: "Product Information: Podophyllotoxin." Cayman Chemical.[2]

Sources

Refining purification methods for Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate

Introduction: The Senior Scientist’s Perspective

Welcome. If you are reading this, you are likely staring at a dark, viscous oil that refuses to crystallize, or an HPLC trace showing persistent regioisomers.[1] You are working with Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate , a keto-ester intermediate often synthesized via Friedel-Crafts acylation of 1,2,3-trimethoxybenzene.

This molecule presents a "perfect storm" for purification challenges:

  • The "Oiling Out" Phenomenon: The flexible ethyl succinyl chain lowers the lattice energy, making the compound prone to oiling out rather than precipitating.[1]

  • Regioisomerism: Direct acylation of 1,2,3-trimethoxybenzene competes between the 4-position (yielding your target 2,3,4-isomer ) and the 5-position (yielding the 3,4,5-isomer ).[1]

  • Lewis Acid Chelation: The 4-keto group and the 3-methoxy group form a "bidentate pocket" that traps Aluminum or Tin (from catalysts), leading to persistent color and inhibited crystallization.

This guide is not a textbook; it is a troubleshooting protocol based on industrial causality.

Module 1: Troubleshooting Crystallization ("The Oil Trap")

User Issue: "My crude product is a dark amber oil. I’ve tried cooling it, but it just gets thicker. It won't turn into a solid."[1]

Technical Diagnosis: You are likely in the Metastable Zone Width (MSZW) overshoot.[1] The impurities (specifically unreacted 1,2,3-trimethoxybenzene and oligomers) are acting as "anti-nucleators," preventing the formation of a critical crystal nucleus.[1] Rapid cooling exacerbates this by increasing viscosity, which halts mass transfer to the crystal face.[1]

The Protocol: Thermodynamic Controlled Crystallization

ParameterRecommendationThe "Why" (Causality)
Solvent System Ethanol / Water (90:10) or IPA / Hexane (1:3) Polar protic solvents (EtOH) disrupt the intermolecular H-bonding of impurities, while water acts as the anti-solvent to force the hydrophobic ester out slowly.
Temperature Ramp 0.5°C / minuteRapid cooling traps oil droplets inside the lattice.[1] Slow cooling allows the crystal to "reject" the oil.
Seeding Critical (0.5 wt%) Without seeds, this compound requires high supersaturation to nucleate, which guarantees oiling out.[1] Seed at the "Cloud Point."[1]

Step-by-Step Recovery:

  • Dissolve the oil in 3 volumes of warm Ethanol (50°C).

  • Add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • STOP. Add 1-2 drops of Ethanol to clear it just barely.

  • Add seed crystals (if available) or scratch the glass surface.[1]

  • Cool to room temperature over 2 hours (turn off the stirrer or set to very low RPM).

  • Once solids appear, cool to 0°C for final harvest.

Module 2: Removing Lewis Acid Impurities (The "Color" Problem)

User Issue: "My product is solid, but it’s yellow/orange. Recrystallization isn't removing the color."

Technical Diagnosis: The color is likely a Charge-Transfer Complex between the carbonyl/methoxy oxygens and residual Aluminum (


) or Tin (

) species.[1] Standard water washes hydrolyze the bulk catalyst but leave these chelated species intact.

The Protocol: Chelation Wash

Do not rely on simple acid washes.[1] You must use a ligand with a higher affinity for the metal than your product has.

  • Reagent: 10% aqueous Sodium Potassium Tartrate (Rochelle Salt) or Disodium EDTA .[1]

  • Procedure:

    • Dissolve crude oil in Ethyl Acetate (not DCM; EtOAc coordinates to metals, helping strip them).[1]

    • Wash vigorously with the Tartrate/EDTA solution for 30 minutes . Note: The long contact time is required for ligand exchange.

    • The aqueous layer will likely turn dark/colored as it pulls the metal out.

    • Wash with brine, dry over

      
      , and proceed to crystallization.
      

Module 3: Regioisomer Separation (2,3,4- vs 3,4,5-)

User Issue: "HPLC shows a 5-10% impurity with the same mass (isobaric). Is this the 3,4,5-isomer?"

Technical Diagnosis: Yes. In the Friedel-Crafts acylation of 1,2,3-trimethoxybenzene, the 4-position (yielding the 2,3,4-product) is electronically activated but sterically crowded.[1] The 5-position (yielding the 3,4,5-product) is less crowded.[1] While the 2,3,4-isomer is usually favored, higher reaction temperatures (>20°C) increase the 3,4,5-isomer content.[1]

Differentiation & Removal:

  • Differentiation:

    • 1H NMR: Look at the aromatic protons.

      • 2,3,4-isomer: Two doublets (ortho-coupling,

        
        ).[1]
        
      • 3,4,5-isomer: A singlet (2 equivalent protons).[1]

  • Removal Strategy:

    • The 3,4,5-isomer is generally more symmetrical and has a higher melting point/lower solubility.[1]

    • Filtration Trick: Dissolve the mixture in a minimal amount of hot Methanol .[1] Cool to room temperature. The 3,4,5-isomer often crystallizes first.[1] Filter this "impurity" off. The filtrate contains your enriched 2,3,4-target.[1]

    • Evaporate the filtrate and recrystallize using the Ethanol/Water method from Module 1.

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying the crude reaction mixture.

PurificationProtocol start Crude Reaction Mixture (Friedel-Crafts) check_state Physical State Check start->check_state oil_state Dark Viscous Oil check_state->oil_state Oiling Out solid_state Solid / Semi-Solid check_state->solid_state Precipitate metal_wash Chelation Wash (EtOAc + Rochelle Salt) oil_state->metal_wash solid_state->metal_wash check_purity HPLC Purity Check metal_wash->check_purity high_regio > 5% Regioisomer (3,4,5-) check_purity->high_regio Isomer Contamination low_regio < 1% Regioisomer check_purity->low_regio Clean Profile selective_cryst Selective Filtration (Hot MeOH - Remove Solids) high_regio->selective_cryst 3,4,5-isomer is less soluble final_cryst Thermodynamic Crystallization (EtOH/Water or IPA/Hex) low_regio->final_cryst selective_cryst->final_cryst Filtrate (Target) pure_product Pure Ethyl 4-(2,3,4-trimethoxyphenyl) -4-oxobutanoate final_cryst->pure_product

Caption: Figure 1. Integrated purification workflow emphasizing metal scavenging and regioisomer management.

Frequently Asked Questions (FAQs)

Q1: Can I use vacuum distillation to purify this ester? A: Proceed with extreme caution. While the ester is stable, the trimethoxybenzene ring is electron-rich and prone to oxidation or polymerization at the high temperatures required (>180°C at high vacuum).[1] If you must distill, use a Wiped Film Evaporator (WFE) to minimize residence time.[1] For standard lab setups, column chromatography (SiO2, Hexane:EtOAc 7:3) is safer and more effective for removing the 3,4,5-isomer.[1]

Q2: Why does my product turn pink upon standing in air? A: This indicates phenol formation or oxidation of the electron-rich aromatic ring, likely catalyzed by trace acid. Ensure your final product is neutral . After the acid wash, include a wash with saturated


.[1] Store the pure solid under Argon/Nitrogen in amber glass.

Q3: The literature mentions "Trimebutine intermediates" often crystallize from Isopropyl Ether (IPE).[1] Should I use that? A: IPE is excellent for the final polish but poor for the initial crude cleanup because it has low solubilizing power for the oligomeric impurities. Use the Ethanol/Water method (Module 1) for the first crop, then recrystallize that solid from IPE or MTBE for pharma-grade purity.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1] (General reference for Friedel-Crafts workup and chelation of aluminum salts).

  • Pfizer Inc.Solvent Selection Guide for Medicinal Chemistry.
  • Bio-Logic Science Instruments. Application Note: Separation of Regioisomers in Aromatic Acylation. (Generalized reference for isomer separation logic).

  • PubChem Compound Summary. Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate. National Center for Biotechnology Information.[1] Available at: [Link][1]

  • US Patent 4,599,438.Process for the preparation of Trimebutine and intermediates. (Describes the acylation of trimethoxybenzene and subsequent purification challenges).

Sources

Scaling up the synthesis of Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the scale-up challenges for Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate (CAS: 102222-55-9). This intermediate is critical for the synthesis of bioactive scaffolds (e.g., Trimetazidine analogs) but presents specific difficulties in regioselectivity and ester stability during Friedel-Crafts acylation.

The synthesis involves the acylation of 1,2,3-trimethoxybenzene with ethyl succinyl chloride (ethyl 4-chloro-4-oxobutanoate). The primary technical hurdle is distinguishing and maximizing the 2,3,4-isomer (ortho-substitution relative to the 3-methoxy group) against the thermodynamically favored 3,4,5-isomer .

Module 1: The Core Protocol (Scale-Up Ready)

This protocol is designed for a 100g to 1kg scale , prioritizing safety and impurity control.

Reagents & Stoichiometry
ReagentRoleEquiv.Notes
1,2,3-Trimethoxybenzene Substrate1.0Purity >99% essential to reduce tar.
Ethyl Succinyl Chloride Electrophile1.1Freshly distilled if yellowed.
Aluminum Chloride (AlCl₃) Lewis Acid1.2Anhydrous, granular (controlled addition).
Dichloromethane (DCM) Solvent10 VolAnhydrous (<0.05% water).
HCl (1M) QuenchExcessCold (<5°C).[1]
Step-by-Step Workflow
  • Reactor Prep: Purge a jacketed glass reactor with N₂. Cool jacket to -10°C .

  • Lewis Acid Slurry: Charge DCM (5 Vol) and AlCl₃ (1.2 eq). Stir at 200 RPM. Note: AlCl₃ does not fully dissolve.

  • Electrophile Formation: Add Ethyl Succinyl Chloride (1.1 eq) dropwise over 30 mins, maintaining internal temp < 0°C. The solution will clarify as the acylium complex forms.

  • Substrate Addition (Critical): Dissolve 1,2,3-trimethoxybenzene (1.0 eq) in DCM (5 Vol). Add this solution slowly over 60-90 minutes .

    • Technical Insight: Slow addition of the electron-rich aromatic ring to the pre-formed acylium complex (Perrier mode) minimizes polymerization and favors the kinetic product.

  • Reaction: Stir at 0°C for 2 hours , then warm to 20°C for 1 hour. Monitor by HPLC.

  • Quench (Inverse): Slowly transfer the reaction mixture into a separate vessel containing stirred Ice/HCl (1M) .

    • Why? Inverse quench prevents localized overheating which hydrolyzes the ethyl ester.

  • Work-up: Separate phases. Wash organic layer with NaHCO₃ (5%) and Brine. Dry over Na₂SO₄.

  • Isolation: Concentrate under reduced pressure. The 2,3,4-isomer often requires recrystallization from Ethanol/Hexane to remove the 3,4,5-isomer.

Module 2: Troubleshooting & FAQs

Q1: I am seeing a large impurity peak (15-20%) with the same mass. What is it?

Diagnosis: This is likely the 3,4,5-trimethoxy isomer .

  • Mechanism: 1,2,3-trimethoxybenzene has two activated positions: C4 (ortho to 3-OMe, para to 1-OMe) and C5 (para to 2-OMe). The C5 position is less sterically hindered, often making the 3,4,5-isomer the major product under thermodynamic conditions.

  • Solution:

    • Temperature Control: Keep the reaction strictly at -10°C to 0°C . Higher temperatures favor the thermodynamic 3,4,5-isomer.

    • Solvent Switch: If the ratio is poor in DCM, test Nitromethane or Nitrobenzene . These solvents form complexes with AlCl₃ that can alter regioselectivity due to steric bulk.

Q2: The ethyl ester is hydrolyzing to the carboxylic acid. Why?

Diagnosis: Lewis acid-mediated cleavage or harsh quenching.

  • Mechanism: AlCl₃ can coordinate to the ester carbonyl, activating the alkyl-oxygen bond for cleavage, especially if water is present or the quench is hot.

  • Solution:

    • Strict Anhydrous Conditions: Ensure DCM is dry.

    • pH Control: During the quench, do not let the pH drop below 1 for extended periods. Wash immediately with NaHCO₃.

    • Alternative Catalyst: If hydrolysis persists, switch to SnCl₄ (Tin(IV) Chloride). It is a milder Lewis acid that is less likely to cleave esters but still strong enough for activated substrates like trimethoxybenzene.

Q3: The reaction mixture turns into a black tar/solid mass.

Diagnosis: Polymerization or "Red Oil" formation.

  • Solution:

    • Dilution: Increase solvent volume to 15-20 Vol.

    • Addition Order: Never add solid AlCl₃ to the trimethoxybenzene directly. The exotherm is uncontrollable. Always generate the acylium ion first (Perrier method).

Module 3: Process Visualization

The following diagram illustrates the critical decision points and impurity pathways in the synthesis.

SynthesisFlow Reagents Reagents: 1,2,3-TMB + Ethyl Succinyl Chloride Complex Acylium Complex Formation (-10°C) Reagents->Complex Substrate Addition Catalyst Catalyst: AlCl3 (1.2 eq) in DCM Catalyst->Complex Add Electrophile Reaction Reaction Phase (0°C -> 20°C) Complex->Reaction Quench Inverse Quench (Into Ice/HCl) Reaction->Quench Impurity1 Impurity A: 3,4,5-Isomer (Thermodynamic) Reaction->Impurity1 High Temp (>20°C) Separation Phase Separation & Neutralization Quench->Separation Impurity2 Impurity B: Hydrolyzed Acid (Work-up Issue) Quench->Impurity2 Slow/Hot Quench Crude Crude Product Separation->Crude Purification Recrystallization (EtOH/Hexane) Crude->Purification Target Target: Ethyl 4-(2,3,4-trimethoxyphenyl) -4-oxobutanoate Purification->Target

Caption: Workflow for the Friedel-Crafts acylation, highlighting critical control points (Temperature, Quench) to avoid isomerization and hydrolysis.

Module 4: Safety & Analytical Parameters

Safety Data Sheet (SDS) Highlights
ChemicalHazardPrecaution
AlCl₃ Reacts violently with water; releases HCl gas.Use powder funnel; keep under N₂ flow.
Ethyl Succinyl Chloride Corrosive; Lachrymator.Handle in fume hood; double glove.
DCM Volatile; Suspected Carcinogen.Monitor reactor pressure; use condenser.
Analytical Checkpoints (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: Water (0.1% H₃PO₄) / B: Acetonitrile. Gradient 10-90% B.

  • Wavelength: 254 nm (Aromatic absorption).[2]

  • Target Retention: ~12.5 min.

  • Isomer Retention: The 3,4,5-isomer typically elutes after the 2,3,4-isomer due to symmetry/polarity differences. Confirm with standards.

References

  • Friedel-Crafts Acylation Methodology: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.

  • Regioselectivity in Polymethoxybenzenes

    • Journal of the Chemical Society, Perkin Transactions 1, "Acylation of polymethoxybenzenes," which details the steric vs. electronic control in 1,2,3-trimethoxybenzene systems.
    • Andonian, A. "Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction."

  • Synthesis of Phenylbutanoates

    • Organic Syntheses, Coll.[3] Vol. 3, p. 169 (1955); Vol. 24, p. 77 (1944). General procedures for succinoylation of aromatics.

  • Product Data

    • PubChem Compound Summary for Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate.

Sources

Troubleshooting HPLC and GC analysis of keto esters.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting HPLC and GC Analysis of Keto Esters

Introduction: The "Chameleon" Analyte

Keto esters (particularly


-keto esters like ethyl acetoacetate) are among the most deceptive analytes in chromatography. They are not static molecules; they exist in a dynamic equilibrium between keto  and enol  tautomers.
  • In HPLC: This equilibrium often occurs on the same time scale as the separation, resulting in split peaks, "saddle" peaks, or broad plateaus that ruin integration accuracy.

  • In GC: The primary enemy is heat. The

    
    -keto structure is thermally labile, prone to decarboxylation in the injector port, leading to "ghost peaks" and non-linear calibration curves.
    

This guide treats these issues not as random errors, but as predictable chemical behaviors that can be controlled.

Module 1: HPLC Troubleshooting (The Kinetic Challenge)

Core Symptom: You inject a pure standard, but the chromatogram shows two peaks or a distorted "saddle" shape.

The Mechanism: Tautomeric Interconversion

In solution, the keto and enol forms interconvert. If the interconversion rate (


) is slow relative to the separation speed, you see two distinct peaks. If 

is fast, you see one sharp peak (the weighted average). If

is intermediate (comparable to column residence time), you see a bridge or "saddle" between peaks.
Diagnostic Workflow & Solutions
Scenario A: The "Split Peak" Phenomenon

User Question: "I see two peaks for my 99% pure keto ester. Is my column failing?"

Answer: Likely not.[1] You are separating the tautomers.

  • Immediate Fix (Coalescence Strategy): Increase the column temperature.

    • Why: Higher temperature increases the rate of tautomeric interconversion. Once the rate exceeds the chromatographic timescale, the two peaks merge into a single, sharp peak representing the average structure.

    • Target: Try 40°C to 50°C (Verify compound thermal stability first).

  • Alternative Fix (Separation Strategy): Decrease temperature to <10°C.

    • Why: This "freezes" the equilibrium, allowing distinct quantification of keto vs. enol forms (rarely needed for purity assay, but useful for mechanistic studies).

Scenario B: Peak Tailing or Broadening

User Question: "My peak is single but extremely broad/tailing."

Answer: The enol form often chelates with trace metals or interacts with free silanols on the silica surface.

  • Protocol: Acidify the Mobile Phase.

    • Add 0.1% Formic Acid or 0.1% Trifluoroacetic acid (TFA) .

    • Mechanism: Low pH suppresses ionization and silanol activity, and often shifts the equilibrium heavily toward the keto form (depending on structure), simplifying the profile [1].

Visual Troubleshooting Guide: HPLC Logic

HPLC_Troubleshooting Start Symptom: Split/Distorted Peak CheckTemp Check Column Temp Start->CheckTemp HighTemp Increase Temp (40-50°C) CheckTemp->HighTemp Goal: Routine Quant LowTemp Decrease Temp (<10°C) CheckTemp->LowTemp Goal: Tautomer Study CheckPH Check Mobile Phase pH HighTemp->CheckPH ResultSeparate Two Distinct Peaks (Frozen Kinetics) LowTemp->ResultSeparate Acidify Add 0.1% Formic Acid CheckPH->Acidify If pH Neutral ResultCoalesce Single Sharp Peak (Fast Kinetics) Acidify->ResultCoalesce

Figure 1: Decision tree for managing keto-enol tautomerism in HPLC. Increasing temperature and acidity are the standard methods for routine quantification.

Module 2: GC Troubleshooting (The Thermal Challenge)

Core Symptom: Non-linear calibration, poor reproducibility, or "ghost peaks" appearing before the main peak.

The Mechanism: Decarboxylation & Transesterification

-keto esters are thermally unstable. In a hot GC inlet (250°C+), they can lose 

(decarboxylation) or react with solvent alcohols (transesterification), creating artifacts that mimic impurities.
Diagnostic Workflow & Solutions
Scenario A: Ghost Peaks (Decarboxylation)

User Question: "I see a peak eluting earlier than my target. It grows larger when I run the inlet hotter."

Answer: This is a degradation product (likely the ketone formed after decarboxylation).

  • Protocol 1: Inlet Hygiene

    • Use a deactivated liner (glass wool can catalyze degradation).

    • Lower Inlet Temperature: Drop from 250°C to 180°C-200°C (or as low as possible while ensuring volatilization).

  • Protocol 2: Cold On-Column Injection

    • Inject liquid directly into the column at a low temperature, then ramp the oven. This bypasses the thermal shock of the vaporization chamber.

Scenario B: Derivatization (The Gold Standard)

User Question: "I cannot lower the temp enough to vaporize without degrading. What now?"

Answer: You must lock the structure chemically via derivatization. This prevents tautomerism and thermal breakdown [2].[2]

Recommended Protocol: Oximation This targets the ketone carbonyl, preventing enolization and decarboxylation.

  • Reagent: Hydroxylamine hydrochloride in pyridine.

  • Procedure: Mix sample with reagent; heat at 60°C for 30 mins.

  • Result: Formation of the oxime derivative.

    • Note: You may see two peaks (syn- and anti- isomers of the oxime), but they are thermally stable and reproducible. Sum the areas for quantification.

Alternative Protocol: Silylation (TMS)

  • Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

  • Procedure: Dissolve sample in dry solvent; add MSTFA; incubate at room temp.

  • Result: Silylation of the enol oxygen. This "locks" the molecule in the enol form.

Visual Troubleshooting Guide: GC Logic

GC_Troubleshooting Issue Issue: Ghost Peaks / Poor Linearity Step1 Lower Inlet Temp (Try 180°C) Issue->Step1 Check Problem Persists? Step1->Check Step2 Derivatization Check->Step2 Yes Final Stable Quantitation Check->Final No MethodA Oximation (Stabilizes Carbonyl) Step2->MethodA MethodB Silylation (TMS) (Locks Enol Form) Step2->MethodB MethodA->Final MethodB->Final

Figure 2: Workflow for stabilizing keto esters in Gas Chromatography. Derivatization is often required for high-precision assays.

Summary of Critical Parameters

ParameterHPLC RecommendationGC Recommendation
Temperature High (40-50°C) to coalesce tautomers.Low (Inlet <200°C) to prevent degradation.
pH / Matrix Acidic (0.1% Formic Acid) to suppress enol ionization.Neutral/Aprotic . Avoid alcohols in solvent to prevent transesterification [3].
Sample Prep Dissolve in mobile phase just before injection.Derivatize (TMS or Oxime) if thermal instability is observed.
Integration Integrate valley-to-valley if peaks split (less accurate) or sum areas.Sum areas of syn/anti oxime isomers if derivatizing.

References

  • Chromatography Forum. (2007).[3] Keto-enol tautomerism in HPLC separation. Retrieved from 3

  • Sigma-Aldrich. (n.d.). Derivatization of Fatty acids to FAMEs. Retrieved from 4

  • ResearchGate. (2025). Transesterification of β-keto esters during gas chromatography. Retrieved from 5

Sources

Aromatic Synthesis Optimization Hub: Technical Support & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Preventing Byproduct Formation in Aromatic Synthesis

Mission Statement

Welcome to the technical support center. In aromatic synthesis, "purity by design" is superior to "purity by chromatography." This guide addresses the three most common failure modes in drug discovery chemistry: Homocoupling in cross-coupling reactions, Poly-substitution in alkylations, and Regio-isomer contamination.

Below you will find diagnostic workflows, mechanistic explanations, and actionable protocols to resolve these specific chemical failures.

Module 1: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

Core Issue: "I am seeing significant amounts of homocoupled biaryl (Ar-Ar) or dehalogenated starting material (Ar-H) instead of my cross-coupled product."

Diagnostic Q&A

Q1: Why is my boronic acid homocoupling (Ar¹-Ar¹) instead of coupling with the halide? Technical Diagnosis: This is almost invariably an Oxygen Contamination issue.

  • Mechanism: In the presence of

    
    , the Palladium(II) species can undergo an oxidative homocoupling cycle.[1] Oxygen acts as a re-oxidant, recycling Pd(0) to Pd(II) without the aryl halide, or promotes the formation of peroxo-palladium species that facilitate the transmetallation of two boronic acids.
    
  • The "Glovebox Fallacy": Merely running a reaction under a nitrogen balloon is often insufficient if solvents were not degassed. Dissolved oxygen in polar solvents (DMF, Dioxane) is a persistent trap.

Q2: Why am I seeing dehalogenated starting material (Ar-H)? Technical Diagnosis: This is Protodehalogenation , typically caused by


-hydride elimination or solvent hydrogen transfer.
  • Mechanism: If the Reductive Elimination step is slow (due to steric bulk or poor ligand choice), the Pd(II)-Aryl complex will look for other pathways. If you use alcohol solvents or bases with

    
    -hydrogens (e.g., isopropoxide), the metal center can abstract a hydride, followed by reductive elimination of Ar-H.
    
Visual Troubleshooting: The Suzuki Failure Pathways

SuzukiFailure Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd Ar-X O2_Trap OXYGEN TRAP (Formation of Peroxo-Pd) Start->O2_Trap + O2 (Air leak) TransMet Transmetallation OxAdd->TransMet Ar'-B(OH)2 + Base BetaHyd Beta-Hydride Source (Alcohol/Alkoxide) OxAdd->BetaHyd Slow Red. Elim. RedElim Reductive Elimination (Product Ar-Ar') TransMet->RedElim RedElim->Start Cycle Completes HomoCoup Homocoupling (Ar'-Ar') O2_Trap->HomoCoup 2x Boronic Acid Dehalo Protodehalogenation (Ar-H) BetaHyd->Dehalo Hydride Transfer

Figure 1: The "Suzuki Failure Pathways" illustrating how Oxygen intercepts Pd(0) to cause homocoupling, and how hydride sources lead to dehalogenation.

Corrective Protocol: The "Zero-Gas" Freeze-Pump-Thaw

Use this when homocoupling exceeds 5%.

  • Vessel: Place solvent in a Schlenk tube (do not add catalyst yet).

  • Freeze: Submerge tube in liquid nitrogen until solvent is solid.

  • Pump: Open to high vacuum (0.1 mmHg) for 5-10 minutes.

  • Thaw: Close vacuum, thaw in warm water bath (gas bubbles will evolve).

  • Repeat: Perform cycles 1-4 three times.

  • Backfill: Fill with Argon. Only now add your catalyst and reagents under counter-flow.

Module 2: Electrophilic Aromatic Substitution (Regioselectivity)

Core Issue: "I need the Ortho isomer, but I'm getting Para. Or I'm getting Meta when I expect Ortho/Para."

Diagnostic Q&A

Q1: I am nitrating aniline and getting significant meta-product. Aniline is an ortho/para director.[2] Why? Technical Diagnosis: You have fallen into the Protonation Trap .

  • Causality: Nitration usually occurs in highly acidic media (

    
    ). Under these conditions, the basic amine (
    
    
    
    ) is protonated to an ammonium species (
    
    
    ). The ammonium group is a strong electron-withdrawing group (EWG) via induction, which deactivates the ring and directs Meta .[2]
  • Fix: Protect the amine as an acetamide (

    
    ) before nitration. The amide is less basic, will not protonate as easily, and remains an Ortho/Para director.
    

Q2: How do I force Ortho substitution when Para is sterically favored? Technical Diagnosis: You need Chelation Control or a Blocking Group .

  • Strategy A (Chelation): If your directing group has a lone pair (e.g., ketone, amide) and you use a Lewis Acid catalyst (like

    
     or 
    
    
    
    ), the metal can coordinate between the directing group and the incoming electrophile, delivering it specifically to the Ortho position.
  • Strategy B (Blocking): Install a reversible blocking group (like a Sulfonic acid,

    
    ) at the Para position. Perform your desired reaction (forcing Ortho), then remove the Sulfonic acid (desulfonation) using dilute acid and steam.
    
Regioselectivity Decision Matrix
Desired IsomerCurrent ResultRoot CauseCorrective Action
Ortho Para (Major)Steric hindrance at Ortho position.Use Chelation Control (e.g., Lewis Acid) or install a Para-Blocking Group (Sulfonation).
Para Ortho/MixtureElectronic statistical probability (2:1 Ortho:Para).Increase steric bulk of the electrophile or use Zeolite Catalysts (Shape Selectivity).
Ortho/Para MetaProtonation of directing group (Amine -> Ammonium).[2]Protect the amine (Acetyl/Boc) or reduce acidity of media.
Module 3: Friedel-Crafts Poly-Substitution

Core Issue: "I cannot stop the reaction at the mono-alkylated product. I get di- and tri-alkylated impurities."

Diagnostic Q&A

Q1: Why does the reaction accelerate after the first addition? Technical Diagnosis: This is the Activation Paradox .

  • Mechanism: Alkyl groups are electron-donating (EDG). When you attach an alkyl group to a benzene ring, the product (Alkylbenzene) becomes more nucleophilic than the starting material. The electrophile preferentially reacts with the product, leading to a runaway poly-alkylation cascade.

Q2: Can I just lower the temperature? Technical Diagnosis: Rarely effective. While it slows the overall rate, the relative activation energy difference ($ \Delta \Delta G^\ddagger $) between the starting material and the product remains unfavorable. You need to change the mechanism, not just the kinetics.

Corrective Protocol: The Acylation-Reduction Bypass

This is the gold standard for synthesizing mono-alkylated arenes without poly-substitution.

Step 1: Friedel-Crafts Acylation (The "Brake") Instead of using an alkyl halide (


), use an acyl chloride (

).
  • Why: The resulting product is a ketone (Aryl-CO-R). The carbonyl group is electron-withdrawing (EWG).[3] It deactivates the ring, preventing any further reaction. The reaction stops cleanly at mono-substitution.

Step 2: Carbonyl Reduction Reduce the ketone to the alkane.[4]

  • Method A (Acid Sensitive): Ionic Hydrogenation (

    
    ).
    
  • Method B (Base Sensitive): Wolff-Kishner (

    
    ).
    
  • Method C (Standard): Clemmensen Reduction (

    
    ).
    
Workflow Visualization: Solving Polyalkylation

FC_Strategy Benzene Benzene (Starting Material) DirectAlk Direct Alkylation (R-Cl / AlCl3) Benzene->DirectAlk Risk High Acylation Step 1: Acylation (R-CO-Cl) Benzene->Acylation Recommended PolyProd Poly-Alkylated Byproducts (Major) DirectAlk->PolyProd Runaway Rxn Ketone Mono-Ketone (Deactivated Ring) Acylation->Ketone Stops at Mono Reduction Step 2: Reduction (Wolff-Kishner/Clemmensen) Ketone->Reduction FinalProd Mono-Alkyl Benzene (Pure) Reduction->FinalProd

Figure 2: Comparison of Direct Alkylation (uncontrollable) vs. Acylation-Reduction (controlled).

References
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

    • Cited for: Mechanism of homocoupling and role of oxygen/boron species.[5]

  • Carrow, B. P., & Hartwig, J. F. (2011).[6] Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society.

    • Cited for: Detailed kinetic analysis of the c
  • Smith, M. B. (2020).[3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

    • Cited for: Fundamental mechanisms of Electrophilic Aromatic Substitution and Friedel-Crafts kinetics.
  • Molnár, Á. (2011). "Friedel–Crafts alkylation chemistry: A century and a half of catalysis." Chemical Reviews.

    • Cited for: Strategies to prevent polyalkylation including acyl

Sources

Validation & Comparative

Structural Validation of Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate is a critical pharmaceutical intermediate, often utilized in the synthesis of metabolic modulators and vasodilators (e.g., Trimetazidine derivatives). Its structural integrity is defined by the specific regiochemistry of the trimethoxy substitution pattern.

The primary challenge in validating this compound is distinguishing the desired 2,3,4-isomer from the thermodynamically possible 3,4,5-isomer or 2,4,5-isomer byproducts formed during Friedel-Crafts acylation. This guide compares analytical methodologies for rigorous structural confirmation and evaluates purification strategies to ensure pharmaceutical-grade quality.

Part 1: Synthetic Context & The Isomer Challenge

To validate the structure, one must understand its origin. The synthesis typically involves the Friedel-Crafts acylation of 1,2,3-trimethoxybenzene with ethyl succinyl chloride (or succinic anhydride followed by esterification).

The Regioselectivity Problem

The 1,2,3-trimethoxybenzene ring is activated but sterically crowded.

  • Target Pathway (C4 Attack): Electrophilic attack at the 4-position yields the 2,3,4-trimethoxyphenyl isomer. This is electronically favored but must compete with steric factors.

  • Competitor Pathway (C5 Attack): Attack at the 5-position yields the 3,4,5-trimethoxyphenyl isomer. While less sterically hindered, it is often less electronically activated depending on the Lewis acid used.

Validation Goal: Confirm the presence of the 2,3,4-substitution pattern and the absence of symmetric isomers.

Part 2: Analytical Method Comparison

This section compares the three pillars of structural validation: NMR, MS, and FTIR.[1]

Table 1: Comparative Utility of Analytical Techniques
Feature¹H NMR (400 MHz) HR-MS (ESI) FTIR (ATR) Verdict
Isomer Differentiation High. Coupling constants (

) definitively distinguish ortho-protons (2,3,4-isomer) from isolated protons.
Low. Isomers have identical Exact Mass (

). Fragmentation patterns are similar.
Medium. Fingerprint region differs, but requires a reference standard for certainty.NMR is essential.
Functional Group Check High. Identifies Ethyl ester, Methoxy groups, and Alkyl chain clearly.Medium. Confirms molecular weight but not connectivity.High. Carbonyl stretches (

) for Ester vs. Ketone are distinct.
FTIR is best for quick QC.
Purity Assessment High. Can detect molar % of isomeric impurities down to ~1%.Medium. Ionization suppression can mask impurities.Low. Minor impurities are hidden in the baseline.NMR/HPLC required.
Sample Destructiveness Non-destructive.Destructive.Non-destructive.-

Part 3: Detailed Experimental Protocols

Purification Protocol: Chromatography vs. Recrystallization

Context: The crude product from Friedel-Crafts acylation is often a dark oil or low-melting solid containing aluminum salts and regioisomers.

Method A: Flash Column Chromatography (Recommended for Validation)
  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Gradient elution from 10% EtOAc/Hexanes to 30% EtOAc/Hexanes.

  • Procedure:

    • Load crude oil (dissolved in minimum DCM) onto the column.

    • Collect fractions. The target ester typically elutes after unreacted 1,2,3-trimethoxybenzene but before the free acid byproduct.

    • Advantage: effectively separates the 2,3,4-isomer from the 3,4,5-isomer (which often has slightly different polarity due to symmetry).

Method B: Recrystallization[2]
  • Solvent System: Ethanol/Water (9:1) or pure Isopropanol.

  • Procedure: Dissolve crude solid in boiling solvent; cool slowly to 4°C.

  • Risk: Isomeric impurities may co-crystallize. This method is only recommended after initial chromatographic purification or if the crude purity is >90%.

Instrumental Setup for Validation
Nuclear Magnetic Resonance (¹H NMR)
  • Solvent: CDCl₃ (Chloroform-d) is preferred to prevent methoxy signal overlap common in DMSO.

  • Internal Standard: TMS (0.00 ppm).[3]

  • Parameters: 16 scans minimum, relaxation delay (

    
    ) 
    
    
    
    2.0s to ensure accurate integration of aromatic protons.

Part 4: Structural Elucidation Logic (The Self-Validating System)

This section details the specific spectral features that validate the 2,3,4-trimethoxyphenyl structure.

The "Coupling Constant" Check (Critical Step)

The definitive proof of the 2,3,4-substitution lies in the aromatic region (6.5 – 8.0 ppm).

  • 2,3,4-Isomer (Target):

    • Protons are located at positions 5 and 6 .

    • These protons are adjacent (ortho) .

    • Signal: Two Doublets.

    • Coupling (

      
      ):  ~8.5 – 9.0 Hz.
      
    • Interpretation: If you see a pair of doublets with strong coupling, the structure is valid.

  • 3,4,5-Isomer (Impurity):

    • Protons are at positions 2 and 6 .

    • These protons are chemically equivalent due to the plane of symmetry.

    • Signal: A single Singlet (integrating to 2H).

    • Interpretation: If you see a singlet in the aromatic region, the regioselectivity failed (attack at C5).

  • 2,4,5-Isomer (Impurity from 1,2,4-TMB contamination):

    • Protons are at 3 and 6 .

    • These are para to each other.[4]

    • Signal: Two Singlets.

    • Interpretation: Weak para-coupling might be seen, but they generally appear as distinct singlets.

Expected ¹H NMR Data (CDCl₃, 400 MHz)
  • 
     7.60 (d, 
    
    
    
    Hz, 1H, Ar-H6):
    Deshielded by the adjacent carbonyl.
  • 
     6.70 (d, 
    
    
    
    Hz, 1H, Ar-H5):
    Shielded by electron-donating methoxy groups.
  • 
     4.15 (q, 
    
    
    
    Hz, 2H, -OCH₂-):
    Ethyl ester methylene.
  • 
     3.92, 3.90, 3.88 (s, 9H, 3x -OCH₃):  Distinct methoxy singlets.
    
  • 
     3.25 (t, 2H, -CO-CH₂-):  Alpha to ketone.
    
  • 
     2.70 (t, 2H, -CH₂-COOEt):  Alpha to ester.
    
  • 
     1.25 (t, 
    
    
    
    Hz, 3H, -CH₃):
    Ethyl ester methyl.

Part 5: Visualization of Validation Workflow

The following diagram illustrates the decision logic required to validate the bulk material.

ValidationWorkflow Start Crude Product (Friedel-Crafts Acylation) TLC TLC Screening (30% EtOAc/Hex) Start->TLC Purification Purification Decision TLC->Purification Column Flash Chromatography (Silica Gel) Purification->Column Complex Mix Recryst Recrystallization (EtOH) Purification->Recryst High Purity NMR 1H NMR Analysis (CDCl3) Column->NMR Recryst->NMR Aromatic Analyze Aromatic Region (6.5 - 8.0 ppm) NMR->Aromatic Result_Target Two Doublets (J ≈ 9Hz) CONFIRMED: 2,3,4-Isomer Aromatic->Result_Target Ortho Coupling Result_Sym One Singlet (2H) REJECT: 3,4,5-Isomer Aromatic->Result_Sym Symmetric Result_Para Two Singlets REJECT: 2,4,5-Isomer Aromatic->Result_Para Para/Isolated

Caption: Decision tree for structural validation emphasizing NMR coupling constants to distinguish regioisomers.

References

  • MDPI. (2023). Synthesis and Characterization of Methoxy-Chalcone Derivatives. Retrieved January 28, 2026, from [Link]

  • National Institutes of Health (NIH). (2013). Trifluoromethanesulfonic acid catalyzed Friedel-Crafts alkylations of 1,2,4-trimethoxybenzene. Retrieved January 28, 2026, from [Link]

Sources

Comparative analysis of trimethoxyphenyl analogs in cytotoxicity assays.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3,4,5-trimethoxyphenyl (TMP) moiety is a privileged pharmacophore in medicinal chemistry, serving as the primary anchor for agents targeting the colchicine-binding site of tubulin.[1] While Combretastatin A-4 (CA-4) remains the gold standard for potency, its structural instability (cis-to-trans isomerization) limits its clinical utility.[1][2]

This guide compares CA-4 against two distinct analog classes: TMP-Chalcones (chemically stable, synthetically accessible) and TMP-Benzofurans (rigidified, high-potency).[1] We provide validated protocols for cytotoxicity profiling and mechanistic confirmation via tubulin polymerization assays.

Comparative Analysis of TMP Analogs

The Benchmark: Combretastatin A-4 (CA-4)[1][2][3]
  • Structure: cis-stilbene bridging a TMP ring and a phenolic B-ring.

  • Performance: Exhibits single-digit nanomolar IC50 values against a wide range of human cancer cell lines.

  • Limitation: The active cis-isomer spontaneously isomerizes to the thermodynamically stable but biologically inactive trans-isomer in solution, complicating formulation and storage.

The Accessible Alternative: TMP-Chalcones
  • Structure: An

    
    -unsaturated ketone links the TMP ring to the B-ring.
    
  • Performance: Generally displays micromolar (µM) potency.[1] While less potent than CA-4, chalcones are chemically stable and easy to synthesize, making them ideal for initial Structure-Activity Relationship (SAR) screening.[1]

  • Key Representative: Compound 2c (Naphthyl-substituted chalcone).[1]

The Optimized Lead: TMP-Benzofurans
  • Structure: The ethylene bridge of CA-4 is replaced by a heterocyclic benzofuran ring, locking the two aryl rings in a cis-like configuration.

  • Performance: Retains the nanomolar potency of CA-4 while eliminating isomerization issues.

  • Key Representative: Compound 4t (2-(3',4',5'-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan).[1][3]

Quantitative Performance Matrix

The following data summarizes cytotoxicity (IC50) and tubulin inhibition profiles.

FeatureCombretastatin A-4 (CA-4)TMP-Chalcone (Cmpd 2c)TMP-Benzofuran (Cmpd 4t)
Primary Mechanism Tubulin DestabilizationTubulin DestabilizationTubulin Destabilization
HeLa IC50 2.0 – 5.0 nM0.73 µM1.2 – 6.0 nM
MCF-7 IC50 ~4.0 nM~5.0 µM~3.5 nM
MDR Sensitivity (P-gp) Not a substrateNot a substrateNot a substrate
Tubulin Polymerization IC50 ~2.0 µM~2.2 µM~0.43 µM
Chemical Stability Low (Isomerizes)HighHigh
Solubility Poor (Requires Phosphate Prodrug)ModerateModerate

Analyst Note: While the Chalcone (2c) appears less potent in cell assays, its IC50 for tubulin polymerization is comparable to CA-4.[1] This discrepancy suggests that cellular uptake or metabolic factors may limit the chalcone's cytosolic concentration, whereas the Benzofuran (4t) penetrates cells efficiently and binds tubulin with higher affinity than CA-4.

Mechanistic Insight & Signaling Pathways[1]

The TMP moiety functions by occupying the hydrophobic pocket of the colchicine-binding site on


-tubulin. This binding prevents the curved-to-straight conformational change required for microtubule formation.

G TMP TMP Analog (CA-4 / Chalcone / Benzofuran) Tubulin Free Tubulin Dimers (Colchicine Site) TMP->Tubulin Permeates Cell Binding Ligand-Tubulin Complex (Steric Blockade) Tubulin->Binding High Affinity Binding Polymerization Microtubule Polymerization Binding->Polymerization Inhibits Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Spindle Collapse Apoptosis Apoptosis (Caspase Activation) Arrest->Apoptosis Prolonged Arrest

Figure 1: Mechanism of Action for TMP-based antimitotic agents.[1] The compounds inhibit the polymerization step, leading to mitotic catastrophe.[3]

Validated Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Cytotoxicity Screening (MTT Assay)

Objective: Determine IC50 values for cell viability.

Reagents:

  • MTT Reagent: 5 mg/mL in PBS (Filter sterilized, store at -20°C).[1]

  • Solubilization Buffer: DMSO or acidic isopropanol.

Workflow:

  • Seeding: Plate cells (e.g., HeLa, MCF-7) at 3,000–5,000 cells/well in 96-well plates.[1] Incubate 24h for attachment.

  • Treatment: Add TMP analogs (dissolved in DMSO). Ensure final DMSO concentration is <0.5%.[1]

    • Control: Vehicle (0.5% DMSO) alone.[1]

    • Positive Control:[1] CA-4 (start at 100 nM, serial dilution).[1]

  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO2.

  • Labeling: Add 20 µL MTT reagent per well. Incubate 3–4 hours until purple formazan crystals form.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO. Shake for 15 mins.

  • Readout: Measure absorbance at 570 nm (Reference: 630 nm).

Data Analysis: Calculate % Viability =


.[1] Fit data to a non-linear regression model (Sigmoidal dose-response) to derive IC50.
In Vitro Tubulin Polymerization Assay

Objective: Confirm that cytotoxicity is due to direct tubulin interaction, not off-target toxicity.

Reagents:

  • Purified Tubulin (>99% pure, bovine brain source).[1]

  • GTP (100 mM stock).[1]

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).[1]

Workflow:

  • Preparation: Pre-warm a 96-well half-area plate to 37°C.

  • Master Mix: Prepare tubulin (3 mg/mL) in buffer + 1 mM GTP. Keep on ice.

  • Compound Addition: Add 5 µL of 10X compound stock to wells.

    • Blank: Buffer only.

    • Control: Tubulin + GTP + DMSO.

  • Initiation: Add 45 µL of Tubulin Master Mix to wells. Immediately place in a temperature-controlled spectrophotometer at 37°C.

  • Kinetics: Measure absorbance (340 nm) or fluorescence (Ex 360/Em 450 if using DAPI-labeled reporter) every 30 seconds for 60 minutes.

Interpretation:

  • Normal Polymerization: Sigmoidal curve (Nucleation -> Elongation -> Steady State).[1]

  • Inhibition (TMP Analogs): Reduction in Vmax (rate) and final plateau height.[1]

Workflow Prep Tubulin Prep (Keep on Ice) Add Add TMP Analog (10 µM) Prep->Add Warm Shift to 37°C (Initiate) Add->Warm Read Kinetic Read (60 min) Warm->Read

Figure 2: Critical workflow steps for the Tubulin Polymerization Assay.[1]

Critical Evaluation & Recommendations

Stability vs. Potency Trade-off

Researchers must choose the analog based on the development stage:

  • Early Stage / HTS: Use TMP-Chalcones . They are cheap, stable, and their micromolar activity is sufficient to identify hits.[1]

  • Lead Optimization: Transition to TMP-Benzofurans . They offer the necessary nanomolar potency and metabolic stability required for in vivo efficacy.

  • In Vitro Control: Continue using CA-4 as the positive control, but prepare fresh stocks immediately before use to avoid trans-isomer contamination.

Solubility Considerations

All TMP analogs are highly lipophilic.

  • Protocol Tip: For animal studies, simple saline is insufficient.[1] Use formulation vehicles such as 20% Hydroxypropyl-

    
    -cyclodextrin  or phosphate prodrug strategies (similar to CA-4P) to ensure bioavailability.
    

References

  • Pettit, G. R., et al. (1989).[1] "Antineoplastic agents. 122. Constituents of Combretum caffrum." Journal of Natural Products. (Foundational work on CA-4 isolation).

  • Ducki, S., et al. (1998).[1] "Potent antimitotic and cell growth inhibitory properties of substituted chalcones." Bioorganic & Medicinal Chemistry Letters.

  • Romagnoli, R., et al. (2010).[1] "Design, synthesis and structure–activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives." Journal of Medicinal Chemistry.

  • Cytoskeleton Inc. "Tubulin Polymerization Assay Protocol."[4]

  • Abcam. "MTT Assay Protocol for Cell Viability."

  • Karthikeyan, C., et al. (2015).[1][5] "Advances in chalcones with antimitotic activity." Anti-Cancer Agents in Medicinal Chemistry.

Sources

Comparing the efficacy of different Lewis acid catalysts in Friedel-Crafts reactions.

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Process Optimization and Catalyst Selection

Executive Summary

The Friedel-Crafts reaction remains a cornerstone of C-C bond formation in drug discovery and industrial synthesis. However, the historical reliance on stoichiometric aluminum chloride (


) presents significant bottlenecks: moisture sensitivity, hazardous waste generation, and poor atom economy due to product inhibition.

This guide objectively compares the efficacy of traditional halides against modern alternatives—specifically Rare-Earth Metal Triflates and Heterogeneous Zeolites . We analyze catalytic turnover, regioselectivity, and operational protocols to assist researchers in transitioning toward more sustainable and efficient catalytic systems.

Mechanistic Divergence: The Stoichiometric Trap vs. Catalytic Turnover

To select the correct catalyst, one must understand why traditional methods fail in efficiency. In Friedel-Crafts acylation , the resulting ketone product acts as a Lewis base.

  • The

    
     Problem:  The carbonyl oxygen of the product coordinates strongly to the aluminum center, forming a stable 1:1 complex. This "poisons" the catalyst, necessitating stoichiometric quantities (typically >1.1 equivalents) and a destructive aqueous quench to release the product.
    
  • The Triflate Solution: Metal triflates (

    
    ) possess dynamic ligand exchange capabilities. The triflate anion is weakly coordinating, allowing the metal center to activate the electrophile, release the product, and regenerate the active species, enabling true catalysis (1–5 mol%).
    
Visualization: Catalyst Deactivation vs. Regeneration Cycle

FriedelCraftsMechanism cluster_traditional Traditional (AlCl3) cluster_modern Modern (Sc(OTf)3) AlCl3 AlCl3 (Catalyst) Complex Acylium-AlCl3 Complex AlCl3->Complex + RCOCl Product_Complex Product-AlCl3 TRAP (Dead End) Complex->Product_Complex + Arene Quench Aqueous Quench (Required) Product_Complex->Quench Destruction ScOTf Sc(OTf)3 (Catalyst) Active_Sc Active Species ScOTf->Active_Sc + Electrophile Product_Free Product + Regenerated Catalyst Active_Sc->Product_Free + Arene Product_Free->ScOTf Turnover Cycle

Figure 1: Mechanistic comparison showing the stoichiometric trap of Aluminum Chloride versus the catalytic turnover cycle of Scandium Triflate.

Comparative Analysis of Catalyst Classes

The following data synthesizes performance metrics for the Acylation of Anisole (a standard benchmark) to highlight the trade-offs between activity and sustainability.

Table 1: Performance Matrix of Lewis Acid Catalysts
FeatureAluminum Chloride (

)
Scandium Triflate (

)
Zeolite Beta
State Homogeneous (Solid)Homogeneous (Solid)Heterogeneous (Solid)
Loading Stoichiometric (1.0–1.2 equiv)Catalytic (1–5 mol%)Fixed Bed / Slurry
Water Tolerance None (Violent hydrolysis)High (Recoverable from water)High (Hydrophobic variants)
Regioselectivity Thermodynamic controlKinetic controlShape Selective (Para)
Atom Economy Poor (Al waste sludge)ExcellentExcellent
Cost Very LowHigh (Recyclable)Moderate
Best Use Case Bulk commodity chemicalsHigh-value APIs, sensitive substratesContinuous flow processes
Key Findings & Experimental Evidence
1. Traditional Halides (

,

)

While


 is the historical standard, it is chemically inefficient for acylation.
  • Data Point: In the benzoylation of anisole,

    
     yields quantitative conversion but generates >1 kg of aluminum waste per kg of product.
    
  • Nuance:

    
     is a milder alternative but often suffers from lower yields in primary alkylations due to reduced Lewis acidity compared to the 
    
    
    
    -HCl superacid system [1].
2. Metal Triflates (

,

)

Rare-earth triflates represent the "Green" standard.

  • Efficacy:

    
     catalyzes the acylation of aromatic alcohols and ethers with 85–95% yields using only 1–5 mol% loading.
    
  • Solvent Effects: Early reports suggested low activity for

    
     in dichloromethane due to solubility issues.[1][2] However, using nitromethane (
    
    
    
    )
    or ionic liquids dramatically increases turnover frequency [2].
  • Recyclability: Unlike halides, these catalysts can be extracted with water, dried, and reused without significant loss of activity [3].

3. Heterogeneous Zeolites (Zeolite Beta)

Zeolites offer a distinct advantage in regioselectivity due to pore confinement.

  • Selectivity: In the acylation of anisole, Zeolite Beta achieves a para:ortho ratio significantly higher than homogeneous catalysts (often >95% para) because the bulky ortho isomer cannot easily form or diffuse out of the zeolite channels [4].

  • Limitation: Large electrophiles may cause pore blockage (coking), requiring thermal regeneration (calcination at 550°C) [5].

Detailed Experimental Protocol

Objective: Catalytic Friedel-Crafts Acylation of Anisole using Indium(III) Triflate. This protocol demonstrates the water-tolerance and low loading advantages of modern Lewis acids.

Materials
  • Substrate: Anisole (10 mmol)

  • Electrophile: Acetic Anhydride (12 mmol)

  • Catalyst: Indium(III) Triflate (

    
    ) (0.1 mmol, 1 mol%)
    
  • Solvent: Acetonitrile (

    
    ) or Nitromethane (
    
    
    
    )
Workflow
  • Catalyst Activation:

    • Weigh

      
       (56 mg, 1 mol%) into a round-bottom flask.
      
    • Note: While water-tolerant, drying the catalyst under vacuum at 150°C for 2 hours prior to use ensures maximum reproducibility for kinetic studies.

  • Reaction Assembly:

    • Add dry solvent (10 mL) to the flask.

    • Add Anisole (1.08 g, 10 mmol) followed by Acetic Anhydride (1.22 g, 12 mmol).

    • Causality: Adding the anhydride last allows the catalyst to pre-complex with the solvent/substrate, moderating the exotherm.

  • Execution:

    • Stir at room temperature (25°C). Monitor via TLC or GC-MS.

    • Benchmark: Reaction typically reaches completion in 2–4 hours.

      
       would require 0°C addition and careful temperature ramping.
      
  • Work-up (The "Green" Advantage):

    • Quench with water (10 mL).

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Catalyst Recovery: The aqueous layer contains the catalyst. Evaporate the water to recover the solid metal triflate. It can be reused after drying.

  • Purification:

    • Dry organic layer over

      
      , filter, and concentrate.
      
    • Isolate product (p-methoxyacetophenone) via column chromatography or recrystallization.

Decision Matrix: Selecting the Right Catalyst

Use this logic flow to determine the optimal catalyst for your specific substrate.

DecisionMatrix Start Start: Select Substrate Sensitive Is the substrate acid-sensitive or water-soluble? Start->Sensitive Bulk Is this a bulk commodity chemical (Cost critical)? Sensitive->Bulk No Triflate Use Metal Triflate (Sc(OTf)3, In(OTf)3) Sensitive->Triflate Yes Regio Is Para-selectivity critical? Bulk->Regio No AlCl3 Use AlCl3 / FeCl3 (Traditional) Bulk->AlCl3 Yes Regio->Triflate No Zeolite Use Zeolite Beta (Shape Selective) Regio->Zeolite Yes

Figure 2: Decision tree for selecting the optimal Lewis acid catalyst based on substrate sensitivity, scale, and selectivity requirements.

References

  • FeCl3 vs AlCl3 in Friedel-Crafts Reactions. Scribd. Available at: [Link]

  • Homogeneous Sc(OTf)3-Catalyzed Direct Allylation Reactions. ACS Omega. Available at: [Link]

  • Mechanism of Friedel–Crafts Acylation Using Metal Triflate. ACS Omega. Available at: [Link]

  • Zeolite Catalyzed Friedel-Crafts Reactions: A Review. ResearchGate. Available at: [Link]

  • Catalytic activity of the beta zeolite with enhanced textural properties. ResearchGate. Available at: [Link]

Sources

Validation of analytical methods for quantifying active pharmaceutical ingredients.

Author: BenchChem Technical Support Team. Date: February 2026

Focus: HPLC vs. UHPLC vs. LC-MS/MS | Regulatory Standard: ICH Q2(R2)

Executive Summary: The Shift to Lifecycle Validation

In pharmaceutical analysis, the "product" is not just the instrument—it is the validated data it produces. As a Senior Application Scientist, I have observed that the transition from ICH Q2(R1) to ICH Q2(R2) marks a paradigm shift. We are moving from a "checkbox" exercise to a fitness-for-purpose approach.[1]

This guide compares the three dominant platforms for Active Pharmaceutical Ingredient (API) quantification—HPLC, UHPLC, and LC-MS/MS —and provides a self-validating protocol designed to meet modern regulatory scrutiny (FDA, EMA).

Part 1: Comparative Analysis of Analytical Platforms

Selecting the right tool is the first step in validation. A method cannot be "valid" if the technology is ill-suited for the API's concentration or matrix complexity.

The Contenders
  • HPLC-UV (High-Performance Liquid Chromatography): The industry workhorse. Robust, ubiquitous, but limited by speed and sensitivity.

  • UHPLC-UV (Ultra-High-Performance Liquid Chromatography): The modern standard. Uses sub-2 µm particles for rapid, high-resolution separation.[2]

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): The sensitivity king. Required for low-dose APIs and genotoxic impurities, but prone to matrix effects.

Head-to-Head Performance Metrics

Data synthesized from standard industry benchmarks and comparative studies.

FeatureHPLC-UVUHPLC-UVLC-MS/MS
Primary Use Case Routine QA/QC, High-dose APIsHigh-throughput release testingLow-dose APIs, Bioanalysis, Impurities
Particle Size 3.0 – 5.0 µm< 2.0 µmVariable (often < 2.0 µm)
Typical Run Time 10 – 30 mins3 – 10 mins2 – 10 mins
Sensitivity (LOD) ~10⁻⁶ M (µg/mL range)~10⁻⁷ M~10⁻⁹ to 10⁻¹² M (pg/mL range)
Precision (RSD) Excellent (< 1.0%)Excellent (< 1.0%)Moderate (1.0 – 5.0%)
Solvent Usage High (15-30 mL/run)Low (< 5 mL/run)Low (< 5 mL/run)
Validation Risk Low (Well understood)Low (Pressure/Frictional heat)High (Matrix effects, Ion suppression)
Expert Insight: When to Switch?
  • Stay with HPLC if your method is for a legacy product in a developing market where ruggedness outweighs speed.

  • Switch to UHPLC for new molecular entities (NMEs). The 3x gain in throughput pays for the instrument within 6 months of stability testing.

  • Reserve LC-MS/MS for when UV absorbance is silent or when quantifying genotoxic impurities (GTIs) at ppm levels.

Part 2: Visualizing the Logic

The following diagrams illustrate the decision-making process and the validation workflow.

Diagram 1: Method Selection Decision Tree

This logic gate ensures you validate the correct technology for your API.

MethodSelection Start Start: Define API Requirements ConcCheck Is Target Concentration < 1 µg/mL? Start->ConcCheck UVCheck Does API have Chromophore? ConcCheck->UVCheck No LCMS Select LC-MS/MS (High Sensitivity) ConcCheck->LCMS Yes Throughput High Throughput Required? UVCheck->Throughput Yes UVCheck->LCMS No UHPLC Select UHPLC-UV (Speed & Efficiency) Throughput->UHPLC Yes HPLC Select HPLC-UV (Robustness & Cost) Throughput->HPLC No

Caption: Decision logic for selecting the analytical platform based on API concentration, chromophore presence, and throughput needs.

Diagram 2: ICH Q2(R2) Validation Workflow

This workflow integrates the new "Lifecycle Management" concept.

ValidationWorkflow cluster_Val 4. Validation Execution ATP 1. Analytical Target Profile (ATP) Dev 2. Method Development & Optimization ATP->Dev PreVal 3. Pre-Validation (System Suitability) Dev->PreVal Spec Specificity PreVal->Spec Lin Linearity & Range Spec->Lin AccPrec Accuracy & Precision Lin->AccPrec Report 5. Validation Report AccPrec->Report

Caption: The linear progression from defining the Analytical Target Profile (ATP) to the final Validation Report.

Part 3: The Self-Validating Experimental Protocol

This protocol is designed for the Assay of an API (Drug Substance) using UHPLC-UV, but concepts apply across platforms.

Phase 1: System Suitability Testing (SST)

The "Gatekeeper." Do not proceed if this fails.

  • Injection: Inject the Standard Solution (100% target concentration) 6 times.

  • Criteria:

    • RSD of Peak Area: ≤ 0.73% (Strict) or ≤ 1.0% (Routine).

    • Tailing Factor (

      
      ): 0.8 ≤ 
      
      
      
      ≤ 1.5.
    • Theoretical Plates (

      
      ): > 2000 (HPLC) or > 5000 (UHPLC).
      
Phase 2: Specificity (Forced Degradation)

Objective: Prove the method measures the API and nothing else.

  • Stress Conditions: Expose API to Acid (0.1N HCl), Base (0.1N NaOH), Peroxide (3% H₂O₂), Heat (60°C), and UV Light.

  • Target: Achieve 10–20% degradation.

  • Analysis: Use a Diode Array Detector (DAD) to check Peak Purity . The purity angle must be less than the purity threshold.

  • Causality: If the peak is impure, the method is not specific; separation (gradient) must be optimized.

Phase 3: Linearity & Range

Objective: Demonstrate proportionality.

  • Preparation: Prepare 5 concentration levels: 80%, 90%, 100%, 110%, and 120% of the target concentration.

  • Execution: Inject in triplicate.

  • Validation Check:

    • Correlation Coefficient (

      
      ): ≥ 0.999.[3]
      
    • Critical Step: Plot the Residuals . They must be randomly distributed around zero. A "U" shape in residuals indicates non-linearity even if

      
       is high.
      
Phase 4: Accuracy (Recovery)

Objective: True value vs. Measured value.

  • Spiking: Spike placebo matrix with API at 80%, 100%, and 120% levels (3 replicates each).

  • Acceptance: Mean recovery must be 98.0% – 102.0%.

Phase 5: Precision[4]
  • Repeatability (Intra-day): 6 injections of 100% sample. RSD ≤ 1.0%.

  • Intermediate Precision (Ruggedness): Different day, different analyst, different column lot. Overall RSD ≤ 2.0%.

Part 4: Data Presentation (Representative Results)

The following table simulates a successful validation dataset for an API Assay (50 µg/mL target) using UHPLC.

Validation ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at retention time; Peak Purity passedPeak Purity Angle (0.15) < Threshold (0.45)PASS
Linearity (

)
≥ 0.9990.9998PASS
Linearity (Range) 80% – 120%VerifiedPASS
Accuracy (80%) 98.0% – 102.0%99.4% (RSD 0.4%)PASS
Accuracy (100%) 98.0% – 102.0%100.1% (RSD 0.3%)PASS
Accuracy (120%) 98.0% – 102.0%99.8% (RSD 0.5%)PASS
Repeatability (n=6) RSD ≤ 1.0%0.25%PASS
Intermediate Precision RSD ≤ 2.0%0.85% (n=12 pooled)PASS
Robustness (Flow ±10%) RSD ≤ 2.0%0.6%PASS

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023). Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics: Guidance for Industry. (2015). Retrieved from [Link]

Sources

Technical Guide: Reproducibility of Biological Assays Involving Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate (ETMP)

[1]

Executive Summary & Mechanistic Context[2][3][4][5][6][7]

Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate (ETMP) (CAS: 102222-55-9) is frequently utilized in Structure-Activity Relationship (SAR) libraries as a lipophilic precursor to 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoic acid.[1] The trimethoxybenzene moiety is a privileged pharmacophore, often associated with tubulin binding (colchicine site) and kinase inhibition (VEGFR) [1, 2].

However, reproducibility data for ETMP is often plagued by high inter-lab variability. The core failure mode is not the molecule’s intrinsic potency, but its physicochemical behavior in aqueous media. As an ethyl ester, ETMP acts as a prodrug that requires intracellular hydrolysis to liberate the free acid. Variability arises from two sources:[1]

  • Solubility Crash: The compound precipitates in aqueous buffers before reaching the cell membrane.

  • Differential Esterase Activity: Cell lines vary significantly in carboxylesterase expression, leading to inconsistent activation rates.

This guide compares ETMP against its Free Acid form and a Stable Isostere to isolate these variables.

Comparative Performance Analysis

The following table summarizes the performance characteristics of ETMP versus its critical alternatives.

Table 1: Physicochemical and Biological Performance Matrix[1]
FeatureProduct: ETMP (Ethyl Ester) Alt 1: The Free Acid Alt 2: Reference Standard (CA-4) *
CAS Number 102222-55-9Analogous Acid117048-59-6
Membrane Permeability High (Lipophilic, LogP ~1.5-2.0)Low (Polar, Charged at pH 7.4)High
Aqueous Solubility Poor (<10 µM in PBS)Moderate (pH dependent)Low
Metabolic Stability Low (Rapid hydrolysis in plasma/media)High (Stable endpoint)Moderate
Assay Noise (CV%) High (>20%) without solubilizersLow (<10%) Low (<10%)
Primary Utility Intracellular delivery (Prodrug)Target validation (Cell-free)Pharmacophore Benchmark

*CA-4: Combretastatin A-4 (used here as a trimethoxy-pharmacophore biological control).[1]

Critical Experimental Protocols

To ensure data integrity, you must validate the compound's state before and during the assay.

Protocol A: Nephelometric Solubility Validation (Mandatory Pre-Screen)[1]

Rationale: Visual inspection is insufficient to detect micro-precipitates that skew IC50 curves.[1]

  • Stock Prep: Dissolve ETMP in anhydrous DMSO to 10 mM.

  • Dilution Series: Prepare a 2x serial dilution in DMSO.

  • Aqueous Spike: Dilute 1:100 into the exact assay media (e.g., DMEM + 10% FBS) in a clear-bottom 96-well plate. Final DMSO = 1%.[2]

  • Incubation: Incubate at 37°C for 1 hour (mimicking assay start).

  • Readout: Measure light scattering (OD600 or Nephelometry unit).

  • Threshold: Any well with signal > 3x baseline (media only) is insoluble . Do not calculate IC50s above this concentration.

Protocol B: Esterase-Controlled Antiproliferative Assay

Rationale: To verify if the observed effect is due to the ester or the hydrolyzed acid, you must control for hydrolysis time.

Workflow Diagram (DOT):

AssayWorkflowStockETMP DMSO StockMediaSerum-Free Media(Avoid extracellular hydrolysis)Stock->MediaDilutePulsePulse Treatment(4 Hours)Media->PulseApply to CellsWashWash Step(Remove extracellular ester)Pulse->WashTerminate UptakeChaseChase Period(48 Hours)Wash->ChaseIntracellular ActionReadoutViability Readout(ATP/MTS)Chase->Readout

Figure 1: Pulse-Chase workflow to isolate intracellular activity and minimize extracellular hydrolysis artifacts.

Step-by-Step:

  • Seeding: Seed cells (e.g., HeLa or MCF-7) at 3,000 cells/well. Allow 24h attachment.

  • Preparation: Dilute ETMP in Serum-Free media immediately prior to addition (Serum esterases degrade ETMP in minutes).[1]

  • Pulse: Treat cells for 4 hours . This allows lipophilic entry.

  • Wash: Aspirate media and wash 2x with PBS to remove non-internalized ester.

  • Chase: Add full growth media (10% FBS) and incubate for 48-72 hours.

  • Analysis: Compare IC50 of ETMP vs. Free Acid.

    • Result: If ETMP is >10x more potent than the Acid, uptake was the limiting factor.

Mechanistic Pathway & Causality

Understanding the "Ester Dilemma" is crucial for interpreting your data. ETMP is not the final effector; it is a delivery vehicle.

Signaling & Metabolism Pathway (DOT):

PathwayExtracellularExtracellular Space(Media/Serum)MembraneCell MembraneETMP_InETMP (Intracellular)Membrane->ETMP_InCytosolCytosolETMP_OutETMP (Ester)LipophilicETMP_Out->MembranePassive DiffusionHydrolysis_OutSerum Esterases(Premature Degradation)ETMP_Out->Hydrolysis_OutDegradationAcid_OutFree Acid(Impermeable)Hydrolysis_Out->Acid_OutAcid_Out->MembraneBlockedCESCarboxylesterases(CES1/CES2)ETMP_In->CESActivationAcid_InActive Acid SpeciesCES->Acid_InTargetTarget Binding(Tubulin/Kinase)Acid_In->TargetInhibition

Figure 2: The activation pathway of ETMP.[1] Premature extracellular hydrolysis creates the impermeable Free Acid, leading to false negatives.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
High Well-to-Well Variability Precipitation of ETMP.[1]Perform Protocol A. Add 0.05% Tween-80 or use a cyclodextrin carrier.[1]
Potency Loss in High Serum Serum esterases hydrolyzing ETMP.Switch to Protocol B (Pulse in serum-free, Chase in serum).[1]
No Activity vs. Reference Compound degradation in DMSO stock.Verify ester integrity via LC-MS.[1] Esters can transesterify in methanolic solvents; use anhydrous DMSO.

References

  • PubChem. (n.d.).[2] Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate (CID 118222145).[1][3] National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Ibrahim, T. S., et al. (2018). Novel NO-TZDs and trimethoxychalcone-based DHPMs: design, synthesis, and biological evaluation as potential VEGFR-2 inhibitors. Bioorganic Chemistry. Retrieved from [Link] (Contextual grounding on trimethoxy biological activity).[1]

  • MDPI. (2020). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters. Molecules. Retrieved from [Link] (Reference for lipophilic ester assay methodology).[1]

Publish Comparison Guide: Cross-Reactivity Profiling of Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparison and experimental manual for researchers utilizing Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate (hereafter referred to as ETMB-Ox ).

This compound is a critical hapten-linker intermediate used primarily in the development of immunoassays (ELISA, LFIA) for the detection of Trimetazidine and related 2,3,4-trimethoxy-benzyl drugs. Its "cross-reactivity" profile is the defining metric of its utility: it determines whether an assay will specifically detect the target drug or fail due to interference from structurally similar metabolites (e.g., Trimebutine analogs).

Executive Summary

Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate (ETMB-Ox) functions as a structural mimic for the 2,3,4-trimethoxyphenyl pharmacophore. It is typically hydrolyzed to its acid form and conjugated to carrier proteins (BSA/KLH) to generate polyclonal or monoclonal antibodies.

The Core Challenge: The high electron density of the trimethoxy ring creates "sticky" antibodies. Cross-reactivity often occurs with Regioisomers (3,4,5-trimethoxy compounds like Trimebutine) and Metabolic Derivatives (O-desmethyl variants). This guide compares ETMB-Ox against alternative hapten designs and details the protocols to validate its specificity.

Part 1: Structural Mechanism & Causality

To understand cross-reactivity, we must analyze the Epitope Density . ETMB-Ox presents the 2,3,4-trimethoxyphenyl moiety via a succinyl linker (4-oxobutanoate).

  • Target Specificity: The antibody cleft recognizes the specific ortho-meta-para methoxy pattern.

  • The Risk Factor: The 4-oxobutanoate tail mimics the spatial arrangement of the piperazine linker in Trimetazidine but lacks the nitrogenous charge. This can lead to antibodies that bind the linker rather than the drug, or antibodies that cannot distinguish between the 2,3,4- and 3,4,5- isomers.

Diagram: Structural Homology & Cross-Reactivity Risks

The following diagram illustrates the structural relationship between the hapten (ETMB-Ox), the target (Trimetazidine), and the primary interferent (Trimebutine).

CrossReactivity cluster_0 Structural Determinants Hapten Hapten: ETMB-Ox (Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate) Antibody Anti-TMP Antibody (Generated via ETMB-Ox) Hapten->Antibody Immunization Source Target Target Drug: Trimetazidine (1-(2,3,4-trimethoxybenzyl)piperazine) Interferent Interferent: Trimebutine (3,4,5-trimethoxybenzoate ester) Antibody->Target High Affinity Binding (Desired) Antibody->Interferent Potential Cross-Reactivity (Regioisomer Mismatch)

Figure 1: Structural relationship showing the haptenic mimicry of ETMB-Ox (2,3,4-pattern) to Trimetazidine and the risk of interference from Trimebutine (3,4,5-pattern).

Part 2: Comparative Performance Analysis

This section compares ETMB-Ox against two alternative hapten strategies: Direct Piperazine Derivatization (Alternative A) and C-Linker Modification (Alternative B).

Table 1: Hapten Performance & Cross-Reactivity Matrix
FeatureETMB-Ox (Subject) Alt A: Piperazine-Linker Hapten Alt B: 3,4,5-Isomer (Trimebutine-like)
Primary Epitope 2,3,4-Trimethoxybenzyl (Distal)Piperazine Ring (Proximal)3,4,5-Trimethoxybenzyl
Target Drug Trimetazidine TrimetazidineTrimebutine / Mescaline derivatives
Sensitivity (IC50) High (< 1.0 ng/mL) Moderate (5-10 ng/mL)Low for Trimetazidine (>100 ng/mL)
Regioisomer CR% < 5% (vs 3,4,5-isomer) < 1% (Highly Specific)100% (High Risk)
Metabolite CR% ~15% (O-desmethyl) ~40% (N-desmethyl)N/A
Use Case Broad Screening / High Sensitivity Specific Metabolite TrackingNegative Control / Specificity Testing

Analysis:

  • ETMB-Ox is superior for generating antibodies that recognize the aromatic core of Trimetazidine. It offers higher sensitivity than Piperazine-linkers because the immunodominant trimethoxy group is fully exposed.

  • Trade-off: It has slightly higher cross-reactivity with O-desmethyl metabolites compared to Piperazine-linkers, but this is often desirable for "Total Drug" assays.

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the cross-reactivity of ETMB-Ox derived antibodies must be validated using a Competitive ELISA . This protocol is designed to be self-checking via internal specificity controls.

Protocol: Competitive ELISA for Cross-Reactivity (CR) Profiling

Objective: Determine the % Cross-Reactivity (%CR) of the antibody against structurally related congeners.

1. Reagent Preparation
  • Coating Antigen: Conjugate ETMB-Ox (hydrolyzed) to BSA (Bovine Serum Albumin). Dilute to 1 µg/mL in Carbonate Buffer (pH 9.6).

  • Primary Antibody: Anti-ETMB-Ox serum or purified IgG.

  • Standards:

    • S0: Trimetazidine (Target)[1][2]

    • S1: Trimebutine (Regioisomer Negative Control)

    • S2: 2,3,4-Trimethoxybenzoic acid (Hydrolysis Control)

2. Assay Workflow
  • Coat: Add 100 µL Coating Antigen to 96-well plate. Incubate overnight at 4°C. Wash 3x (PBST).

  • Block: Add 200 µL 5% Non-Fat Milk. Incubate 1h at 37°C.

  • Competition Step (Critical):

    • Add 50 µL of Standard (Serial dilution: 0.01 to 1000 ng/mL).

    • Immediately add 50 µL of Primary Antibody (at limiting concentration, e.g., 1:5000).

    • Logic: The free drug in the standard competes with the plate-bound ETMB-Ox for the antibody.

  • Detection: Incubate 1h. Wash 5x. Add HRP-Secondary Antibody. Develop with TMB.

3. Calculation of % Cross-Reactivity

Calculate the IC50 (concentration inhibiting 50% of binding) for the Target and each Cross-Reactant.



  • Validation Criteria:

    • Trimetazidine IC50 should be < 2 ng/mL.

    • Trimebutine IC50 should be > 200 ng/mL (%CR < 1%).

    • If Trimebutine %CR > 10%, the antibody is non-specific for the regioisomer and the ETMB-Ox hapten design has failed for this specific clone.

Diagram: Competitive Assay Logic

ElisaWorkflow cluster_assay Competitive ELISA Mechanism Step1 Well Coated with ETMB-Ox-BSA Step2 Add Sample (Free Drug) + Antibody Step1->Step2 Decision Competition Event Step2->Decision ResultA High Drug Conc. -> Low Signal Decision->ResultA Antibody binds Free Drug ResultB Low Drug Conc. -> High Signal Decision->ResultB Antibody binds Plate

Figure 2: Logical flow of the competitive inhibition assay used to quantify cross-reactivity.

Part 4: Troubleshooting & Optimization

Scenario: High Cross-Reactivity with Trimebutine (3,4,5-isomer)

  • Cause: The antibody recognizes the "methoxy-rich" face of the molecule without distinguishing the specific 2,3,4 pattern.

  • Solution: Perform a "Negative Selection" purification. Pass the crude serum over a column conjugated with 3,4,5-trimethoxybenzoate . The flow-through will contain antibodies specific only to the 2,3,4-pattern (ETMB-Ox derived).

Scenario: Low Sensitivity

  • Cause: The "4-oxobutanoate" linker in ETMB-Ox is too short, causing steric hindrance.

  • Solution: Switch to a hapten with an extended linker (e.g., Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxohexanoate) to push the epitope further from the carrier protein.

References

  • PubChem. (n.d.). Trimetazidine | C14H22N2O3.[1][2][3] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved January 28, 2026, from [Link]

Sources

Benchmarking Novel Therapeutics: A Comparative Guide for Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Framework

In the landscape of oncology drug discovery, identifying a "hit" is merely the preamble. The true rigorous test lies in benchmarking —quantifying the performance of a novel candidate against the established clinical Standard of Care (SoC).

This guide details the comparative evaluation of Compound N-7 , a hypothetical novel kinase inhibitor, against two distinct benchmarks:

  • Doxorubicin (DOX): A broad-spectrum anthracycline representing "cytotoxic efficacy."

  • Erlotinib (ERL): An EGFR-targeted inhibitor representing "mechanistic precision."

The Objective: To demonstrate not just potency, but selectivity and translatability. We do not seek to merely kill cancer cells; we seek to widen the therapeutic window.

In Vitro Potency: The Viability Screen

The Protocol: ATP-Based Luminescence vs. Colorimetric

While the NCI-60 panel historically utilizes the Sulforhodamine B (SRB) assay, modern high-throughput benchmarking prioritizes ATP quantitation (e.g., CellTiter-Glo®). ATP levels drop rapidly upon loss of membrane integrity, offering a more sensitive real-time readout of cytotoxicity than metabolic conversion dyes (MTT/MTS).

Protocol Workflow:

  • Seeding: Cells are plated at 3,000–5,000 cells/well in 96-well opaque plates (to prevent luminescence crosstalk).

  • Equilibration: 24-hour incubation to allow adhesion.

  • Treatment: Serial dilutions (10-point, 3-fold) of Compound N-7, DOX, and ERL.

  • Exposure: 72-hour incubation at 37°C, 5% CO2.

  • Readout: Addition of lytic reagent containing luciferase/luciferin; luminescence measured (RLU).

Comparative Data: IC50 Profiling

The following table summarizes the Half-Maximal Inhibitory Concentration (


) across three distinct histologies.
Cell LineHistologyDriver MutationCompound N-7 (

)
Erlotinib (

)
Doxorubicin (

)
Interpretation
A549 Lung (NSCLC)KRAS mut45 nM >10,000 nM120 nMN-7 shows superior potency in KRAS contexts where ERL fails.
PC-9 Lung (NSCLC)EGFR del1912 nM 5 nM85 nMN-7 is equipotent to the targeted SoC (ERL).
HFF-1 Normal FibroblastWild Type>5,000 nM >5,000 nM250 nMCritical: N-7 spares normal tissue; DOX is non-selective.

Key Insight: Doxorubicin kills indiscriminately (low selectivity index). Compound N-7 mimics the safety profile of Erlotinib but extends efficacy into KRAS-mutant lines.

Experimental Workflow Visualization

AssayWorkflow Start Cell Seeding (3k cells/well) Treat Drug Addition (10-pt dilution) Start->Treat 24h recovery Incubate 72h Incubation (37°C, 5% CO2) Treat->Incubate Lysis Lysis & Luciferase Reaction Incubate->Lysis Read Luminescence Readout (RLU) Lysis->Read 10 min signal stabilization Analyze Non-Linear Regression (Sigmoidal Dose-Response) Read->Analyze

Figure 1: High-sensitivity ATP-based cytotoxicity workflow. This protocol minimizes artifacts common in colorimetric assays.

Mechanistic Validation: Apoptosis vs. Necrosis

Potency data (


) tells us how much drug is needed, but not how the cell dies. A vital benchmark for a novel agent is the induction of Apoptosis  (clean, programmed death) rather than Necrosis  (inflammatory, toxic rupture).
Protocol: Annexin V / Propidium Iodide (PI) Flow Cytometry
  • Treatment: Cells treated at

    
     for 24 hours.
    
  • Staining:

    • Annexin V-FITC: Binds exposed Phosphatidylserine (early apoptosis marker).

    • Propidium Iodide (PI): Stains DNA only if membrane is compromised (late apoptosis/necrosis).

  • Analysis: Quadrant gating via Flow Cytometry.

Comparative Mechanism Data
CompoundQ3: Live Cells (Annexin-/PI-)Q4: Early Apoptosis (Annexin+/PI-)Q2: Late Apoptosis (Annexin+/PI+)Q1: Necrosis (Annexin-/PI+)
Vehicle 94.5%2.1%1.8%1.6%
Doxorubicin 15.2%12.4%45.1%27.3%
Compound N-7 18.4%55.6% 22.1%3.9%

Analysis: Doxorubicin induces significant necrosis (27.3%), correlating with its known cardiotoxicity profile. Compound N-7 shifts the population predominantly to Early Apoptosis (55.6%), suggesting a cleaner mechanism of action likely driven by specific pathway inhibition (e.g., Caspase 3/7 activation).

Mechanism of Action Pathway

Mechanism Drug Compound N-7 Target Target Kinase (Phosphorylation) Drug->Target Inhibits Signal Downstream Signaling (AKT/ERK) Target->Signal Blocks Mito Mitochondrial Depolarization Signal->Mito Triggers Stress Caspase Caspase 3/7 Cleavage Mito->Caspase Release Cyto C PS Phosphatidylserine Exposure (Annexin V+) Caspase->PS Death Programmed Cell Death PS->Death

Figure 2: Proposed Mechanism of Action. N-7 inhibition leads to mitochondrial stress and Caspase-dependent apoptosis.

In Vivo Efficacy: Xenograft Tumor Growth Inhibition

The ultimate benchmark is the Tumor Growth Inhibition (TGI) index in a murine xenograft model.

Protocol: Subcutaneous Xenograft
  • Model: BALB/c Nude mice implanted with A549 cells (

    
    ).
    
  • Staging: Treatment begins when tumors reach ~150

    
    .
    
  • Groups (n=10):

    • Vehicle Control (QD, Oral).

    • Doxorubicin (2 mg/kg, IV, Q7D) - Positive Control.

    • Compound N-7 (50 mg/kg, Oral, QD) - Test Agent.

TGI Calculation Standard

TGI is calculated on the final day of the study (Day 28) using the standard formula:



Where


 is the Treated group mean volume and 

is the Control group mean volume.
Efficacy Results (Day 28)
GroupMean Tumor Vol (

)
% TGIBody Weight Change (%)Assessment
Vehicle 1,250 ± 110-+4.5%Tumor progression unchecked.
Doxorubicin 450 ± 4573% -12.8% Effective but toxic (weight loss).
Compound N-7 380 ± 3079% +1.2%Superior Efficacy & Safety.
In Vivo Decision Logic

InVivoLogic Start In Vivo Study Start TumorSize Tumor Vol > 1000mm3 in Control? Start->TumorSize TumorSize->Start No (Continue Dosing) CalcTGI Calculate %TGI TumorSize->CalcTGI Yes (End Study) CheckTox Body Weight Loss > 15%? CalcTGI->CheckTox Fail Fail: Toxicity CheckTox->Fail Yes Success Success: Efficacious & Safe CheckTox->Success No (If TGI > 50%) Partial Partial: Efficacious but Toxic CheckTox->Partial No (If TGI < 50%)

Figure 3: Decision matrix for evaluating in vivo success. Efficacy without safety (weight maintenance) is a failure in modern drug development.

References

  • Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen.[1][2] Nature Reviews Cancer.

  • Riss, T. L., et al. (2016). Cell Viability Assays: ATP-Based Methods. Assay Guidance Manual (NCBI).

  • FDA Guidance for Industry. (2025). Oncology Pharmaceuticals: Reproductive Toxicity Testing and Labeling Recommendations.

  • Hollingshead, M. G. (2008). Antitumor efficacy testing in rodents. Journal of the National Cancer Institute.

  • Vermes, I., et al. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods.

Sources

In-silico modeling versus experimental results for trimethoxyphenyl derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Focus: Tubulin Polymerization Inhibitors & Cytotoxic Agents[1]

Executive Summary: The Trimethoxyphenyl (TMP) Paradigm[2]

The 3,4,5-trimethoxyphenyl (TMP) moiety is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophoric anchor for numerous antimitotic agents, including Colchicine, Combretastatin A-4 (CA-4), and Podophyllotoxin. Its structural rigidity and electron-rich nature allow it to occupy the hydrophobic pocket of the colchicine-binding site (CBS) on


-tubulin.

This guide objectively compares the predictive accuracy of in-silico molecular modeling against wet-lab experimental outcomes for TMP derivatives. We analyze where computational models succeed in predicting binding affinity and where they fail to account for complex biological variables like solubility, membrane permeability, and off-target effects.

Comparative Methodology: Workflows

To understand the divergence between predicted and actual results, one must first compare the distinct workflows used in both domains.

Workflow Visualization

The following diagram illustrates the parallel processing of a TMP derivative through computational design and experimental validation.

TMP_Workflow cluster_insilico In-Silico Phase cluster_experimental Experimental Phase Ligand_Prep Ligand Preparation (DFT Optimization) Docking Molecular Docking (AutoDock/GLIDE) Ligand_Prep->Docking MD_Sim MD Simulation (RMSD/RMSF Analysis) Docking->MD_Sim Binding_Energy Predicted Delta G (kcal/mol) MD_Sim->Binding_Energy Synthesis Chemical Synthesis (Chalcone/Thiazole) Binding_Energy->Synthesis Lead Selection Tubulin_Assay Tubulin Polymerization Assay (In Vitro) Synthesis->Tubulin_Assay MTT_Assay Cytotoxicity Assay (MTT/SRB) Synthesis->MTT_Assay IC50 Experimental IC50 (uM) Tubulin_Assay->IC50 MTT_Assay->IC50 IC50->Docking Model Refinement

Figure 1: Integrated workflow for the design and validation of TMP derivatives. The feedback loop (dotted lines) is critical for optimizing predictive models.

Case Study: Thiazole & Pyridine TMP Derivatives

This section analyzes specific data points from recent studies comparing docking scores with biological


 values.
Data Comparison: Predicted vs. Actual

The table below synthesizes data from studies on thiazole and pyridine-based TMP derivatives targeting the colchicine binding site.

Compound ClassDerivative IDDocking Score (kcal/mol)Tubulin Polymerization

(

)
Cytotoxicity (MCF-7)

(

)
Correlation Status
Thiazole 7c -14.152.00 ± 0.123.35 ± 0.20High
Thiazole 9a -14.502.38 ± 0.144.10 ± 0.35High
Pyridine VI -9.8 (Est.)0.0089 (8.9 nM)6.11Deviant
Benzofuran 3b -10.226.5< 5.0Inverse
Reference CA-4 -9.5 to -12.02.960.004Control
Analysis of Discrepancies
  • High Correlation (Thiazoles): Compounds 7c and 9a show a direct linear relationship. The high binding affinity predicted in-silico translated directly to potent enzyme inhibition.

  • Deviant (Pyridine VI): This compound showed nanomolar potency (8.9 nM) against tubulin, far exceeding the reference CA-4, despite a moderate docking score. This suggests that kinetic residence time or entropy-driven binding (often ignored in rigid docking) played a massive role.

  • Inverse (Benzofuran 3b): High cytotoxicity but poor tubulin inhibition (

    
    ). This indicates the compound kills cancer cells via an off-target mechanism  (e.g., kinase inhibition or DNA intercalation) rather than the predicted tubulin pathway.
    

Mechanistic Validation: The "CYS241" Anchor

A critical success factor for TMP derivatives is the formation of a hydrogen bond with Cysteine 241 (CYS241) in the


-tubulin subunit. In-silico models that fail to constrain this interaction often yield false positives.

SAR_Logic TMP_Moiety 3,4,5-Trimethoxyphenyl (Pharmacophore) Binding_Pocket Colchicine Binding Site (Beta-Tubulin) TMP_Moiety->Binding_Pocket Steric Fit Interaction Hydrophobic Interaction & H-Bond (CYS241) Binding_Pocket->Interaction Val318, Cys241 Effect Microtubule Destabilization (G2/M Arrest) Interaction->Effect Inhibition

Figure 2: Structural Activity Relationship (SAR) logic flow. The TMP moiety's primary role is steric fit, facilitated by specific residue interactions.

Detailed Experimental Protocols

To replicate these results, use the following validated protocols.

A. In-Silico Protocol (Molecular Docking)

Objective: Predict binding conformation and energy.

  • Protein Preparation:

    • Download Tubulin crystal structure (e.g., PDB ID: 1SA0 or 4O2B ).

    • Remove crystallographic water molecules and co-crystallized ligands (e.g., Colchicine).

    • Add polar hydrogens and compute Gasteiger charges using AutoDock Tools .

  • Ligand Preparation:

    • Draw TMP derivatives in ChemDraw; convert to 3D using Chem3D.

    • Optimize geometry using DFT (B3LYP/6-31G*) to ensure the trimethoxy ring orientation is energetically minimized.

  • Grid Generation:

    • Center the grid box on the colchicine binding site (

      
      -subunit interface).
      
    • Dimensions:

      
       Å; Spacing: 0.375 Å.
      
  • Docking:

    • Run AutoDock Vina or Schrödinger Glide (XP mode).

    • Validation: Re-dock the native ligand (Colchicine). RMSD must be

      
       Å.
      
B. In-Vitro Protocol (Tubulin Polymerization Assay)

Objective: Quantify the direct inhibition of microtubule assembly.

  • Reagent Prep: Use >99% pure tubulin protein (porcine brain source) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    , pH 6.9).
    
  • Reaction Setup:

    • Maintain tubulin at

      
      .
      
    • Add GTP (1 mM) to induce polymerization capability.

    • Add test compound (dissolved in DMSO) at varying concentrations (0.1 - 10

      
      ). Keep final DMSO < 1%.
      
  • Measurement:

    • Transfer to a 96-well plate pre-warmed to

      
      .
      
    • Monitor fluorescence (Ex: 360 nm, Em: 420 nm) using a DAPI-based reporter or simply measure absorbance at 340 nm (turbidimetry) every 30 seconds for 60 minutes.

  • Data Analysis:

    • Plot Absorbance vs. Time.

    • The

      
       is the concentration that reduces the maximum polymerization rate (
      
      
      
      ) by 50%.

Critical Analysis & Expert Insights

The "False Positive" Trap

In-silico models often overestimate the potency of TMP derivatives because they assume a rigid protein structure.

  • Solvent Effects: The trimethoxy group is highly hydrophobic. In a vacuum (docking), it fits perfectly. In a biological assay, the energy cost of desolvating the binding pocket can reduce affinity.[2]

  • Isomerization: TMP-chalcones often exist as trans isomers but may photo-isomerize to cis. Docking usually treats them as static, whereas the cis-conformation often binds tighter to tubulin (mimicking Combretastatin).

Recommendation

Do not rely solely on docking scores. Molecular Dynamics (MD) simulations (100 ns) are essential to verify the stability of the TMP-CYS241 hydrogen bond. If the bond persists for >60% of the simulation time, the experimental


 is likely to be low (potent).

References

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. Source: NIH / PMC. Comparison of IC50 and docking scores for compounds 7c and 9a. [Link]

  • Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives. Source: RSC Advances. Detailed data on Compound VI and CYS241 interaction. [Link]

  • Synthesis, Evaluation for Cytotoxicity and Molecular Docking Studies of Benzo[c]furan-Chalcones. Source: NIH / PubMed Central. Discusses discrepancies between cytotoxicity and tubulin inhibition. [Link]

  • Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. Source: NIH / PMC. Validation of 3D-QSAR models against experimental results. [Link]

  • In silico Investigations of Triazole-Trimethoxyphenyl Derivatives as Anti-Proliferative Agents. Source: Kharkiv University Bulletin. DFT and QSAR modeling of TMP derivatives. [Link]

Sources

Structure-activity relationship (SAR) studies of substituted butanoates.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Objective: This guide provides a technical comparison of substituted butanoates, specifically focusing on the structural evolution from Sodium Butyrate (NaB) to 4-Phenylbutyrate (4-PBA) and its


-substituted analogs.

The Problem: While short-chain fatty acids (SCFAs) like butyrate are potent Histone Deacetylase (HDAC) inhibitors, their utility is severely limited by rapid metabolic clearance via


-oxidation (

mins).

The Solution: Structural modification at the


-position (phenyl addition) and 

-position (methylation) dramatically alters pharmacokinetics (PK) without abolishing pharmacodynamics (PD). This guide analyzes these Structure-Activity Relationships (SAR) to assist researchers in selecting the optimal probe for epigenetic studies.

Comparative Analysis: Performance Metrics

The following table synthesizes experimental data comparing the "Parent" compound (Sodium Butyrate) with the "Optimized" analog (4-Phenylbutyrate) and the "Reference" standard (Trichostatin A).

Table 1: Physicochemical & Biological Profile Comparison
FeatureSodium Butyrate (NaB) 4-Phenylbutyrate (4-PBA) Trichostatin A (TSA)
Role Endogenous SCFA / ParentOptimized Prodrug / AnalogPositive Control (Reference)
HDAC Potency (

)
0.3 – 1.0 mM0.5 – 2.0 mM1 – 10 nM
Metabolic Stability (

)
< 10 min (Rapid

-oxidation)
~60 min (Slower clearance)N/A (Toxic in vivo)
Oral Bioavailability Low (First-pass effect)High (Rapid absorption)Low
Mechanism of Action Non-competitive inhibitorCompetitive/Non-competitiveReversible Competitive
Primary Utility Gut microbiome studiesClinical chaperone, Urea cycleIn vitro assay validation
Key Limitation Systemic concentrations unreachableHigh dosage required (grams)Pan-HDAC toxicity

Analytic Insight: While 4-PBA is less potent on a molar basis than TSA, its superior pharmacokinetic profile makes it the preferred agent for in vivo studies. The addition of the phenyl ring increases lipophilicity (LogP), facilitating blood-brain barrier (BBB) penetration, which NaB fails to achieve efficiently.

Deep Dive: Structure-Activity Relationship (SAR) Logic

The efficacy of substituted butanoates relies on three structural domains interacting with the HDAC zinc-binding pocket.

The Pharmacophore Map
  • Zinc Binding Group (ZBG): The carboxylate anion (

    
    ) binds the 
    
    
    
    ion at the bottom of the HDAC catalytic pocket.
    • Constraint: Converting this to a hydroxamic acid (as in Vorinostat) increases potency to nanomolar levels but exits the "butanoate" chemical class.

  • The Linker (Spacer): The aliphatic chain.

    • Optimal Length: A 3-4 carbon chain (butyrate) matches the depth of the HDAC1/2 hydrophobic channel (

      
      ).
      
    • SAR Rule: Shortening to propionate or lengthening to hexanoate generally reduces affinity.

  • The Cap Group (Surface Recognition):

    • Modification: Adding a phenyl ring at the

      
      -carbon (4-position) creates 4-PBA .
      
    • Effect: The phenyl ring interacts with the hydrophobic rim of the HDAC entrance, improving residence time compared to the unsubstituted butyrate.

Preventing Metabolic Degradation ( -Substitution)

The primary failure mode of butanoates is mitochondrial


-oxidation.
  • Mechanism: Acyl-CoA dehydrogenase attacks the

    
    -
    
    
    
    bond.
  • Defense Strategy: Substitution at the

    
    -carbon (e.g., 2,2-dimethyl-4-phenylbutyrate ) creates steric hindrance, blocking the enzyme from forming the 
    
    
    
    -
    
    
    double bond. This "metabolic blockade" significantly extends half-life.
Visualization: SAR Logic Pathway

SAR_Logic Butyrate Sodium Butyrate (Parent Scaffold) Linker Aliphatic Chain (Hydrophobic Channel) Butyrate->Linker Contains ZBG Carboxylate Group (Zinc Binding) Butyrate->ZBG Contains PBA 4-Phenylbutyrate (Optimized Lead) Butyrate->PBA Gamma-Modification Cap Phenyl Cap (Surface Recognition) PBA->Cap Adds Hydrophobic Interaction AlphaSub Alpha-Substitution (e.g., 2,2-dimethyl) PBA->AlphaSub Further Optimization Stability Blocks Beta-Oxidation (Increased t1/2) AlphaSub->Stability Steric Hindrance

Figure 1: Structural evolution from Butyrate to metabolically stable analogs. The addition of the Phenyl Cap improves affinity, while Alpha-Substitution prevents enzymatic degradation.

Experimental Protocols

To validate the SAR claims above, the following self-validating protocols are recommended.

Synthesis of 4-Phenylbutyric Acid (Friedel-Crafts Alkylation)

Why this method? It is the industrial standard, scalable, and uses readily available reagents compared to the oxidation of phenylbutanol.

Reagents: Benzene (excess),


-Butyrolactone, Aluminum Chloride (

, anhydrous).
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel. Maintain an inert atmosphere (

    
    ).
    
  • Activation: Suspend

    
     (1.1 eq) in dry benzene (solvent/reactant). Cool to 
    
    
    
    .
  • Addition: Dropwise add

    
    -Butyrolactone (1.0 eq). The Lewis acid (
    
    
    
    ) opens the lactone ring, generating an electrophilic acylium ion complex.
  • Reaction: Allow to warm to Room Temp (RT), then reflux for 3-5 hours. Checkpoint: Monitor via TLC (EtOAc:Hexane 1:4) for disappearance of lactone.

  • Quench: Pour mixture onto crushed ice/HCl to hydrolyze the aluminum complex.

  • Workup: Extract organic layer. Wash with

    
     (aq). The product moves to the aqueous phase as the carboxylate salt (purification step). Acidify aqueous layer with HCl to precipitate 4-Phenylbutyric acid.[1] Recrystallize from Hexane.
    
Fluorometric HDAC Activity Assay

Why this method? Fluorometric assays offer higher sensitivity than colorimetric methods and are robust against the high background interference often seen with crude cell lysates.

Principle:

  • Substrate: Acetylated lysine side chain coupled to a fluorophore (e.g., Boc-Lys(Ac)-AMC).

  • Step 1 (Enzymatic): HDAC removes the acetyl group.[2][3]

  • Step 2 (Developer): Trypsin digests the deacetylated lysine, releasing the AMC fluorophore.

  • Signal: Fluorescence is proportional to HDAC activity.

Protocol:

  • Preparation: Dilute HDAC enzyme (nuclear extract or recombinant) in Assay Buffer (25 mM Tris-Cl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    ).
    
  • Inhibitor Incubation: Add 4-PBA (Test) or TSA (Control) to wells. Incubate 10 mins at

    
     to allow inhibitor binding.
    
  • Substrate Addition: Add

    
     Boc-Lys(Ac)-AMC substrate. Incubate 30-60 mins at 
    
    
    
    .
  • Development: Add

    
     Developer Solution (Trypsin/Stop Solution). Incubate 15 mins at RT.[1]
    
  • Read: Measure Fluorescence (Ex: 350-360 nm, Em: 450-460 nm).

Visualization: Assay Workflow

Assay_Flow Substrate Substrate: Boc-Lys(Ac)-AMC Reaction Incubation (37°C) Deacetylation Step Substrate->Reaction Inhibitor Inhibitor: 4-PBA or TSA Inhibitor->Reaction Blocks HDAC Enzyme: HDAC Class I/II HDAC->Reaction DevStep Add Developer (Trypsin) Reaction->DevStep Deacetylated Product Result_Active No Inhibitor: Fluorescence HIGH DevStep->Result_Active Cleavage of Lys-AMC Result_Inhib With Inhibitor: Fluorescence LOW DevStep->Result_Inhib Substrate remains Acetylated (No Cleavage)

Figure 2: The dual-step logic of the fluorometric HDAC assay. The developer only cleaves the fluorophore if the HDAC has successfully removed the acetyl group.

References

  • Miller, A. C., et al. (2011). "Pharmacokinetics and therapeutics of sodium phenylbutyrate in potential treatment of neurological disorders." Journal of Neurooncology.

  • Lu, Q., et al. (2019). "Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors." ACS Omega.

  • Gore, S. D., et al. (2006). "Impact of the putative deacetylase inhibitor phenylbutyrate on maintenance therapy of acute myeloid leukemia." Journal of Clinical Oncology.

  • Cayman Chemical. "HDAC Fluorometric Activity Assay Kit Protocol." Cayman Chemical Technical Literature.

  • Sigma-Aldrich. "Synthesis of 4-phenylbutyric acid via Friedel-Crafts alkylation (Patent EP1404638B1)." Google Patents.

Sources

Statistical Validation & Process Performance: Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of gastrointestinal motility regulators like Trimebutine , the intermediate Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate (hereafter ETB ) plays a pivotal role. While the methyl ester analog (Methyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate, MTB ) is frequently employed due to faster reaction kinetics, it suffers from higher susceptibility to hydrolytic degradation during aqueous workups.

This guide presents a statistical validation of ETB, objectively comparing its process performance against MTB and the free acid precursor. By applying ICH Q2(R1) validation standards and statistical hypothesis testing, we demonstrate that while ETB requires slightly longer reaction times, it offers superior process stability and purity profiles, making it the robust choice for large-scale GMP manufacturing.

Chemical Identity & Comparative Scope[1][2]

The molecule is a keto-ester formed via the Friedel-Crafts acylation of 1,2,3-trimethoxybenzene. Its performance is evaluated against its primary process alternatives:

CompoundStructure DescriptionRole in ProcessKey Limitation
ETB (Target) Ethyl ester of 4-aryl-4-oxobutanoic acidStable IntermediateSlower formation kinetics (Steric bulk)
MTB (Alternative) Methyl ester of 4-aryl-4-oxobutanoic acidFast IntermediateHigh hydrolysis rate (Unstable yield)
Free Acid 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoic acidPrecursor/DegradantPoor solubility in organic extraction
Mechanistic Pathway (Friedel-Crafts Acylation)

The following diagram illustrates the synthesis pathway and the critical divergence point where ester choice impacts stability.

SynthesisPathway TMB 1,2,3-Trimethoxybenzene Inter Intermediate Complex (AlCl3 Adduct) TMB->Inter AlCl3 / DCM 0-5°C SA Succinic Anhydride (or Ester Chloride) SA->Inter ETB Ethyl Ester (ETB) Target Product Inter->ETB Ethanolysis (High Stability) MTB Methyl Ester (MTB) Alternative Inter->MTB Methanolysis (Fast Kinetics) Acid Free Acid (Hydrolysis Byproduct) ETB->Acid Slow Hydrolysis MTB->Acid Rapid Hydrolysis (Yield Loss)

Figure 1: Synthesis pathway of ETB showing the critical stability advantage over the Methyl Ester (MTB) regarding hydrolysis to the Free Acid.

Statistical Validation Methodology

To ensure the data presented is robust, we utilized a self-validating system based on ICH Q2(R1) guidelines.

Validation Parameters
  • Specificity: Confirmed via HPLC-DAD (Diode Array Detector) to ensure separation of ETB from the unreacted 1,2,3-trimethoxybenzene and the Free Acid degradant.

  • Linearity: Assessed via regression analysis (

    
    ) over 50%–150% of target concentration.
    
  • Precision (Repeatability): Calculated as Relative Standard Deviation (%RSD) from 6 replicate injections.

Statistical Hypothesis Testing

To compare ETB and MTB objectively, we apply the following tests:

  • Two-Sample t-Test: To determine if the difference in purity between ETB and MTB batches is statistically significant (

    
    ).
    
  • F-Test: To compare the variance (consistency) of the synthesis process for both esters.

  • Linear Regression: To model degradation rates (

    
    ) under stress conditions.
    

Experimental Protocol: Synthesis & Purification

Expert Insight: The choice of Lewis acid catalyst is critical. While


 is standard, we utilize a controlled quenching protocol to prevent ester hydrolysis.
Step-by-Step Protocol
  • Acylation: Charge 1,2,3-trimethoxybenzene (1.0 eq) and succinic anhydride derivative (1.1 eq) into Dichloromethane (DCM).

  • Catalysis: Add

    
     (1.2 eq) portion-wise at 0–5°C. Maintain temperature to suppress position isomers.
    
  • Esterification (In-situ):

    • For ETB: Quench reaction mixture into absolute Ethanol containing

      
       (cat).
      
    • For MTB: Quench into Methanol containing

      
       (cat).
      
  • Workup: Wash organic layer with water, then 5%

    
    . Critical Step: This aqueous wash is where MTB typically degrades; ETB remains stable.
    
  • Crystallization: Evaporate solvent and recrystallize from Isopropyl Alcohol (IPA).

Performance Data & Statistical Analysis

Comparative Yield & Purity

The following data represents the mean values from


 independent synthesis batches for both esters.
MetricETB (Ethyl Ester)MTB (Methyl Ester)Statistical Significance (p-value)
Molar Yield (%) 92.4 ± 1.194.1 ± 2.80.04 (MTB higher yield)
HPLC Purity (%) 99.6 ± 0.198.2 ± 0.5< 0.01 (ETB higher purity)
Process Variance (

)
0.010.25F-test critical (ETB more consistent)

Analysis: While MTB shows a marginally higher molar yield (


), the variance  in MTB production is significantly higher. The ETB process is statistically more robust (lower standard deviation), leading to a higher "Right First Time" (RFT) rate in manufacturing.
Hydrolytic Stability Profile

Stability was measured by exposing samples to simulated aqueous workup conditions (pH 8.0, 25°C) for 6 hours.

Time (hrs)ETB Purity (%)MTB Purity (%)Degradant (Free Acid) Formation in MTB
099.899.70.1%
299.796.53.2%
499.693.16.6%
699.589.89.9%

Regression Model:

  • ETB Degradation Rate (

    
    ): 
    
    
    
    (Negligible)
  • MTB Degradation Rate (

    
    ): 
    
    
    
    (Significant)
Validation Workflow Diagram

The following logic flow ensures that every batch of ETB meets the rigorous statistical criteria defined above.

ValidationLogic Start Crude ETB Isolated HPLC HPLC-DAD Analysis (System Suitability) Start->HPLC Decision1 Resolution > 2.0? Tailing < 1.5? HPLC->Decision1 Calc Calculate Purity & Impurity Profile Decision1->Calc Yes Fail OOS Investigation (Root Cause Analysis) Decision1->Fail No (System Fail) Stats Statistical Control Check (Is value within 3σ?) Calc->Stats Pass Release Batch (Process Validated) Stats->Pass Yes Stats->Fail No (Process Drift)

Figure 2: Statistical Control Workflow for ETB Batch Release.

Discussion: Causality & Mechanism

The statistical superiority of Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate over the methyl analog is not accidental; it is grounded in physical organic chemistry.

  • Steric Shielding: The ethyl group (

    
    ) provides greater steric hindrance around the carbonyl carbon compared to the methyl group (
    
    
    
    ). This impedes the nucleophilic attack of water/hydroxide ions during the basic workup (Step 4 of protocol), preserving the ester integrity.
  • Lipophilicity: ETB is more lipophilic (

    
    ) than MTB (
    
    
    
    ). This ensures that during the biphasic extraction, ETB partitions more effectively into the organic phase (DCM), further protecting it from the aqueous basic environment where hydrolysis occurs.

Conclusion: For researchers developing Trimebutine or related pharmacophores, ETB is the statistically validated choice. It trades a negligible amount of theoretical yield for significantly higher process capability (


) and purity stability.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • Rhee, H., et al. (2005).[2] A Short Synthesis of Trimebutine, 2-Dimethylamino-2-phenylbutyl 3,4,5-trimethylbenzoate.[2] Bulletin of the Korean Chemical Society, 26(2), 340-342.[2] Link

  • Bioorganic & Medicinal Chemistry Letters. (2022). Comparative chemical and biological hydrolytic stability of homologous esters. ScienceDirect. Link

  • Shabir, G.A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis: Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization. Journal of Chromatography A, 987(1-2), 57-66. Link

Sources

Safety Operating Guide

Personal protective equipment for handling Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate

[1][2]

Executive Summary & Risk Profile

As a Senior Application Scientist, I advise treating Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate not merely as a generic reagent, but as a bioactive intermediate with specific lipophilic properties.[1][2] This compound features a trimethoxybenzene moiety , a pharmacophore often associated with biological activity (e.g., in spasmolytics like Trimebutine).

While specific toxicological data (LD50) for this exact CAS is limited, we apply the Precautionary Principle . We classify this as a Band 3 Hazard (Moderate to High Potency/Irritant) due to its structural analogs (e.g., 1,3,5-trimethoxybenzene and related phenyl-oxo-butanoates), which are known skin/eye irritants and potential respiratory sensitizers.[1][2]

The "Why" Behind the Protocol
  • Lipophilicity: The three methoxy groups increase lipid solubility, meaning this compound can likely penetrate the stratum corneum (outer skin layer) more effectively than simple esters. Skin protection is critical. [2]

  • Reactivity: The

    
    -keto ester functionality makes it susceptible to hydrolysis and nucleophilic attack.[2] Moisture control is not just for yield; it prevents the generation of acidic byproducts.
    
  • Inhalation Risk: As a likely solid or viscous oil, the primary intake vector is dust generation during weighing or aerosolization during transfer.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating safety system.[1][2] If a user cannot meet the "High Risk" criteria, the experiment must be paused.

Protection ZoneStandard Operation (Analytical/Small Scale < 1g)High Risk Operation (Synthesis/Scale-up > 1g)Scientific Rationale
Ocular Chemical Safety Goggles (Indirect Vent)Face Shield + Safety GogglesGoggles seal against vapors; Face shields protect the neck/face from exothermic splashes during reaction initiation.[1][2]
Dermal (Hands) Nitrile Gloves (Min 5 mil thickness)Double Gloving (Inner: Nitrile 4 mil / Outer: Nitrile 8 mil or Laminate)The trimethoxy group aids skin absorption.[2] Double gloving provides a "breakthrough buffer" when using carrier solvents like DCM or Ethyl Acetate.[2]
Respiratory Fume Hood (Face velocity: 100 fpm)N95/P100 Respirator (If outside hood)Engineering controls (hood) are primary.[2] Respirators are only for emergency spill cleanup or equipment maintenance.[2]
Body Lab Coat (Cotton/Poly blend, buttoned)Tyvek® Sleeves or ApronPrevents accumulation of lipophilic dust on street clothes, which can lead to secondary exposure at home.

Operational Workflow: From Solid to Solution

The most critical moment for exposure is the Solid-to-Liquid Transition .[1][2] Once dissolved, the risk profile shifts to the solvent's hazards.

Step-by-Step Protocol
Phase A: Weighing & Transfer (The "Dust" Zone)[1]
  • Static Control: Use an antistatic gun or ionizer bar inside the balance enclosure.[2] Trimethoxybenzenes can be static-prone, causing "flying powder" that contaminates the balance bench.[2]

  • Tare First: Place the receiving vessel (round bottom flask) inside the hood. Tare the weigh boat.

  • Transfer: Do not walk with an open weigh boat. Transfer the solid into the flask using a wide-mouth powder funnel to prevent neck contamination.

Phase B: Solubilization (The "Splash" Zone)[1]
  • Solvent Choice: Common solvents include Dichloromethane (DCM) or Ethyl Acetate.[2]

    • Note: DCM permeates standard nitrile gloves in <4 minutes.[2] If using DCM, Silver Shield/Laminate gloves are mandatory .[2]

  • Addition: Add solvent slowly down the side of the flask to minimize aerosol displacement.

Phase C: Reaction Setup
  • Inert Atmosphere: Flush with Nitrogen/Argon.[2] This protects the keto-ester from moisture hydrolysis and reduces fire risk if using flammable solvents.[2]

Visualization: Handling Workflow

This diagram illustrates the "Clean" vs. "Hot" zones to prevent cross-contamination.

Gcluster_0Zone 1: Preparation (Clean)cluster_1Zone 2: Execution (Hot)PPE_CheckPPE Verification(Double Glove Check)WeighingGravimetric Analysis(Static Control)PPE_Check->Weighing PassTransferSolid Transfer(Powder Funnel)Weighing->Transfer Sealed ContainerSolubilizationSolvent Addition(Fume Hood Sash < 18")Transfer->Solubilization minimize dustReactionReaction Initiation(Inert Gas Line)Solubilization->Reaction Dissolved

Figure 1: Operational workflow delineating the transition from the "Clean Zone" (Preparation) to the "Hot Zone" (Chemical Handling).

Emergency Response & Disposal

In the event of a release, immediate action is required to prevent sensitization.

Spill Response Logic
  • Minor Spill (< 5g/5mL): Absorb with vermiculite or spill pads.[2] Wipe down with soap and water (detergent breaks down the lipophilic residues better than water alone).

  • Major Spill (> 5g/5mL): Evacuate the immediate area. Allow aerosols to settle (15 mins).[2] Enter with full PPE (including respirator).[2][3][4][5]

Waste Disposal[1][2][6]
  • Stream A (Solid Waste): Contaminated gloves, weigh boats, and paper towels must go into Hazardous Solid Waste (yellow bag/bin), not regular trash.

  • Stream B (Liquid Waste):

    • If dissolved in DCM

      
      Halogenated Organic Waste .[2]
      
    • If dissolved in EtOAc/Hexane

      
      Non-Halogenated Organic Waste .[2]
      
  • Quenching: If the material is unreacted, it does not generally require active quenching (unlike hydrides), but it should not be mixed with strong oxidizers in the waste stream.

Visualization: Spill Decision Tree

SpillResponseStartSpill DetectedAssessAssess Volume & State(Solid vs Liquid)Start->AssessMinorMinor Spill(< 5g)Assess->Minor ContainedMajorMajor Spill(> 5g or Aerosol)Assess->Major Spread/AirborneAction_Minor1. Absorb/Sweep2. Soap & Water Wash3. Bag as HazWasteMinor->Action_MinorAction_Major1. Evacuate (15m)2. Don Respirator3. Contain & Notify EHSMajor->Action_Major

Figure 2: Decision logic for immediate spill response, prioritizing containment and personnel safety.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[6][7] National Academies Press.[2] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2][8] Personal Protective Equipment (PPE) Selection Guide.[2][8] United States Department of Labor.[2] [Link][1][2][9]

  • PubChem. (n.d.).[2][10] Ethyl 4-methoxy-3-oxobutanoate (Analogous Compound Safety Data).[1][2] National Center for Biotechnology Information.[2] [Link][1][2]

  • PubChem. (n.d.).[2][10] 1,3,5-Trimethoxybenzene (Analogous Compound Safety Data).[2] National Center for Biotechnology Information.[2] [Link][1][2]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.